molecular formula C44H60N6O11 B15567267 Fmoc-PEG4-Val-Cit-PAB-OH

Fmoc-PEG4-Val-Cit-PAB-OH

Cat. No.: B15567267
M. Wt: 849.0 g/mol
InChI Key: WOCLIASSRHEVRG-HHDOLNPSSA-N
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Description

Fmoc-PEG4-Val-Cit-PAB-OH is a useful research compound. Its molecular formula is C44H60N6O11 and its molecular weight is 849.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H60N6O11

Molecular Weight

849.0 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C44H60N6O11/c1-30(2)40(42(54)49-38(12-7-18-46-43(45)55)41(53)48-32-15-13-31(28-51)14-16-32)50-39(52)17-20-57-22-24-59-26-27-60-25-23-58-21-19-47-44(56)61-29-37-35-10-5-3-8-33(35)34-9-4-6-11-36(34)37/h3-6,8-11,13-16,30,37-38,40,51H,7,12,17-29H2,1-2H3,(H,47,56)(H,48,53)(H,49,54)(H,50,52)(H3,45,46,55)/t38-,40-/m0/s1

InChI Key

WOCLIASSRHEVRG-HHDOLNPSSA-N

Origin of Product

United States

Foundational & Exploratory

The Strategic Role of PEG4 in Enhancing Antibody-Drug Conjugate Linker Hydrophilicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics (PK), and efficacy. The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can induce aggregation, leading to rapid clearance and potential immunogenicity. This technical guide provides an in-depth analysis of the role of short-chain polyethylene (B3416737) glycol (PEG) moieties, specifically PEG4, in linker design to enhance hydrophilicity and overcome these challenges. We will explore the physicochemical impact of PEGylation on ADC properties, present quantitative data on its effects, provide detailed experimental protocols for ADC synthesis and characterization, and visualize key concepts and workflows.

Introduction: The Hydrophilicity Challenge in ADC Development

Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the target specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1] A key challenge in ADC design is managing the physicochemical properties of the conjugate, particularly when incorporating highly hydrophobic payloads.[2] The addition of these payloads can decrease the overall hydrophilicity of the antibody, leading to aggregation, which in turn can negatively impact manufacturing, stability, and in vivo performance.[3][4]

Hydrophilic linkers, especially those containing discrete PEG units, have emerged as a crucial strategy to mitigate these issues.[5] PEG is a biologically inert, FDA-approved polymer that can "shield" the hydrophobic drug, improving the ADC's solubility and stability.[6] This guide focuses on the application of PEG4, a discrete four-unit ethylene (B1197577) glycol chain, as a component in ADC linkers to enhance hydrophilicity and optimize therapeutic potential.

Physicochemical Impact of PEG4 Linkers

The incorporation of PEG4 into an ADC linker confers several advantageous physicochemical properties that address the challenges posed by hydrophobic payloads.

  • Increased Hydrophilicity: The primary role of a PEG4 linker is to increase the water solubility of the ADC.[3] The repeating ethylene oxide units of the PEG chain form a hydration shell, effectively masking the hydrophobicity of the payload and reducing the propensity for intermolecular aggregation.[4][6]

  • Steric Hindrance: The flexible nature of the PEG4 chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules.[3] This steric hindrance further minimizes aggregation, even at high drug-to-antibody ratios (DAR).[3]

  • Improved Pharmacokinetics: By reducing aggregation and increasing hydrophilicity, PEG linkers can significantly improve the pharmacokinetic profile of an ADC.[3][6] ADCs that are less aggregated are less prone to rapid clearance from circulation by the reticuloendothelial system, resulting in a longer plasma half-life and increased tumor exposure.[3][4]

  • Enabling Higher Drug-to-Antibody Ratios (DAR): A significant advantage of using PEG linkers is the ability to successfully conjugate a higher number of drug molecules per antibody without inducing substantial aggregation.[3][6] This allows for the development of ADCs with a potentially greater therapeutic effect. Clinical data suggests that ADCs with a DAR between 2 and 4 often strike a good balance between potency and half-life.[6]

Quantitative Impact of PEG Linkers on ADC Properties

The inclusion of PEG linkers has a demonstrable and quantifiable impact on the key properties of an ADC. While specific data for a wide range of ADCs with PEG4 linkers is often proprietary, the general trends are well-documented in the literature.[3]

PropertyImpact of PEGylationQuantitative Insights (General)
Aggregation DecreasedPEGylated linkers can significantly reduce the percentage of high molecular weight species (aggregates) compared to their non-PEGylated counterparts, especially at higher DARs.[3]
Solubility IncreasedThe enhanced hydrophilicity allows for the use of more hydrophobic payloads and facilitates conjugation in aqueous-based buffers, minimizing the need for organic co-solvents that can denature the antibody.[3]
Drug-to-Antibody Ratio (DAR) Enables Higher DARsPEG linkers facilitate the successful conjugation of a higher number of drug molecules per antibody without causing significant aggregation.[3]
Pharmacokinetics (Half-life) IncreasedShort PEG chains like PEG4 provide a moderate increase in half-life, balancing improved stability with a molecular size that allows for efficient tumor penetration.[3]
Linker TypeIn Vitro Cytotoxicity (IC50) on Karpas-299 cells (ng/mL)
No PEG~10
PEG2~10
PEG4~10
PEG8~10
PEG12~10
PEG24~10

Data adapted from Burke et al., 2017.[7]

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Data adapted from studies on linker architecture.[2][7]

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and characterization of ADCs incorporating PEG4 linkers.

Protocol 1: Synthesis of a Drug-Linker Conjugate (Payload-PEG4-Linker)

This protocol outlines the conjugation of a drug payload containing a primary amine to a bifunctional linker containing a PEG4 spacer and a maleimide (B117702) group for subsequent antibody conjugation. A common payload, Monomethyl Auristatin E (MMAE), is used as an example.

Materials:

  • Me-Tz-PEG4-COOH (or other suitable PEG4-containing linker)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Monomethyl Auristatin E (MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Activation of the Linker:

    • Dissolve Me-Tz-PEG4-COOH (1 equivalent), DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Conjugation to the Payload:

    • In a separate flask, dissolve MMAE (1 equivalent) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the MMAE solution to act as a base.

    • Slowly add the activated Me-Tz-PEG4-NHS ester solution to the MMAE solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting Payload-PEG4-Linker conjugate by RP-HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the pure fractions to obtain the final product.[8]

Protocol 2: ADC Conjugation

This protocol describes the conjugation of the Payload-PEG4-Linker to a monoclonal antibody that has been modified to present free thiol groups.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Payload-PEG4-Linker with a maleimide group

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the Payload-PEG4-Linker to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Purify the resulting ADC from excess drug-linker conjugate and other impurities using SEC.[7][8]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard technique for characterizing ADCs by separating species with different numbers of conjugated drugs based on their hydrophobicity.[9][10]

Materials:

  • High-Pressure Liquid Chromatography (HPLC) system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).[11]

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will elute in order of increasing hydrophobicity (and thus increasing DAR).

    • Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.[9][12]

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of an ADC.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line that expresses the target antigen

  • ADC, vehicle control, and control antibody

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant the cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC).

    • Administer the treatments intravenously at a predetermined dose and schedule.

  • Monitoring:

    • Measure the tumor volume using calipers two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.[7]

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental aspects of ADC structure, the role of PEG4 in mitigating aggregation, a typical experimental workflow, and the cellular mechanism of action.

ADC_Structure cluster_ADC Antibody-Drug Conjugate Antibody Monoclonal Antibody Linker Linker Antibody->Linker Conjugation Site PEG4 PEG4 (Hydrophilic Spacer) Linker->PEG4 Payload Cytotoxic Payload PEG4->Payload

Caption: General structure of an Antibody-Drug Conjugate with a PEG4 linker.

PEG_Mechanism cluster_NoPEG Without PEG Linker (High Hydrophobicity) cluster_WithPEG With PEG4 Linker (Increased Hydrophilicity) ADC1 ADC Aggregation Aggregation ADC1->Aggregation ADC2 ADC ADC2->Aggregation ADC3 ADC ADC3->Aggregation WithPEG WithPEG ADC4 ADC-PEG4 Stable Stable, Soluble ADC ADC4->Stable ADC5 ADC-PEG4 ADC5->Stable ADC6 ADC-PEG4 ADC6->Stable

Caption: Mechanism of PEG4 linkers in reducing ADC aggregation.

Experimental_Workflow A Synthesis of Payload-PEG4-Linker C ADC Conjugation A->C B Antibody Modification (e.g., Reduction) B->C D Purification (SEC) C->D E Characterization (HIC for DAR, SEC for Aggregation) D->E F In Vitro Cytotoxicity Assay E->F G In Vivo Efficacy Study (Xenograft Model) E->G

Caption: Experimental workflow for ADC synthesis and evaluation.

ADC_Pathway cluster_Extracellular Extracellular Space cluster_Cell Target Cancer Cell ADC ADC Circulating in Bloodstream Binding ADC Binds to Receptor ADC->Binding Receptor Target Antigen/Receptor Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cytotoxicity Payload Induces Cell Death Payload_Release->Cytotoxicity

Caption: ADC internalization and payload release pathway.

Conclusion

The incorporation of PEG4 linkers represents a significant advancement in ADC design, offering a powerful strategy to enhance stability, improve pharmacokinetic properties, and ultimately widen the therapeutic window.[3] By increasing hydrophilicity and providing steric hindrance, these linkers effectively mitigate the aggregation issues that can plague ADCs with hydrophobic payloads.[3] A comprehensive analytical strategy, employing techniques such as SEC and HIC, is essential for characterizing the stability and drug-to-antibody ratio of these complex biomolecules.[3] The continued optimization of linker technologies, including the use of discrete PEG moieties like PEG4, will be instrumental in the development of safer and more effective antibody-drug conjugates for the treatment of cancer and other diseases.

References

The Mechanism of Valine-Citrulline Cleavage by Cathepsin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by the lysosomal cysteine protease, cathepsin B. This mechanism is a cornerstone in the design of antibody-drug conjugates (ADCs), enabling the targeted release of cytotoxic payloads within cancer cells. This document details the molecular interactions, enzymatic kinetics, relevant signaling pathways, and experimental protocols for studying this critical process.

Introduction to Cathepsin B and the Val-Cit Linker

Cathepsin B is a lysosomal cysteine protease that plays a vital role in intracellular protein turnover.[1] Its expression is significantly elevated in various tumor types, making it a prime target for ADC linker design.[2] The Val-Cit dipeptide has emerged as a widely utilized linker in ADCs due to its susceptibility to cleavage by cathepsin B within the acidic environment of the lysosome (pH 4.5-5.5).[3] This targeted cleavage ensures that the cytotoxic drug remains inactive and attached to the antibody while in circulation, minimizing off-target toxicity.[4]

The Val-Cit linker is often used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which, upon cleavage of the dipeptide, spontaneously releases the unmodified active drug.[2]

The Molecular Mechanism of Val-Cit Cleavage

The cleavage of the amide bond between citrulline and the PABC spacer is a multi-step process catalyzed by the active site of cathepsin B.

Cathepsin B Active Site

The catalytic activity of cathepsin B relies on a catalytic dyad composed of a cysteine (Cys29) and a histidine (His199) residue within its active site.[3] A unique feature of cathepsin B is the "occluding loop," which can modulate its activity and substrate specificity.[3] The active site cleft is further divided into subsites (S1, S2, S1', S2', etc.) that accommodate the amino acid residues of the substrate (P1, P2, P1', P2', etc.).

For the Val-Cit linker:

  • P2 (Valine): The hydrophobic valine residue fits into the S2 subsite of cathepsin B.[3]

  • P1 (Citrulline): The citrulline residue occupies the S1 subsite.[3]

The Chemical Steps of Hydrolysis

The cleavage of the Val-Cit peptide bond follows the general mechanism of cysteine proteases:

  • Activation of the Catalytic Dyad: In the acidic lysosomal environment, the imidazole (B134444) side chain of His199 is protonated. This allows it to act as a general base, abstracting a proton from the thiol group of Cys29. This deprotonation generates a highly nucleophilic thiolate anion.[5]

  • Nucleophilic Attack: The activated Cys29 thiolate attacks the carbonyl carbon of the peptide bond between citrulline and the PABC spacer. This forms a transient tetrahedral intermediate.[6]

  • Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The PABC portion of the linker is released with a new N-terminus, and the Val-Cit dipeptide forms a thioester bond with Cys29, creating an acyl-enzyme intermediate. The protonated His199 acts as a general acid, donating a proton to the leaving PABC group.[5]

  • Deacylation: A water molecule enters the active site and is activated by His199 (acting as a general base). The resulting hydroxide (B78521) ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.[6]

  • Enzyme Regeneration: This second intermediate collapses, releasing the Val-Cit dipeptide with a new C-terminal carboxyl group and regenerating the active Cys29-His199 catalytic dyad.[5]

Signaling Pathway: ADC Internalization and Payload Release

The cleavage of the Val-Cit linker is the final step in a cascade of events that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.

dot

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome (pH 4.5-5.5) ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome Internalization Lysosome Cathepsin B Payload Active Payload Lysosome->Payload Val-Cit Cleavage Apoptosis Apoptosis Payload->Apoptosis Induces Endosome->Lysosome Fusion

Caption: ADC internalization, lysosomal trafficking, and payload release pathway.

Quantitative Data on Val-Cit Cleavage

The efficiency of Val-Cit cleavage by cathepsin B can be quantified by determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for the substrate and its turnover rate, respectively.

Substrate/LinkerEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pHConditionsReference
Val-Cit-PABCHuman Cathepsin B15.21.81.18 x 10⁵5.5In vitro assay[1]
Z-VR-AMCHuman Cathepsin B~40--5.5Fluorogenic assay[7]
Abz-GIVRAK(Dnp)-OHHuman Cathepsin B15--4.6FRET-based assay[7]
Abz-GIVRAK(Dnp)-OHHuman Cathepsin B51--5.5FRET-based assay[7]
Z-RR-AMCHuman Cathepsin B25--4.6Fluorogenic assay[7]
Z-RR-AMCHuman Cathepsin B40--5.5Fluorogenic assay[7]

Note: The values presented in this table are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "Z" refers to a benzyloxycarbonyl protecting group, and "Abz" to an ortho-aminobenzoyl group.

Experimental Protocols

The following are detailed methodologies for two common assays used to quantify Val-Cit cleavage by cathepsin B.

In Vitro ADC Cleavage Assay (HPLC-Based)

This protocol describes a typical experiment to measure the release of a cytotoxic payload from an ADC in the presence of purified cathepsin B.

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human cathepsin B.

Materials:

  • ADC with Val-Cit linker

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile with 0.1% formic acid

  • Free drug standard for HPLC calibration

  • Reverse-phase HPLC system with a C18 column

  • Microcentrifuge tubes

  • Incubator at 37°C

Procedure:

  • Enzyme Activation: Pre-incubate the required amount of cathepsin B in the assay buffer for 15 minutes at 37°C to ensure activation.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer to a final ADC concentration of approximately 1 µM.

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[3]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the reaction by adding 2-3 volumes of cold quenching solution. This will precipitate the antibody and enzyme. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released payload.

  • HPLC Analysis: Inject the supernatant onto the reverse-phase HPLC system. Use a suitable gradient of water/acetonitrile (both containing 0.1% formic acid) to separate the released payload from other components.

  • Quantification: The amount of released drug is quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve generated with the free drug. The rate of cleavage is determined by plotting the concentration of released drug over time.

Fluorogenic Substrate Cleavage Assay

This is a high-throughput method to screen for linker cleavage susceptibility and to determine enzyme kinetics.

Objective: To determine the kinetic parameters (Km and kcat) for the cleavage of a Val-Cit-AMC fluorogenic substrate by cathepsin B.

Materials:

  • Fluorogenic substrate (e.g., Val-Cit-AMC)

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

  • 96-well black microplate

  • Fluorescence microplate reader

  • Free 7-amino-4-methylcoumarin (B1665955) (AMC) standard for calibration

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Val-Cit-AMC substrate in DMSO.

    • Prepare a serial dilution of the substrate in the assay buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.

    • Activate the cathepsin B in the assay buffer as described previously.

  • Assay Setup:

    • Add 50 µL of the activated cathepsin B solution to the appropriate wells of the 96-well plate. A final enzyme concentration of 10-50 nM is recommended.[1]

    • Include blank wells containing assay buffer and the highest substrate concentration but no enzyme.

  • Kinetic Measurement:

    • Initiate the reaction by adding 50 µL of each substrate concentration to the wells containing the enzyme.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for AMC.[1] Record readings at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of cleaved product using a standard curve of free AMC.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

Visualizations of Key Processes

Chemical Cleavage Mechanism of Val-Cit-PABC

dot

Cleavage_Mechanism cluster_enzyme Cathepsin B Active Site Cys_His Cys29-S⁻ / His199-Im⁺H Tetra1 Tetrahedral Intermediate 1 Cys_His->Tetra1 Nucleophilic Attack Water H₂O Tetra2 Tetrahedral Intermediate 2 Water->Tetra2 Nucleophilic Attack Substrate Val-Cit-CO-NH-PABC Substrate->Cys_His Binding Acyl Acyl-Enzyme (Val-Cit-CO-S-Cys29) Tetra1->Acyl Collapse Product1 Released PABC-NH₂ Tetra1->Product1 Release Acyl->Water Binding Product2 Released Val-Cit-COOH Tetra2->Product2 Release Regen_Enzyme Regenerated Cys29-SH / His199-Im Tetra2->Regen_Enzyme Collapse

Caption: Step-wise chemical mechanism of Val-Cit-PABC cleavage by cathepsin B.

Experimental Workflow for ADC Cleavage Analysis

dot

Experimental_Workflow Start Start Prep Prepare Reagents (ADC, Cathepsin B, Buffer) Start->Prep Activate Activate Cathepsin B (15 min @ 37°C) Prep->Activate React Initiate Reaction (Mix ADC and Enzyme) Activate->React Incubate Incubate @ 37°C React->Incubate Sample Collect Aliquots (Time Points) Incubate->Sample Quench Quench Reaction (Acetonitrile) Sample->Quench Centrifuge Centrifuge (Pellet Protein) Quench->Centrifuge Analyze HPLC Analysis of Supernatant Centrifuge->Analyze Quantify Quantify Released Drug Analyze->Quantify End End Quantify->End

References

The Lynchpin of Targeted Drug Delivery: A Technical Guide to the PAB Self-Immolative Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker technologies is a cornerstone in the development of effective targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). Among the most reliable and clinically validated strategies is the use of the p-aminobenzyl (PAB) self-immolative spacer. This guide provides an in-depth exploration of the PAB spacer's core function, the chemical mechanism underpinning its action, quantitative data on its performance, and detailed experimental protocols for its validation.

The Core Function of the PAB Spacer: Controlled Payload Liberation

The primary role of the PAB self-immolative spacer is to act as a stable, covalent bridge between a targeting moiety (like an antibody) and a potent cytotoxic drug.[1] Its ingenious design ensures the drug remains inactive and tethered during systemic circulation, minimizing off-target toxicity.[1] The spacer is engineered for a triggered, rapid, and irreversible decomposition—a process termed "self-immolation"—only after a specific activation event, which typically occurs within the target cancer cell.[1][2]

This controlled release mechanism is fundamental to:

  • Preventing Premature Drug Release: The linker system, including the PAB spacer, is designed for stability in the bloodstream (pH ~7.4), which is crucial for a favorable safety profile.[1]

  • Ensuring Efficient Payload Delivery: Upon internalization into the target cell's lysosome, an enzyme-rich environment, the linker is cleaved, initiating the PAB spacer's decomposition and the release of the drug in its fully active form.[1][3]

  • Broadening the Therapeutic Window: By maximizing cytotoxic delivery to the tumor and minimizing systemic exposure, the PAB spacer helps to widen the therapeutic window, allowing for more effective dosing regimens.[1]

The Mechanism of Action: A Triggered 1,6-Elimination Cascade

The self-immolative action of the PAB spacer is a well-characterized 1,6-elimination reaction.[3] In the context of a typical ADC, the sequence of events is as follows:

  • Internalization and Trafficking: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis, and trafficked to the lysosome.

  • Enzymatic Cleavage: Within the lysosome, specific proteases, most commonly Cathepsin B, recognize and cleave a specific peptide sequence linked to the PAB spacer.[] The valine-citrulline (Val-Cit) dipeptide is a widely used and clinically validated cleavage site for Cathepsin B.[][]

  • Self-Immolation Initiation: The enzymatic cleavage unmasks the aniline (B41778) nitrogen of the p-aminobenzyl group.[3] This initiates a spontaneous and rapid electronic cascade.

  • Payload Release: The 1,6-elimination reaction results in the fragmentation of the spacer, releasing the unmodified, active cytotoxic drug, carbon dioxide, and an aza-quinone methide byproduct.[] This process is irreversible, ensuring the payload is permanently liberated at the target site.

The following diagram illustrates this multi-step process.

PAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lysosome) ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding ADC_Internalized Internalized ADC Receptor->ADC_Internalized Internalization CathepsinB Cathepsin B ADC_Internalized->CathepsinB Enzymatic Cleavage of Val-Cit Unmasked_Aniline Unmasked Aniline Initiates 1,6-Elimination CathepsinB->Unmasked_Aniline Triggers Drug Active Cytotoxic Drug Unmasked_Aniline->Drug Self-Immolation & Release Byproducts CO2 + Aza-quinone Methide Unmasked_Aniline->Byproducts Cell_Death Cell Death (Apoptosis) Drug->Cell_Death Induces

Fig. 1: ADC action via PAB self-immolation.

Quantitative Data on PAB Linker Performance

The efficiency of drug release and the stability of the linker are critical parameters in ADC design. While the self-immolation step itself is generally considered rapid, the overall performance is influenced by the enzymatic cleavage trigger and modifications to the linker structure.

Enzymatic Cleavage Kinetics

The rate of enzymatic cleavage of the trigger peptide is a key determinant of the overall drug release rate. The following table provides illustrative kinetic parameters for Cathepsin B-mediated cleavage of various peptide linkers, including the common Val-Cit sequence linked to a PAB-carbamate (PABC) spacer.

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴
GPLG-PABC12.12.11.74 x 10⁵
Note: The values presented are illustrative and may vary based on specific experimental conditions and the conjugated payload.[6]
Linker Stability in Plasma

Linker stability in plasma is crucial to prevent premature drug release and associated off-target toxicity. The Val-Cit-PAB linker is generally stable in human plasma but can be susceptible to cleavage by certain rodent carboxylesterases, which is an important consideration for preclinical studies in mouse models.[7][8] Modifications to the linker can significantly enhance stability.

Linker Modification% Drug Release in Mouse Serum (24 h)
Unsubstituted Val-Cit-PABC (Control)100%
m-amide-PABC (MA-PABC)50%
Glu-Val-Cit-PABC31%
Glu + m-amide-PABC7%
Data derived from studies on uncialamycin (B1248839) linker-payloads.[7]

Experimental Protocols for Validation

Rigorous experimental validation is essential to characterize the performance of any ADC utilizing a PAB self-immolative spacer. The following are detailed methodologies for key validation assays.

Cathepsin B-Mediated Cleavage Assay

This assay simulates the lysosomal environment to assess the enzymatic cleavage of the linker and subsequent drug release.

Objective: To determine the rate and extent of payload release from an ADC in the presence of Cathepsin B.

Materials:

  • ADC with a protease-sensitive linker (e.g., Val-Cit-PAB)

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA, pH 5.5[6]

  • Activation Buffer: Assay Buffer containing 20-40 µM DTT[6]

  • Quenching Solution: e.g., 2% Formic Acid or an EDTA-free protease inhibitor cocktail

  • LC-MS/MS or HPLC system

Procedure:

  • Enzyme Activation: Pre-incubate recombinant Cathepsin B in Activation Buffer at 37°C for 10-15 minutes to ensure full enzymatic activity.

  • Reaction Initiation: In a microcentrifuge tube or 96-well plate, combine the ADC (e.g., final concentration of 1 µM) with the activated Cathepsin B (e.g., final concentration of 20 nM) in Assay Buffer.[9]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding an equal volume of Quenching Solution.

  • Analysis:

    • HPLC: Analyze the quenched samples by reverse-phase HPLC. Monitor the decrease in the peak area corresponding to the intact ADC and the increase in the peak area of the released payload.[]

    • LC-MS/MS: For definitive identification and quantification, analyze samples by LC-MS/MS to measure the concentrations of intact ADC, cleaved ADC, and free payload.[]

  • Data Analysis: Plot the concentration or percentage of released payload over time to determine the cleavage rate. For detailed kinetic analysis, perform the assay at various substrate concentrations to determine Michaelis-Menten constants (Km and kcat).[6]

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma to predict its behavior in systemic circulation.

Objective: To quantify the premature release of payload from an ADC upon incubation in plasma.

Materials:

  • ADC

  • Human and/or mouse plasma (e.g., K2-EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography media

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.[10]

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).

  • Sample Preparation:

    • Immediately dilute the sample in cold PBS to stop significant further degradation.

    • For analysis of intact ADC: Capture the ADC from the plasma sample using Protein A or G affinity media. Wash the captured ADC to remove plasma proteins and then elute.

    • For analysis of free payload: Precipitate plasma proteins (e.g., with acetonitrile) and collect the supernatant containing the free drug.

  • LC-MS/MS Analysis: Analyze the processed samples using LC-MS/MS to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio, DAR) and/or the concentration of free payload over time.[10]

  • Data Analysis: Plot the percentage of intact ADC remaining or the concentration of free payload over time to determine the stability and half-life (t1/2) of the linker in plasma.

In Vitro Cytotoxicity Assay

This assay determines the potency and target-specificity of the ADC on cancer cells.

Objective: To determine the concentration of an ADC that inhibits cell growth by 50% (IC50).

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody (control), and free drug (control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.[11]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium. Remove the old medium from the cells and add 100 µL of the various treatment solutions to the appropriate wells. Include untreated cells as a negative control.[10]

  • Incubation: Incubate the plates at 37°C for a period that allows for multiple cell doublings (typically 72-120 hours).[10]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a suitable software package (e.g., GraphPad Prism). Compare the IC50 values between antigen-positive and antigen-negative cells to assess target specificity.[10]

The following diagram illustrates a typical experimental workflow for validating an ADC with a PAB spacer.

Experimental_Workflow cluster_synthesis ADC Preparation cluster_validation In Vitro Validation cluster_analysis Data Analysis & Outcome ADC_Synthesis ADC Synthesis & Purification Cleavage_Assay Cathepsin B Cleavage Assay ADC_Synthesis->Cleavage_Assay Stability_Assay Plasma Stability Assay ADC_Synthesis->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay ADC_Synthesis->Cytotoxicity_Assay Release_Kinetics Release Kinetics (kcat/Km) Cleavage_Assay->Release_Kinetics Plasma_HalfLife Plasma Half-Life (t1/2) Stability_Assay->Plasma_HalfLife IC50 Potency & Specificity (IC50) Cytotoxicity_Assay->IC50

Fig. 2: Workflow for ADC validation.

Conclusion

The p-aminobenzyloxycarbonyl (PAB) self-immolative spacer is a robust and clinically validated tool in the targeted delivery of therapeutic agents. Its well-defined 1,6-elimination mechanism provides a predictable and efficient means of liberating an unmodified payload within the target cell, a critical feature for maximizing therapeutic efficacy while minimizing systemic toxicity. While alternative linker strategies continue to be developed, the extensive validation and successful clinical translation of PAB-containing linkers underscore their significance in the field of drug development. Rigorous experimental characterization, utilizing the protocols outlined in this guide, is paramount to ensuring the selection and development of safe and effective targeted therapies.

References

The Core of Targeted Therapy: An In-depth Technical Guide to Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in precision oncology, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. At the heart of this therapeutic triad (B1167595) lies the linker, a critical component dictating the stability, efficacy, and safety of the ADC. Cleavable linkers, in particular, are designed to be stable in systemic circulation and undergo scission to release the cytotoxic payload in the unique microenvironment of tumor tissues or within cancer cells. This guide provides a comprehensive technical overview of the core components of cleavable ADC linkers, their mechanisms of action, quantitative comparisons, and detailed experimental protocols for their characterization.

The Architecture of a Cleavable Linker-Based Antibody-Drug Conjugate

An ADC is a complex biomolecule comprising three key components: a monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] The linker's role is paramount; it must ensure that the ADC remains intact in the bloodstream to prevent premature release of the toxic payload, which could lead to off-target toxicity.[2][3] Upon reaching the target tumor cell, the linker is designed to be cleaved by specific triggers, releasing the payload to exert its cell-killing effect.[2]

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker Cleavable Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate.

Major Classes of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on the physiological trigger that induces their cleavage. The three primary classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.

Protease-Sensitive Linkers

These linkers are designed to be substrates for proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[4] They typically incorporate a dipeptide sequence that is recognized and cleaved by these enzymes.

  • Mechanism of Action: Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis and trafficked to the lysosome.[5] Inside the lysosome, proteases like Cathepsin B recognize and cleave the dipeptide sequence within the linker. This cleavage often triggers a self-immolative cascade in a spacer moiety, such as p-aminobenzyl carbamate (B1207046) (PABC), leading to the release of the unmodified payload.[]

  • Common Dipeptides: The most widely used dipeptide linker is valine-citrulline (Val-Cit), which is efficiently cleaved by Cathepsin B.[7] Another common dipeptide is valine-alanine (Val-Ala).[8]

Protease_Cleavage cluster_Pathway Protease-Sensitive Linker Cleavage Pathway ADC_Internalization 1. ADC Internalization (Endocytosis) Lysosomal_Trafficking 2. Lysosomal Trafficking ADC_Internalization->Lysosomal_Trafficking Cathepsin_Cleavage 3. Cathepsin B Cleavage of Dipeptide Linker Lysosomal_Trafficking->Cathepsin_Cleavage Self_Immolation 4. Self-Immolation of Spacer Cathepsin_Cleavage->Self_Immolation Payload_Release 5. Payload Release Self_Immolation->Payload_Release

Caption: Signaling pathway of protease-sensitive linker cleavage.

pH-Sensitive Linkers

These linkers, also known as acid-labile linkers, are designed to be stable at the physiological pH of blood (approximately 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[]

  • Mechanism of Action: After internalization, the ADC is exposed to the progressively acidic environment of the endosomal and lysosomal compartments. This drop in pH catalyzes the hydrolysis of an acid-labile group within the linker, such as a hydrazone, leading to the release of the cytotoxic payload.[10]

  • Common Acid-Labile Groups: Hydrazones are the most common type of acid-labile group used in ADC linkers.[10] Other examples include carbonates and silyl (B83357) ethers.[11]

pH_Cleavage cluster_Pathway pH-Sensitive Linker Cleavage Pathway ADC_Internalization 1. ADC Internalization (Endocytosis) Endosomal_Acidification 2. Endosomal/Lysosomal Acidification (pH drop) ADC_Internalization->Endosomal_Acidification Hydrazone_Hydrolysis 3. Hydrolysis of Hydrazone Linker Endosomal_Acidification->Hydrazone_Hydrolysis Payload_Release 4. Payload Release Hydrazone_Hydrolysis->Payload_Release

Caption: Signaling pathway of pH-sensitive linker cleavage.

Glutathione-Sensitive Linkers

These linkers exploit the significant difference in the concentration of glutathione (B108866) (GSH), a reducing agent, between the extracellular environment and the intracellular cytoplasm.

  • Mechanism of Action: The concentration of glutathione is significantly higher inside cells (1-10 mM) compared to the plasma (~5 µM).[] Disulfide bonds within the linker are stable in the oxidative environment of the bloodstream but are rapidly reduced and cleaved in the presence of high intracellular glutathione concentrations, releasing the payload.[13]

  • Common Reducible Group: The disulfide bond (-S-S-) is the key functional group in these linkers.[13]

GSH_Cleavage cluster_Pathway Glutathione-Sensitive Linker Cleavage Pathway ADC_Internalization 1. ADC Internalization High_GSH_Environment 2. High Intracellular Glutathione (GSH) Concentration ADC_Internalization->High_GSH_Environment Disulfide_Reduction 3. Reduction of Disulfide Bond High_GSH_Environment->Disulfide_Reduction Payload_Release 4. Payload Release Disulfide_Reduction->Payload_Release

Caption: Signaling pathway of glutathione-sensitive linker cleavage.

Quantitative Comparison of Cleavable Linkers

The choice of a cleavable linker is a critical design parameter that influences the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

Linker TypeLinker ExamplePlasma StabilityReference(s)
Protease-Sensitive mc-vc-PAB-MMAEHigh stability in human and monkey plasma (<1% MMAE release after 6 days). Lower stability in rodent plasma (~25% release in mouse plasma after 6 days).[5]
pH-Sensitive HydrazoneHalf-life of approximately 24 hours in plasma. Can exhibit premature drug release.[11]
Silyl EtherMore stable than hydrazone linkers, with a half-life of over 7 days in plasma.[11]
Glutathione-Sensitive DisulfideGenerally high stability in plasma due to low glutathione concentration.[13]

Table 2: Cleavage Kinetics of Different Linker Types

Linker TypeLinker ExampleCleavage ConditionCleavage Rate / Half-lifeReference(s)
Protease-Sensitive Val-CitCathepsin Bt½ ≈ 240 min in one study. Considered the benchmark for efficient cleavage.[]
Val-AlaCathepsin BCleaved at approximately half the rate of Val-Cit.[]
Phe-LysIsolated Cathepsin BCleaved ~30-fold faster than Val-Cit.[]
pH-Sensitive HydrazonepH 5.5Significantly faster hydrolysis compared to pH 7.4.[]
Silyl EtherpH 5.550% payload release after 7 days.[11]
Silyl EtherpH 4.5100% payload release after 7 days.[11]
Glutathione-Sensitive DisulfideHigh Glutathione (mM)Rapid cleavage.[13]

Experimental Protocols for Characterizing Cleavable Linkers

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from different species to predict its in vivo stability.

Plasma_Stability_Workflow Start Start: ADC in Plasma Incubation Incubate at 37°C Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Purification Purify ADC using Affinity Capture (e.g., Protein A) Time_Points->Purification Analysis Analyze by LC-MS to Determine Drug-to-Antibody Ratio (DAR) Purification->Analysis End End: Determine Plasma Half-life Analysis->End

References

An In-Depth Technical Guide to Enzyme-Cleavable Linkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzyme-cleavable linkers are a cornerstone of modern targeted drug delivery systems, particularly in the design of Antibody-Drug Conjugates (ADCs). These sophisticated chemical bridges are engineered to remain stable in systemic circulation and selectively release a potent cytotoxic payload in response to specific enzymatic activity characteristic of the target microenvironment, such as a tumor. This targeted release mechanism enhances therapeutic efficacy while minimizing off-target toxicity, thereby widening the therapeutic window. This guide provides a comprehensive overview of the primary classes of enzyme-cleavable linkers, their mechanisms of action, quantitative stability and cleavage data, and detailed experimental protocols for their evaluation.

Introduction to Enzyme-Cleavable Linkers

The fundamental principle behind enzyme-cleavable linkers is the exploitation of differential enzyme expression between target tissues (e.g., tumors) and healthy tissues.[1] Many tumors, for instance, overexpress certain proteases, glycosidases, or phosphatases within the cell (e.g., in lysosomes) or in the surrounding tumor microenvironment.[2][3] An ideal enzyme-cleavable linker must exhibit high stability in plasma to prevent premature drug release, but undergo rapid and efficient cleavage upon encountering its target enzyme.[4] This dual characteristic is critical to the success of the drug conjugate.[5]

The most clinically advanced applications for these linkers are in the field of ADCs. An ADC harnesses the specificity of a monoclonal antibody to deliver a cytotoxic drug directly to cancer cells. The linker is the critical component that dictates the stability and release profile of this potent payload.[5]

Major Classes of Enzyme-Cleavable Linkers

Enzyme-cleavable linkers are typically categorized based on the class of enzyme they are designed to be substrates for.

Protease-Cleavable Linkers

These are the most widely used linkers in clinically approved and investigational ADCs.[1] They incorporate a short peptide sequence that is recognized and hydrolyzed by proteases, such as cathepsins, which are highly active in the acidic environment of lysosomes.[6]

  • Mechanism: After an ADC binds to its target antigen on a cancer cell, it is internalized via endocytosis and trafficked to the lysosome.[5] Inside the lysosome, proteases like Cathepsin B recognize and cleave the peptide sequence in the linker. This cleavage often triggers a subsequent, rapid self-immolation reaction of a spacer unit, such as p-aminobenzyl carbamate (B1207046) (PABC), which ensures the release of the unmodified, active drug.[7][8]

  • Key Examples:

    • Valine-Citrulline (Val-Cit): This is the most common dipeptide linker, demonstrating high stability in human plasma and efficient cleavage by Cathepsin B.[6] The ADCETRIS® (brentuximab vedotin) ADC utilizes a Val-Cit linker.[9]

    • Valine-Alanine (Val-Ala): Another dipeptide linker with similar stability and cleavage properties to Val-Cit.

    • Glycine-Glycine-Phenylalanine-Glycine (GGFG): A tetrapeptide linker responsive to cathepsins.[10]

Glycosidase-Cleavable Linkers

This class of linkers utilizes a glycosidic bond that can be hydrolyzed by glycosidases, enzymes that are abundant in lysosomes and can also be found in the necrotic regions of tumors.[3][5]

  • Mechanism: These linkers incorporate a sugar moiety, such as glucuronic acid, connected to a self-immolative spacer. Upon reaching the lysosome, the enzyme β-glucuronidase cleaves the glycosidic bond.[11][] This initiates the self-immolation of the spacer, releasing the payload.[]

  • Key Examples:

    • β-Glucuronide Linkers: These linkers are highly hydrophilic, which can help mitigate aggregation issues often seen with hydrophobic payloads, even at high drug-to-antibody ratios (DARs).[11][13] They exhibit excellent plasma stability.[11][14]

    • β-Galactosidase Linkers: Similar in principle to β-glucuronide linkers, these are cleaved by the lysosomal enzyme β-galactosidase, which is also overexpressed in certain tumor types.[3]

Phosphatase-Cleavable Linkers

These linkers are designed to be hydrolyzed by phosphatases, such as acid phosphatase, which are active within the lysosomal compartment.[15]

  • Mechanism: They incorporate a phosphate (B84403) or pyrophosphate group. Enzymatic hydrolysis of the phosphate ester bond by lysosomal phosphatases triggers the release of an alcohol-containing payload, often through a self-immolative spacer.[15][16] This strategy is particularly useful for releasing payloads that contain hydroxyl groups.

Quantitative Data on Linker Performance

The selection of a linker is a critical decision in drug conjugate design. The following tables summarize key quantitative data regarding the stability and cleavage kinetics of common enzyme-cleavable linkers.

Table 1: Comparative Plasma Stability of Enzyme-Cleavable Linkers

Linker TypeLinker ExamplePayloadSpeciesHalf-Life (t½)Reference(s)
Protease-Cleavable Val-Cit (VCit)MMAFHumanStable (>28 days)[17]
Val-Cit (VCit)MMAFMouse>95% loss at 14 days[17]
Glu-Val-Cit (EVCit)MMAFMouse~12 days[7]
Glycosidase-Cleavable β-GlucuronideMMAFRat~81 days (extrapolated)[2][11]
β-GlucuronideMMAEHumanStable[13]
Chemically-Cleavable HydrazoneDoxorubicinHuman~2-3 days[1]
CarbonateSN-38Human~1 day[1]

Note: Direct comparison between studies can be challenging due to variations in experimental conditions, including the specific antibody, conjugation site, and analytical methods used.[4] The instability of the Val-Cit linker in mouse plasma is attributed to the carboxylesterase Ces1c, an issue not present in human plasma.[7][18]

Table 2: Kinetic Parameters for Cathepsin B-Mediated Cleavage

Linker SubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Reference(s)
Val-Cit-PABC-Fluorophore20.00.8542,500[19]
Val-Ala-PABC-Fluorophore20.00.6231,000[19]
Phe-Lys-PABC-Fluorophore20.00.7839,000[19]
GPLG-PABC-Fluorophore20.00.9145,500[19]
cBu-Cit-PABC-PayloadN/AN/ASimilar to Val-Cit[18]

Note: Data is often generated using fluorogenic model substrates rather than full ADCs. Kinetic parameters can vary based on the specific payload and spacer attached.[5]

Visualization of Mechanisms and Workflows

Diagrams of Cleavage Mechanisms and Pathways

ADC_Mechanism_of_Action General Mechanism of an Enzyme-Cleavable ADC cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment ADC_stable Stable ADC in Circulation TumorCell Target Tumor Cell ADC_stable->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, High Enzyme Activity) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Enzymatic Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Pharmacological Action

Caption: General workflow of ADC action from circulation to cell death.

Val_Cit_Cleavage Cathepsin B-Mediated Cleavage of a Val-Cit-PABC Linker ADC Antibody Val-Cit PABC Payload CathepsinB Cathepsin B (in Lysosome) ADC:linker->CathepsinB Cleavage Site Intermediate Antibody-Val-Cit Unstable PABC Intermediate Payload ADC->Intermediate Peptide Bond Hydrolysis Released Free Payload Spacer Remnant + CO₂ Intermediate->Released Spontaneous 1,6-Elimination (Self-Immolation)

Caption: Stepwise enzymatic cleavage and self-immolation of a Val-Cit-PABC linker.

Glucuronide_Cleavage β-Glucuronidase-Mediated Cleavage Mechanism ADC Antibody Glucuronic Acid PABC Payload Glucuronidase β-Glucuronidase (in Lysosome) ADC:linker->Glucuronidase Cleavage Site Intermediate Antibody Unstable PABC Intermediate Payload ADC->Intermediate Glycosidic Bond Hydrolysis Released Free Payload Spacer Remnant + CO₂ Intermediate->Released Spontaneous 1,6-Elimination (Self-Immolation)

Caption: Cleavage of a β-glucuronide linker by its target enzyme.

Diagrams of Experimental Workflows

Plasma_Stability_Workflow Experimental Workflow for In Vitro Plasma Stability Assay Start Start: ADC Sample Incubate Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C Start->Incubate Timepoints Collect Aliquots at Various Timepoints (e.g., 0, 24, 48, 144h) Incubate->Timepoints Analysis Analysis Timepoints->Analysis LCMS LC-MS Analysis: Quantify Free Payload and/or Average DAR Analysis->LCMS ELISA ELISA: Quantify Conjugated Antibody vs. Total Antibody Analysis->ELISA Data Data Interpretation: Calculate % Drug Loss or ADC Half-Life LCMS->Data ELISA->Data

Caption: Workflow for assessing ADC stability in a plasma matrix.

Detailed Experimental Protocols

Protocol: In Vitro ADC Plasma Stability Assay

This protocol provides a generalized method for evaluating the stability of an ADC in plasma by monitoring drug deconjugation over time.

Objective: To determine the rate of payload release from an ADC in a plasma matrix from relevant species (e.g., human, mouse, rat) under physiological conditions.

Materials:

  • Test ADC and Control ADC (with a known stable linker)

  • Frozen plasma (Human, Mouse, Rat; sourced from reputable vendors like BioIVT)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator set to 37°C

  • Sample collection tubes

  • Analytical systems: ELISA plate reader, LC-MS system.

  • Reagents for ELISA (capture antibody, detection antibody, substrate) or LC-MS (solvents, columns).

Procedure:

  • Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates. Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma from each species. Prepare a parallel sample in PBS as a control for non-enzymatic degradation.

  • Incubation: Incubate all samples in a water bath or incubator at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 6, 24, 48, 96, 144 hours), withdraw an aliquot from each sample and immediately freeze it at -80°C to stop any further reaction.

  • Analysis Method 1: ELISA: a. Coat a 96-well plate with an antigen-specific capture antibody. b. Add plasma samples to measure total antibody (conjugated + unconjugated). c. In a separate assay, use a capture antibody and a payload-specific detection antibody to measure only the conjugated antibody. d. Calculate the percentage of conjugated ADC remaining at each time point relative to time 0.

  • Analysis Method 2: LC-MS: a. To measure the average Drug-to-Antibody Ratio (DAR), the ADC can be isolated from plasma using immunoaffinity capture (e.g., Protein A beads).[10] The captured ADC is then deglycosylated and reduced, and the light and heavy chains are analyzed by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload loss.[20] b. To measure released payload, extract the free drug from the plasma samples (e.g., via protein precipitation with acetonitrile (B52724) followed by solid-phase extraction).[21] c. Quantify the concentration of the released payload using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the in vitro half-life (t½) of the ADC linker in plasma by fitting the data to a first-order decay model.

Protocol: Cathepsin B-Mediated Cleavage Assay (Fluorometric)

This protocol describes a method to screen peptide linkers and determine their cleavage kinetics using a fluorogenic substrate.

Objective: To quantify the rate of cleavage of a peptide linker by recombinant human Cathepsin B.

Materials:

  • Peptide-linker substrate conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) which is quenched until cleavage.

  • Recombinant Human Cathepsin B, active

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5.

  • Cathepsin B inhibitor (e.g., CA-074) for negative control.

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC)

Procedure:

  • Enzyme Activation: Prepare a working solution of Cathepsin B in the assay buffer. Pre-incubate at 37°C for 10-15 minutes to ensure full activation.

  • Substrate Preparation: Prepare a series of dilutions of the fluorogenic peptide-linker substrate in the assay buffer. For a kinetic assay (to determine Kₘ and Vₘₐₓ), this should span a range of concentrations (e.g., 0.1 to 10 times the expected Kₘ).

  • Reaction Initiation: In the wells of the 96-well plate, add the substrate solutions. To initiate the reaction, add the activated Cathepsin B solution to each well. For the negative control, add the inhibitor before adding the enzyme.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

  • Data Analysis: a. Standard Curve: Generate a standard curve using known concentrations of the free fluorophore (e.g., free AMC) to convert relative fluorescence units (RFU) to the molar concentration of the product. b. Calculate Initial Velocity (V₀): For each substrate concentration, plot fluorescence (or product concentration) versus time. The initial velocity (V₀) is the slope of the linear portion of this curve. c. Determine Kinetic Parameters: Plot the calculated initial velocities (V₀) against the substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vₘₐₓ and Kₘ. d. Calculate the catalytic efficiency (k꜀ₐₜ/Kₘ), where k꜀ₐₜ = Vₘₐₓ / [Enzyme].

Protocol: In Vitro ADC Cytotoxicity Assay (MTT/XTT)

This protocol details the evaluation of an ADC's potency in killing target cancer cells.[22]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC on an antigen-positive cell line.[23]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test ADC, unconjugated antibody, and free payload stock solutions

  • 96-well clear cell culture plates

  • MTT Reagent (5 mg/mL in PBS) or XTT Assay Kit

  • Solubilization Buffer (for MTT): 10% SDS in 0.01 M HCl, or DMSO

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • ADC Treatment: Prepare a series of dilutions (e.g., 10-fold or 3-fold serial dilutions) of the test ADC, unconjugated antibody, and free payload in the culture medium.

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with untreated cells as a viability control.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours) at 37°C, 5% CO₂.

  • Viability Measurement (MTT Assay): a. Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals. b. Carefully remove the medium and add 150 µL of Solubilization Buffer to each well. c. Agitate the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired).

  • Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Normalize the data by expressing the absorbance of treated wells as a percentage of the untreated control wells (% Viability). c. Plot % Viability versus the logarithm of the ADC concentration. d. Fit the resulting dose-response curve to a four-parameter logistic (4PL) model to calculate the IC₅₀ value.[23]

Conclusion

Enzyme-cleavable linkers are a highly effective and versatile tool in the targeted delivery of therapeutic agents. Their success hinges on a delicate balance between robust stability in circulation and efficient, specific cleavage at the target site. The primary classes—protease, glycosidase, and phosphatase-cleavable linkers—each offer unique advantages depending on the target enzyme and payload characteristics. Rigorous in vitro evaluation of stability, cleavage kinetics, and cytotoxicity is paramount in selecting and optimizing a linker strategy for successful clinical translation. As our understanding of tumor biology and enzyme expression deepens, the design of next-generation enzyme-cleavable linkers will continue to drive the development of safer and more effective targeted therapies.

References

An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG4-Val-Cit-PAB-OH is a key heterobifunctional linker molecule extensively utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker system is meticulously designed to connect a cytotoxic payload to a monoclonal antibody, ensuring stability in systemic circulation and facilitating targeted drug release within the tumor microenvironment. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Physicochemical Properties

The structural integrity and characteristics of this compound are paramount to its function as an effective ADC linker. The molecule incorporates several key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetra-polyethylene glycol (PEG4) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative moiety.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C44H60N6O11[1][2]
Molecular Weight 849.0 g/mol [1][2]
CAS Number 2055024-58-1[1][2]
Purity >96%[2]
Solubility Soluble in DMSO and DMF[1][3]
Appearance White to off-white solid[3]
Storage Conditions -20°C for long-term storage[1]

Mechanism of Action in Antibody-Drug Conjugates

The strategic design of the this compound linker allows for the controlled release of a conjugated payload within target cells. The Val-Cit dipeptide is specifically engineered to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. Upon internalization of the ADC into the target cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between citrulline and the PAB group. This cleavage initiates a cascade of self-immolation of the PAB spacer, leading to the release of the active drug.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (Stable) cluster_cell Target Tumor Cell cluster_release Payload Release ADC Antibody-Drug Conjugate (Fmoc-PEG4-Val-Cit-PAB-Payload) Internalization Internalization via Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Lysosome Internalization->Lysosome Trafficking Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation Payload Active Payload Released SelfImmolation->Payload

Mechanism of action for an ADC utilizing a Val-Cit cleavable linker.

Experimental Protocols

Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, DMF)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Calibrated micropipettes

  • HPLC system

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.

  • Vortex the mixture vigorously for 2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If the solid has completely dissolved, add another known weight of the compound and repeat steps 2-4 until a saturated solution is obtained (i.e., undissolved particles remain after vortexing).

  • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

  • Carefully collect a known volume of the supernatant and dilute it with a suitable solvent for HPLC analysis.

  • Quantify the concentration of the dissolved compound in the supernatant using a pre-calibrated HPLC method. The solubility is expressed in mg/mL or mM.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.

Materials and Equipment:

  • This compound sample

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of ACN and water) at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water (v/v)

    • Mobile Phase B: 0.1% TFA in acetonitrile (v/v)

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 214 nm and 254 nm

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: 5% A, 95% B

      • 30-35 min: Linear gradient to 95% A, 5% B

      • 35-40 min: 95% A, 5% B (column re-equilibration)

  • Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Stability Assessment

This protocol provides a general method for assessing the stability of this compound in a buffered solution.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath set at 37°C

  • HPLC system

Procedure:

  • Prepare a stock solution of this compound in a minimal amount of an organic solvent (e.g., DMSO) and dilute it with PBS to a final concentration of 1 mg/mL.

  • Aliquot the solution into several vials.

  • Take an initial sample (T=0) for HPLC analysis to determine the initial purity.

  • Incubate the remaining vials at 37°C.

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove a vial from the incubator and immediately analyze the sample by HPLC using the purity analysis method described above.

  • Monitor for the appearance of degradation products and a decrease in the area of the main peak over time.

  • Plot the percentage of the intact compound remaining versus time to determine the stability profile.

Experimental Workflow for Purity and Stability Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_purity Purity Analysis cluster_stability Stability Assessment start This compound Sample dissolve Dissolve in appropriate solvent (e.g., DMSO, ACN/Water) start->dissolve hplc_purity HPLC Analysis (C18 Column, ACN/Water/TFA gradient) dissolve->hplc_purity For Purity incubate Incubate in buffered solution (e.g., PBS, 37°C) dissolve->incubate For Stability purity_data Purity Data (% Area) hplc_purity->purity_data hplc_stability Time-point HPLC Analysis incubate->hplc_stability stability_data Stability Profile (% remaining vs. time) hplc_stability->stability_data

Workflow for the analysis of purity and stability of this compound.

Conclusion

This compound is a sophisticated and highly functional linker molecule that plays a critical role in the advancement of targeted cancer therapies. Its well-defined physicochemical properties, including its specific enzymatic cleavage mechanism, make it an invaluable tool for drug development professionals. The experimental protocols provided in this guide offer a foundation for the robust characterization and quality control of this important compound, ensuring its effective application in the synthesis of next-generation antibody-drug conjugates.

References

The Impact of PEGylation on the Solubility and Stability of Antibody-Drug Conjugate Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene (B3416737) glycol (PEG) moieties into the linker of antibody-drug conjugates (ADCs) has emerged as a critical design element for optimizing their therapeutic potential. This in-depth technical guide explores the multifaceted roles of PEGylation in enhancing the solubility and stability of ADC linkers, thereby improving the overall performance and safety profile of these targeted therapies. By providing a hydrophilic and flexible spacer, PEGylation addresses key challenges associated with the inherent hydrophobicity of many potent cytotoxic payloads and certain linker chemistries.

Enhancing Solubility and Reducing Aggregation

A primary challenge in ADC development is the propensity for aggregation, often driven by the hydrophobic nature of the cytotoxic payload. This aggregation can lead to diminished efficacy, altered pharmacokinetics, and potential immunogenicity.[1][2][3] PEGylation effectively mitigates this issue by creating a hydration shell around the drug-linker, which increases the overall hydrophilicity of the ADC.[4][5] This enhanced solubility allows for higher drug-to-antibody ratios (DARs) without inducing aggregation, a significant advantage for delivering a potent therapeutic dose to the target cancer cells.[5][6]

Studies have demonstrated a clear correlation between the length of the PEG chain and the reduction in ADC hydrophobicity. For instance, incorporating longer PEG chains (e.g., PEG8, PEG12, PEG24) has been shown to significantly decrease the aggregation propensity of ADCs, even those with high DARs.[7][8]

Table 1: Impact of PEGylation on ADC Aggregation

ADC Construct DAR Incubation Time (days) Aggregate Formation (%) Reference
FG-ADC 4 28 ~2.4 [7]
VAG-ADC 4 28 ~2.4 [7]
FG-ADC 8 28 > 10 [7]
VAG-ADC 8 28 < 10 [7]

FG-ADC and VAG-ADC are ADCs with different peptide linkers. This data from an accelerated stability study shows that at a high DAR of 8, the VAG-ADC with potentially more favorable spatial arrangement of its PEG moiety showed less aggregation over time compared to the FG-ADC.

Improving In Vivo Stability and Pharmacokinetics

The stability of the linker is paramount to ensure that the cytotoxic payload remains attached to the antibody while in systemic circulation, thereby minimizing off-target toxicity.[9] PEGylation contributes to the in vivo stability of ADCs through a steric shielding effect. The flexible PEG chains create a protective layer that can hinder the access of plasma proteins and enzymes to the linker, thus reducing premature cleavage.[4]

This enhanced stability, coupled with the increased hydrodynamic volume conferred by the PEG chains, leads to a prolonged plasma half-life and reduced clearance of the ADC.[3][10] This allows for greater accumulation of the ADC at the tumor site, ultimately enhancing its therapeutic efficacy.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics

ADC Construct PEG Length Half-life (t½) Clearance Rate Reference
ZHER2-SMCC-MMAE (HM) None 19.6 min - [3]
ZHER2-PEG4K-MMAE (HP4KM) 4 kDa 49.2 min - [3]
ZHER2-PEG10K-MMAE (HP10KM) 10 kDa 219.0 min - [3]
aCD30-ADC PEG4 - Increased [8]
aCD30-ADC PEG8 - Minimized [8]
aCD30-ADC PEG12 - Minimized [8]
aCD30-ADC PEG24 - Minimized [8]
pH sensitive silyl (B83357) ether linker ADC - >7 days - [11]
Inotuzumab ozogamicin - 12.3 days 0.0333 L/h [11]
Polatuzumab vedotin-piiq - 12 days 0.9 L/day [11]
Enfortumab vedotin-ejfv - 3.4 days 0.10 L/h [11]

This table illustrates that increasing the PEG chain length can significantly extend the plasma half-life of ADCs. The clearance rates for the aCD30-ADCs were minimized with PEG chains of 8 units or more.

Common PEGylated Linker Chemistries and Their Stability

Valine-Citrulline (Val-Cit) Linkers

Val-Cit linkers are a widely used class of enzymatically cleavable linkers that are susceptible to cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in the tumor microenvironment.[12][] The cleavage of the Val-Cit dipeptide triggers a self-immolative cascade, typically through a p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active payload.[12][] While generally stable in human plasma, Val-Cit linkers have shown susceptibility to premature cleavage by carboxylesterases in rodent plasma, which can complicate preclinical evaluation.[6][14] PEGylation can help to shield the linker from these enzymes, thereby improving its stability in preclinical models.

Maleimide-Thiol Conjugation

The reaction between a maleimide (B117702) and a thiol group on a cysteine residue of the antibody is a common method for ADC conjugation. However, the resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to premature drug release.[1][15] The rate of this reaction is influenced by the local microenvironment and the specific maleimide derivative used. Strategies to improve the stability of this linkage include the use of self-hydrolyzing maleimides or promoting the hydrolysis of the thiosuccinimide ring to the more stable ring-opened form.[1] PEGylation can also contribute to stability by sterically hindering the approach of competing thiols, such as glutathione, in the plasma.[1]

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma from various species.

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be used to isolate the ADC from the plasma matrix before analysis.[16][17]

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of aggregates, monomers, and fragments in an ADC sample.

Methodology:

  • System Setup: Use a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column (e.g., Shim-pack™ Bio Diol) and a UV detector.[11][18]

  • Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer (e.g., 100 mmol/L phosphoric acid buffer) with an appropriate salt concentration (e.g., 150 mmol/L sodium chloride) to suppress electrostatic interactions. For ADCs with hydrophobic payloads, the addition of a small percentage of an organic solvent like acetonitrile (B52724) may be necessary to prevent hydrophobic interactions with the stationary phase.[18]

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. Ensure the sample is free of particulates by centrifugation or filtration.[19]

  • Chromatography: Inject the sample onto the column and run the analysis under isocratic conditions.

  • Data Analysis: Integrate the peaks corresponding to aggregates, monomers, and fragments. The percentage of each species is calculated based on the peak area relative to the total peak area.[7] For more detailed characterization, SEC can be coupled with multi-angle light scattering (SEC-MALS) to determine the absolute molar mass of each species.[2][20][21][22][23]

Hydrophobic Interaction Chromatography (HIC) for DAR Measurement

Objective: To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

Methodology:

  • System Setup: Use an HPLC system with a HIC column (e.g., TSKgel® Butyl-NPR) and a UV detector.[17][24][25][26]

  • Mobile Phases:

    • Mobile Phase A (High Salt): A buffer containing a high concentration of a kosmotropic salt, such as ammonium (B1175870) sulfate (B86663) (e.g., 1.5 M) or ammonium tartrate, in a phosphate buffer (e.g., 25 mmol/L, pH 7.0).[24][25][26]

    • Mobile Phase B (Low Salt): The same buffer as Mobile Phase A but without the high concentration of salt. An organic modifier like isopropanol (B130326) may be included.[25]

  • Gradient Elution: Separate the different ADC species by applying a descending salt gradient (i.e., increasing percentage of Mobile Phase B). The more hydrophobic, higher DAR species will elute later.

  • Data Analysis: The weighted average DAR is calculated from the relative peak area of each species and its corresponding drug load.[24][27]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental aspects of ADC function and analysis.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH, High Protease Activity) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage / Degradation CellDeath Apoptosis / Cell Death Payload->CellDeath 5. Induction of Cytotoxicity

Caption: General mechanism of ADC internalization and payload release.

Caption: Enzymatic cleavage of a Val-Cit-PABC linker by Cathepsin B.

Maleimide_Thiol_Stability Thiosuccinimide Thiosuccinimide Linkage (Reversible) RetroMichael Retro-Michael Reaction Thiosuccinimide->RetroMichael Hydrolysis Hydrolysis Thiosuccinimide->Hydrolysis Deconjugated Deconjugated ADC + Payload-Maleimide RetroMichael->Deconjugated Premature Payload Release RingOpened Ring-Opened Succinamic Acid Thioether (Stable) Hydrolysis->RingOpened Stabilization

Caption: Competing reactions of a maleimide-thiol conjugate.

Experimental_Workflow_ADC_Stability start ADC Sample plasma_incubation Incubate in Plasma at 37°C start->plasma_incubation time_points Collect Aliquots at Various Time Points plasma_incubation->time_points analysis Analysis time_points->analysis elisa ELISA (Total Ab & Conjugated Ab) analysis->elisa Stability lcms LC-MS (Intact ADC, Free Payload) analysis->lcms Stability sec SEC (Aggregation) analysis->sec Purity hic HIC (DAR) analysis->hic Purity results Stability & Purity Profile elisa->results lcms->results sec->results hic->results

Caption: General experimental workflow for assessing ADC stability and purity.

Conclusion

The incorporation of PEGylated linkers represents a significant advancement in ADC technology. By enhancing solubility, reducing aggregation, and improving in vivo stability and pharmacokinetic profiles, PEGylation plays a pivotal role in widening the therapeutic window of ADCs. A thorough understanding of the interplay between PEG linker length, linker chemistry, and the physicochemical properties of the ADC is essential for the rational design of next-generation targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of these critical quality attributes, enabling the selection of ADC candidates with optimal safety and efficacy profiles.

References

Methodological & Application

Application Note: A Protocol for the Conjugation of Fmoc-PEG4-Val-Cit-PAB-OH to an Amine-Containing Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the conjugation of the cleavable linker, Fmoc-PEG4-Val-Cit-PAB-OH, to an amine-containing payload, a critical step in the synthesis of Antibody-Drug Conjugates (ADCs). The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker system is a cornerstone in modern ADC design, engineered for high stability in systemic circulation and precise enzymatic cleavage within the target tumor cell.[1][2][][]

The this compound linker incorporates several key features:

  • Valine-Citrulline (Val-Cit) Dipeptide: This sequence serves as a recognition site for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[2][] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell.

  • p-Aminobenzylcarbamate (PAB) Spacer: This unit acts as a "self-immolative" spacer.[2] Following the enzymatic cleavage of the Val-Cit linker, the PAB group undergoes a spontaneous 1,6-elimination reaction, releasing the payload in its unmodified, active form.[2]

  • Polyethylene (B3416737) Glycol (PEG4) Moiety: The four-unit polyethylene glycol spacer enhances the hydrophilicity of the linker-payload conjugate, which can improve its solubility and pharmacokinetic properties.

  • Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group: The Fmoc group protects the N-terminus of the linker during synthesis and can be readily removed under basic conditions to allow for further conjugation steps if required.[1][5]

This protocol will detail the deprotection of the Fmoc group, activation of the hydroxyl group on the PAB spacer, conjugation to an amine-containing payload (using Monomethyl Auristatin E (MMAE) as a representative example), and subsequent purification and characterization of the drug-linker conjugate.

Experimental Workflow Overview

The overall workflow for the conjugation of this compound to a payload can be summarized in the following logical steps:

Conjugation_Workflow cluster_linker_prep Linker Preparation cluster_activation_conjugation Activation and Conjugation cluster_purification_characterization Purification and Characterization Fmoc_Linker This compound Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_Linker->Deprotection Deprotected_Linker H₂N-PEG4-Val-Cit-PAB-OH Deprotection->Deprotected_Linker Activation PAB-OH Activation (p-Nitrophenyl Chloroformate) Deprotected_Linker->Activation Activated_Linker Activated Linker Activation->Activated_Linker Conjugation Conjugation Activated_Linker->Conjugation Payload Amine-Payload (e.g., MMAE) Payload->Conjugation Drug_Linker Drug-Linker Conjugate Conjugation->Drug_Linker Purification Purification (RP-HPLC) Drug_Linker->Purification Final_Product Purified Drug-Linker Purification->Final_Product Characterization Characterization (LC-MS) Final_Product->Characterization

Figure 1: General workflow for payload conjugation.

Signaling Pathway of ADC Action

The resulting drug-linker conjugate, once attached to an antibody and administered, follows a specific pathway to exert its cytotoxic effect.

ADC_Pathway ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Antigen Endocytosis Receptor-Mediated Endocytosis Tumor_Cell->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Self_Immolation Self-Immolation of PAB Cleavage->Self_Immolation Payload_Release Payload Release Self_Immolation->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity

Figure 2: Mechanism of action of a Val-Cit-PAB linked ADC.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF), anhydrous

  • p-Nitrophenyl chloroformate

  • Pyridine (B92270), anhydrous

  • Amine-containing payload (e.g., MMAE)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Diatomaceous earth (Celite®)

Protocol 1: Fmoc Deprotection of this compound

  • Dissolve this compound (1 equivalent) in anhydrous DMF to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Add piperidine (20 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Remove the DMF and excess piperidine under reduced pressure.

  • Co-evaporate the residue with DMF (2 x 10 mL) to ensure complete removal of piperidine.

  • The resulting crude H₂N-PEG4-Val-Cit-PAB-OH can be used in the next step without further purification, or it can be purified by flash chromatography if necessary.

Protocol 2: Activation of the PAB-OH Group

  • Dissolve the crude H₂N-PEG4-Val-Cit-PAB-OH (1 equivalent) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (3 equivalents).

  • Slowly add a solution of p-nitrophenyl chloroformate (1.5 equivalents) in anhydrous DCM.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the activated p-nitrophenyl carbonate linker.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude activated linker.

Protocol 3: Conjugation of the Activated Linker to an Amine-Containing Payload (MMAE)

  • Dissolve the activated linker (1.1 equivalents) and MMAE (1 equivalent) in anhydrous DMF.

  • Add 1-hydroxybenzotriazole (B26582) (HOBt) (1 equivalent) and pyridine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by HPLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, the crude drug-linker conjugate is ready for purification.

Protocol 4: Purification of the Drug-Linker Conjugate by Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes is a good starting point. The gradient may need to be optimized depending on the specific payload's hydrophobicity.[6]

  • Flow Rate: 4 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Inject the crude reaction mixture onto the column.

  • Collect fractions corresponding to the product peak.

  • Combine the pure fractions and lyophilize to obtain the purified drug-linker conjugate as a solid.

Protocol 5: Characterization of the Drug-Linker Conjugate by LC-MS

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 0.8-1.0 mL/min.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode.

  • Analyze the purified drug-linker conjugate to confirm its identity and purity. The expected mass will be the sum of the deprotected, activated linker and the payload, minus the mass of the leaving group (p-nitrophenol).

Data Presentation

The quantitative data from the synthesis and characterization of the drug-linker conjugate should be summarized for clarity and comparison.

Table 1: Summary of Reagents for Conjugation

ReagentMolecular Weight ( g/mol )Equivalents
H₂N-PEG4-Val-Cit-PAB-OH~627.71.0
p-Nitrophenyl chloroformate201.561.5
Pyridine79.103.0
MMAE717.981.0
HOBt135.121.0

Table 2: Expected Mass Spectrometry Data

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
This compoundC₄₄H₆₀N₆O₁₁848.43849.4
H₂N-PEG4-Val-Cit-PAB-OHC₂₉H₅₀N₆O₉626.36627.4
Activated Linker (PNP)C₃₆H₅₃N₇O₁₃787.37788.4
PEG4-Val-Cit-PAB-MMAEC₆₉H₁₁₅N₁₁O₁₇1370.841371.8

Note: The exact masses may vary slightly depending on the isotopic distribution.

Table 3: Representative RP-HPLC Purification Parameters

ParameterCondition
Column C18 semi-preparative, 10 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 30 min
Flow Rate 4 mL/min
Detection 220 nm, 254 nm
Expected Retention Time Payload-dependent, typically in the latter half of the gradient

This comprehensive protocol provides a robust framework for the successful conjugation of this compound to an amine-containing payload. The detailed steps for deprotection, activation, conjugation, purification, and characterization will enable researchers to generate high-quality drug-linker conjugates for the development of next-generation antibody-drug conjugates.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis: Attaching Fmoc-PEG4-Val-Cit-PAB-OH to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing effects of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[1][2][3] This document provides a detailed protocol for attaching a sophisticated linker system, Fmoc-PEG4-Val-Cit-PAB-OH, to an antibody.

The This compound linker is a multi-functional molecule designed for controlled drug release:

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[4][5]

  • PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, fragments to release the attached drug in its unmodified, active form.[4][6]

  • PEG4: A hydrophilic polyethylene (B3416737) glycol spacer that improves the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and immunogenicity.[7][8][][10]

  • -OH: A hydroxyl group on the PAB moiety, which serves as the attachment point for the cytotoxic payload.[11][12][13]

  • Fmoc (9-fluorenylmethyloxycarbonyl): A protecting group for a primary amine. Its removal is a key step to unmask the amine for subsequent modification and eventual conjugation to the antibody.[11][14]

This protocol will detail a common and robust strategy for ADC synthesis: the creation of a linker-payload intermediate which is then conjugated to the antibody via reduced interchain cysteine residues. This approach allows for the generation of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[15][16]

Overall Experimental Workflow

The process involves three main stages: synthesis of the maleimide-activated linker-payload, preparation of the antibody through selective reduction, and the final conjugation followed by purification.

G cluster_0 Stage 1: Linker-Payload Synthesis cluster_1 Stage 2: Antibody Preparation cluster_2 Stage 3: Conjugation & Purification A 1. Activate PAB-OH group of This compound B 2. Conjugate Payload (e.g., MMAE) to activated linker A->B C 3. Deprotect Fmoc group to reveal primary amine B->C D 4. Functionalize amine with SMCC to create Maleimide-activated Linker-Payload C->D F 6. Conjugate Maleimide-activated Linker-Payload to reduced Antibody D->F Reactants E 5. Reduce interchain disulfide bonds of Antibody (e.g., with TCEP) E->F G 7. Purify ADC via Size Exclusion Chromatography (SEC) F->G H 8. Characterize ADC (DAR, Purity) via HIC-HPLC & Mass Spec G->H

Caption: High-level workflow for ADC synthesis.

Principle of Conjugation Chemistry

The protocol described herein utilizes the reaction between a thiol (sulfhydryl) group and a maleimide (B117702).

  • Antibody Thiol Generation: Monoclonal antibodies of the IgG1 subtype have four interchain disulfide bonds that are more susceptible to reduction than the intrachain disulfide bonds.[7][16] Mild reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can selectively cleave these bonds, generating up to eight reactive thiol groups per antibody.[16]

  • Maleimide-Thiol Reaction: The linker-payload is functionalized with a maleimide group. This group reacts specifically with the generated antibody thiol groups via a Michael addition reaction to form a stable thioether bond, covalently linking the drug to the antibody.[16][17]

G cluster_Ab Reduced Antibody cluster_Linker Activated Linker-Payload cluster_ADC Antibody-Drug Conjugate (ADC) Ab Antibody-SH Plus + Linker Maleimide-Linker-Payload Arrow -> ADC Antibody-S-Linker-Payload

Caption: Cysteine-maleimide conjugation reaction.

Experimental Protocols

Disclaimer: These protocols are for research use only (RUO) and are not intended for diagnostic or therapeutic procedures.[4] All work should be conducted in a suitable laboratory environment with appropriate safety precautions. The cytotoxic payload is highly potent and requires expert handling.

Protocol 1: Synthesis of Maleimide-Activated Linker-Payload

This protocol describes the conversion of this compound into a maleimide-activated linker-payload ready for antibody conjugation. A common payload, Monomethyl Auristatin E (MMAE), is used as an example.

Materials:

  • This compound

  • Monomethyl Auristatin E (MMAE)

  • p-Nitrophenyl chloroformate (PNP-Cl)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Piperidine (B6355638)

  • Pyridine (B92270), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of PAB-OH with PNP-Cl:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0°C in an ice bath.

    • Add anhydrous pyridine (2.0 eq) followed by a solution of p-nitrophenyl chloroformate (1.5 eq) in DCM.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by HPLC. Upon completion, evaporate the solvent under reduced pressure to obtain the crude Fmoc-PEG4-Val-Cit-PAB-PNP intermediate.[18][19]

  • Conjugation of MMAE:

    • Dissolve the crude Fmoc-PEG4-Val-Cit-PAB-PNP (1.0 eq) and MMAE (1.2 eq) in anhydrous DMF.

    • Add pyridine (1.5 eq) to catalyze the reaction.

    • Stir at room temperature for 12-18 hours. Monitor by HPLC.

    • Upon completion, precipitate the product in cold diethyl ether.

    • Purify the resulting Fmoc-PEG4-Val-Cit-PAB-MMAE by reverse-phase HPLC.[20]

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-PEG4-Val-Cit-PAB-MMAE in DMF.

    • Add piperidine to a final concentration of 20% (v/v).[14][21]

    • Stir at room temperature for 30 minutes. The Fmoc group is cleaved by the base.[14][22]

    • Monitor deprotection by HPLC.

    • Evaporate the solvent and co-evaporate with DMF several times to remove residual piperidine.[23] This yields H2N-PEG4-Val-Cit-PAB-MMAE.

  • Functionalization with SMCC:

    • Dissolve the deprotected H2N-PEG4-Val-Cit-PAB-MMAE (1.0 eq) in DMF.

    • Add a solution of SMCC (1.5 eq) in DMF.

    • Stir at room temperature for 2-4 hours. Monitor by HPLC.

    • Purify the final product, Mal-PEG4-Val-Cit-PAB-MMAE, by reverse-phase HPLC and lyophilize to a solid.

Protocol 2: Antibody Reduction

This protocol describes the partial reduction of a human IgG1 antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (e.g., anti-HER2 IgG1) at 5-10 mg/mL

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Borate buffer with EDTA, pH 8.0, degassed

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Prepare Antibody Solution:

    • Buffer exchange the antibody into degassed PBS, pH 7.4. Adjust the concentration to 5-10 mg/mL.

  • Prepare TCEP Stock Solution:

    • Prepare a fresh 10 mM stock solution of TCEP in degassed water.

  • Reduction Reaction:

    • Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2.5-fold molar excess of TCEP over antibody.

    • Incubate at 37°C for 1-2 hours. The exact time and molar excess should be optimized for the specific antibody to achieve the desired degree of reduction (e.g., DAR4 or DAR8).

  • Remove Reducing Agent:

    • Immediately prior to conjugation, remove the excess TCEP using a desalting column, exchanging the reduced antibody into the degassed conjugation buffer (e.g., Borate buffer, pH 8.0 with EDTA).[24]

Protocol 3: Antibody-Drug Conjugation

Materials:

  • Reduced antibody solution (from Protocol 2)

  • Maleimide-activated linker-payload (Mal-PEG4-Val-Cit-PAB-MMAE, from Protocol 1)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., Borate buffer, pH 8.0 with EDTA, degassed)

Procedure:

  • Prepare Linker-Payload Solution:

    • Dissolve the lyophilized Mal-PEG4-Val-Cit-PAB-MMAE in a small amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a slight molar excess of the linker-payload stock solution to the reduced antibody solution while gently stirring. A common starting point is a 1.2-fold molar excess of linker-payload per available thiol group.

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v).

    • Incubate the reaction at 4°C for 12-16 hours or at room temperature for 1-2 hours under an inert atmosphere.

  • Quench Reaction:

    • Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine. Incubate for 20 minutes at room temperature.

Protocol 4: Purification and Characterization of the ADC

Materials:

  • Crude ADC solution (from Protocol 3)

  • Size Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC-HPLC) system

  • Mass Spectrometer (optional, for intact mass analysis)

Procedure:

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using a SEC column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

    • Pool the fractions containing the purified ADC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR and the distribution of drug-loaded species (DAR0, DAR2, DAR4, etc.) using HIC-HPLC. The addition of the hydrophobic linker-payload increases the retention time of the antibody on the HIC column.

    • Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using SEC.

    • Intact Mass Analysis: Confirm the successful conjugation and DAR distribution by mass spectrometry.

Data Presentation

Quantitative data from the synthesis and characterization should be summarized for clarity and comparison.

Table 1: Example Reaction Conditions for Linker-Payload Synthesis

Step Reagent 1 Reagent 2 Molar Ratio (R2:R1) Solvent Time (h) Temperature (°C)
Activation Fmoc-linker-OH PNP-Cl 1.5 : 1 DCM 4-6 0 -> RT
Payload Conjugation Activated Linker MMAE 1.2 : 1 DMF 12-18 RT
Fmoc Deprotection Fmoc-Linker-MMAE Piperidine 20% (v/v) DMF 0.5 RT

| Maleimide Functionalization | H2N-Linker-MMAE | SMCC | 1.5 : 1 | DMF | 2-4 | RT |

Table 2: Example Conditions for Antibody Conjugation

Parameter Condition Purpose
Antibody Concentration 5-10 mg/mL Maintain antibody stability
Reduction Buffer PBS, pH 7.4 Optimal for TCEP activity
TCEP Molar Excess 2.5x Achieve partial reduction (target DAR4)
Reduction Time/Temp 1.5 h / 37°C Control degree of reduction
Conjugation Buffer Borate + EDTA, pH 8.0 Optimal for maleimide-thiol reaction
Linker-Payload Molar Excess 5x (over Ab) Drive reaction to completion
Conjugation Time/Temp 16 h / 4°C Ensure complete conjugation

| DMSO Concentration | < 10% (v/v) | Prevent antibody denaturation |

Table 3: Example ADC Characterization Results (Target DAR = 4)

Analysis Method Parameter Specification Example Result
HIC-HPLC Average DAR 3.8 - 4.2 4.0
DAR4 Species > 85% 90%
DAR0 Species < 5% 3%
SEC Monomer Purity > 95% 98.5%
Aggregates < 5% 1.5%
LC-MS Intact Mass Corresponds to expected DAR Confirmed

| Endotoxin | Level | < 1.0 EU/mg | < 0.5 EU/mg |

References

Application Notes and Protocols for Fmoc-PEG4-Val-Cit-PAB-OH in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG4-Val-Cit-PAB-OH is a highly versatile and advanced linker used in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][2][3][4] ADCs are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[5][] The linker component is critical, ensuring the ADC remains stable in circulation and releases the cytotoxic payload only upon reaching the target cancer cell.[][7]

The this compound linker incorporates several key features that make it ideal for modern ADC design:

  • Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the primary amine, allowing for controlled, sequential synthesis of the drug-linker conjugate.[1][2][8] It is readily removed under basic conditions, such as with piperidine (B6355638).[1][2][8]

  • PEG4 Spacer: The tetra-polyethylene glycol (PEG4) spacer is a hydrophilic component that offers several advantages.[1][2] PEGylation can improve the solubility of hydrophobic drug payloads, enhance the pharmacokinetic properties of the ADC by prolonging its circulation half-life, and potentially reduce immunogenicity.[9][10] The inclusion of a PEG spacer can also enable higher drug-to-antibody ratios (DARs) by preventing aggregation.[10][11]

  • Val-Cit Dipeptide: The valine-citrulline (Val-Cit) dipeptide serves as a specific cleavage site for lysosomal proteases, most notably Cathepsin B.[5][7][] Cathepsin B is often overexpressed in the lysosomes of various tumor cells, making the Val-Cit linker a highly tumor-selective release mechanism.[5][] This linker is designed to be stable in the bloodstream's neutral pH but is efficiently cleaved in the acidic environment of the lysosome.[5][7]

  • PAB Self-Immolative Spacer: The p-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer.[5][7] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the release of the cytotoxic drug in its unmodified and fully active form.[7]

Mechanism of Action

The therapeutic efficacy of an ADC utilizing the this compound linker is dependent on a multi-step process that ensures targeted drug delivery and release.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature drug release. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[7]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[7][13]

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle characterized by an acidic environment (pH 4.5-5.5) and a high concentration of proteases, including Cathepsin B.[5][13]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB group of the linker.[7][14] While Cathepsin B is the primary enzyme, other cathepsins like S, L, and F may also be involved.[14][15]

  • Self-Immolation and Drug Release: The cleavage of the dipeptide initiates a spontaneous 1,6-elimination of the PAB spacer, which releases the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[7]

  • Induction of Cell Death: The released cytotoxic drug then exerts its cell-killing effect, for example, by disrupting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[7]

ADC_Mechanism_of_Action Mechanism of Action for ADCs with a Val-Cit-PAB Linker cluster_bloodstream Bloodstream (Neutral pH) cluster_cell Target Cancer Cell ADC ADC in Circulation Antigen Tumor Antigen ADC->Antigen 1. Targeting & Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome (Acidic pH) Cathepsin B Internalization->Lysosome 3. Lysosomal Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Cleavage & Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Workflow of ADC targeting and payload release.

Quantitative Data

The inclusion of a PEG spacer and the drug-to-antibody ratio (DAR) are critical parameters that influence the efficacy and pharmacokinetics of an ADC. The following tables summarize the general effects observed in studies with PEGylated linkers and varying DARs.

Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics Data is illustrative and based on general findings from studies on PEGylated ADCs.

PEG Chain LengthCirculation Half-LifePlasma ClearanceIn Vivo EfficacyReference
No PEGShorterFasterPotentially Reduced[9][16]
PEG4IncreasedSlowerImproved[9][16]
PEG8Further IncreasedSlowerFurther Improved[11][16]
PEG12Significantly IncreasedSignificantly SlowerOptimized[11]

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties Data is generalized from studies on ADCs with cleavable linkers.

DARIn Vitro Potency (IC50)In Vivo EfficacyPlasma ClearanceMaximum Tolerated DoseReference
2LowerActive at higher dosesSlowerHigher[17]
4IntermediateComparable to higher DARsIntermediateIntermediate[17]
8HighestPotent, but clearance is a factorFasterLower[17]

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of ADCs utilizing the this compound linker.

Protocol 1: Synthesis of Drug-Linker Conjugate and ADC Formulation

This protocol outlines the general steps for creating the drug-linker complex and conjugating it to a monoclonal antibody.

Part A: Drug-Linker Synthesis

  • Fmoc Deprotection: Dissolve this compound in a suitable solvent like dimethylformamide (DMF). Add an excess of piperidine (e.g., 5 equivalents) and stir at room temperature for 1-5 hours to remove the Fmoc group.[8][18]

  • Solvent Removal: Remove the DMF and excess piperidine under reduced pressure.[8]

  • Payload Conjugation: Activate the cytotoxic drug (e.g., MMAE) if necessary. Dissolve the deprotected linker and the activated drug in an appropriate solvent and add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir the reaction under an inert atmosphere until completion, which can be monitored by HPLC or LC-MS.

  • Purification: Purify the resulting drug-linker conjugate using flash column chromatography or preparative HPLC to obtain the pure product.

Part B: Antibody-Drug Conjugation

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer (e.g., PBS) to generate free thiol groups. The amount of TCEP will determine the final DAR.

  • Conjugation Reaction: Add the purified drug-linker complex to the reduced antibody solution. The maleimide (B117702) group on the drug-linker (if incorporated) will react with the free thiol groups on the antibody. Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specified time.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification and Characterization: Purify the ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). Characterize the final ADC for DAR, aggregation, and purity.[19]

ADC_Synthesis_Workflow General Workflow for ADC Synthesis cluster_linker_prep Drug-Linker Preparation cluster_adc_prep ADC Formulation Fmoc_Linker This compound Deprotection Fmoc Deprotection (Piperidine) Fmoc_Linker->Deprotection Activated_Linker H2N-PEG4-Val-Cit-PAB-OH Deprotection->Activated_Linker Conjugation1 Payload Conjugation Activated_Linker->Conjugation1 Payload Cytotoxic Payload (e.g., MMAE) Payload->Conjugation1 Drug_Linker Purified Drug-Linker Conjugation1->Drug_Linker Conjugation2 Drug-Linker Conjugation Drug_Linker->Conjugation2 Antibody Monoclonal Antibody Reduction Antibody Reduction (TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Reduced_Ab->Conjugation2 Purification Purification (SEC/HIC) Conjugation2->Purification Final_ADC Characterized ADC Purification->Final_ADC

Caption: ADC synthesis and formulation workflow.

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.[13]

  • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free cytotoxic drug in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the prepared dilutions. Incubate the cells for 72-96 hours.[13]

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

    • For MTT: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[13]

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the data to untreated control cells and plot cell viability against the logarithm of the ADC concentration. Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression model.

Protocol 3: Cathepsin B Activity Assay

This assay measures the activity of Cathepsin B in the target cells, confirming the presence of the enzyme responsible for linker cleavage.[13]

  • Cell Lysate Preparation: Culture target cells to 80-90% confluency. Harvest the cells, wash with ice-cold PBS, and lyse them using a specific lysis buffer (often included in commercial kits). Centrifuge the lysate to remove cell debris and collect the supernatant.[13]

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay like the BCA assay.[13]

  • Assay Procedure: Add a defined amount of cell lysate (e.g., 50-100 µg of protein) to the wells of a 96-well black plate.

  • Substrate Addition: Add a Cathepsin B-specific fluorogenic substrate (e.g., Ac-RR-AFC) to each well.[13]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.[5][13]

  • Data Analysis: Compare the fluorescence signal from the target cell lysates to that of a positive control (recombinant Cathepsin B) and a negative control (no lysate).

Conclusion

The this compound linker is a sophisticated and highly effective component for the construction of next-generation ADCs. Its design allows for stable circulation, tumor-specific payload release, and improved pharmacokinetic properties. The protocols and data presented here provide a foundational guide for researchers and drug developers working to harness the potential of this technology in the fight against cancer.

References

Application Notes and Protocols for Bioconjugation of PEGylated Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, dictates the stability, pharmacokinetics, and efficacy of the ADC. The valine-citrulline (Val-Cit) dipeptide linker has become a benchmark in ADC development due to its remarkable stability in systemic circulation and its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[][2]

Upon cleavage of the Val-Cit motif, a self-immolative spacer, typically p-aminobenzyloxycarbonyl (PABC), spontaneously releases the unmodified cytotoxic drug inside the target cancer cell.[3] However, the inherent hydrophobicity of many linker-payload complexes can lead to ADC aggregation, accelerated clearance, and reduced efficacy.[4] The incorporation of polyethylene (B3416737) glycol (PEG) chains—a process known as PEGylation—is a widely adopted strategy to overcome these limitations. PEGylation enhances the hydrophilicity of the linker-drug complex, improving solubility, reducing aggregation, and prolonging circulation half-life, thereby widening the therapeutic window.[3][5]

These application notes provide an overview of common bioconjugation techniques for attaching PEGylated Val-Cit linkers to antibodies and detailed protocols for their implementation in a research and drug development setting.

Mechanism of Action: Intracellular Cleavage and Payload Release

The efficacy of Val-Cit-based ADCs hinges on the precise release of the cytotoxic payload within the target cell. This process involves several sequential steps following the binding of the ADC to its target antigen on the cancer cell surface.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues.[][2]

  • Self-Immolation: The cleavage of the Val-Cit linker exposes an unstable p-aminobenzyl group on the PABC spacer. This triggers a spontaneous 1,6-elimination reaction (self-immolation).[3]

  • Payload Release: The self-immolation of the PABC spacer liberates the unmodified, fully active cytotoxic drug, which can then exert its pharmacological effect (e.g., microtubule disruption by MMAE).[][6]

Mechanism of Val-Cit Linker Cleavage and Payload Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Binds to Target Antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization 1. Binding Endosome Endosome Formation Internalization->Endosome 2. Internalization Lysosome Lysosome Fusion Endosome->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage 4. Enzymatic Action SelfImmolation PABC Spacer Self-Immolation Cleavage->SelfImmolation 5. Trigger Payload Active Payload (e.g., MMAE) SelfImmolation->Payload 6. Release

Caption: Intracellular pathway for ADC processing and drug release.

Bioconjugation Strategies and Protocols

The choice of bioconjugation chemistry is crucial for producing homogeneous and effective ADCs. The most common strategies for conjugating PEGylated Val-Cit linkers target either cysteine or lysine (B10760008) residues on the antibody.

Cysteine-Based Conjugation (Maleimide-Thiol Chemistry)

This is the most prevalent method for ADC synthesis, targeting sulfhydryl (-SH) groups of cysteine residues.[] Since native antibodies typically have their cysteine residues involved in inter-chain disulfide bonds, these bonds must first be reduced to generate free thiols for conjugation. This method allows for a controlled drug-to-antibody ratio (DAR) by modulating the extent of reduction.

Experimental Workflow:

Workflow for Cysteine-Based ADC Conjugation mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., DTT, TCEP) mAb->Reduction Purification1 Purification (Desalting Column) Reduction->Purification1 Remove Reductant Conjugation Conjugation with Maleimide-PEG-Val-Cit-Payload Purification1->Conjugation Quenching Quenching (e.g., Cysteine) Conjugation->Quenching Stop Reaction Purification2 Final Purification (SEC / Protein A) Quenching->Purification2 ADC Purified ADC Purification2->ADC

Caption: Workflow for Maleimide-Thiol ADC conjugation.

Protocol: Cysteine-Based Conjugation with Maleimide-PEG-Val-Cit-MMAE

This protocol is adapted from established methods for reducing antibodies and conjugating them with maleimide-functionalized payloads.[8]

Materials:

  • Monoclonal antibody (mAb) at 5-10 mg/mL in PBS buffer, pH 7.4.

  • Reducing Agent: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in water.

  • Conjugation Buffer: PBS containing 1-2 mM EDTA, pH 7.2-7.5, degassed.[8]

  • Maleimide-PEGn-Val-Cit-PABC-MMAE (linker-payload) stock solution (10 mM in DMSO).

  • Quenching Solution: 100 mM N-acetylcysteine or Cysteine in water.

  • Purification: Sephadex G-25 desalting columns and a Size Exclusion Chromatography (SEC) system.

Procedure:

  • Antibody Reduction:

    • To the mAb solution (e.g., 5 mg/mL), add a calculated molar excess of DTT or TCEP. A 10-fold molar excess is a common starting point for partial reduction to achieve a DAR of ~4.

    • Incubate at 37°C for 30-60 minutes.[8]

    • Immediately remove the excess reducing agent by passing the solution through a pre-equilibrated Sephadex G-25 desalting column using the degassed Conjugation Buffer.

  • Conjugation:

    • Adjust the reduced antibody concentration to 2.5-5 mg/mL with cold Conjugation Buffer.[8]

    • Calculate the required volume of the 10 mM linker-payload stock solution to achieve a molar excess (e.g., 5-10 fold excess of linker-payload to antibody).

    • Add the linker-payload solution to the reduced antibody solution while gently stirring. The final concentration of DMSO should not exceed 10% (v/v).[9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Add a 20-fold molar excess of the Quenching Solution (relative to the linker-payload) to cap any unreacted maleimide (B117702) groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC or Protein A chromatography.

    • The final ADC should be buffer-exchanged into a suitable formulation buffer (e.g., histidine-based buffer) and stored at 4°C or frozen at -80°C.[9]

Lysine-Based Conjugation (NHS Ester Chemistry)

This method targets the primary amines on the side chains of lysine residues and the N-terminus of the antibody.[10] As antibodies possess numerous surface-accessible lysines, this approach often results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.

Experimental Workflow:

Workflow for Lysine-Based ADC Conjugation mAb Monoclonal Antibody (mAb) BufferExchange Buffer Exchange (Amine-Free Buffer) mAb->BufferExchange Conjugation Conjugation with NHS-PEG-Val-Cit-Payload BufferExchange->Conjugation Quenching Quenching (e.g., Tris, Glycine) Conjugation->Quenching Stop Reaction Purification Final Purification (SEC / Protein A) Quenching->Purification ADC Purified ADC Purification->ADC

Caption: Workflow for NHS Ester ADC conjugation.

Protocol: Lysine-Based Conjugation with NHS-PEG-Val-Cit-MMAE

This protocol is based on standard procedures for labeling proteins with N-hydroxysuccinimide (NHS) esters.[11]

Materials:

  • Monoclonal antibody (mAb) at 2-5 mg/mL.

  • Reaction Buffer: Amine-free buffer such as PBS or Borate buffer, pH 8.0-8.5.[10][12]

  • NHS-ester-PEGn-Val-Cit-PABC-MMAE (linker-payload) stock solution (10 mM in anhydrous DMSO).[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification: Desalting columns and a Size Exclusion Chromatography (SEC) system.

Procedure:

  • Antibody Preparation:

    • Buffer-exchange the mAb into the Reaction Buffer to remove any amine-containing components (e.g., Tris).

    • Adjust the mAb concentration to 2-5 mg/mL.

  • Conjugation:

    • The NHS-ester linker-payload is moisture-sensitive and should be dissolved in anhydrous DMSO immediately before use.

    • Add a 5 to 20-fold molar excess of the NHS-ester linker-payload solution to the antibody solution. The optimal ratio should be determined empirically to achieve the desired DAR.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[10]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker-payload and quenching reagents by SEC or dialysis.

    • Buffer-exchange the purified ADC into a suitable storage buffer and store appropriately.

Site-Specific Conjugation (Click Chemistry)

To overcome the heterogeneity of traditional methods, site-specific conjugation techniques have been developed. One popular approach is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine-modified antibody and a trans-cyclooctene (B1233481) (TCO)-functionalized linker.[3] This "click chemistry" approach is highly efficient and bioorthogonal, yielding homogeneous ADCs with a precisely defined DAR.[3][9]

Experimental Workflow:

Workflow for Site-Specific (Click Chemistry) ADC Conjugation cluster_prep Component Preparation cluster_conjugation ADC Synthesis & Purification mAb mAb mAb_Tz Prepare Tetrazine-mAb (mAb-Tz) Tetrazine Tetrazine-NHS Ester Linker TCO-PEG-Val-Cit-OH Linker_Payload Prepare TCO-Linker-Payload Payload Payload Click iEDDA Click Reaction: mAb-Tz + TCO-Linker-Payload mAb_Tz->Click Linker_Payload->Click Purification Final Purification (SEC) Click->Purification ADC Homogeneous ADC Purification->ADC

Caption: Workflow for Site-Specific iEDDA conjugation.

Protocol: Site-Specific Conjugation with TCO-PEG-Val-Cit Linker

This protocol is a two-part process involving antibody modification followed by the click reaction.[3][9]

Part A: Preparation of Tetrazine-Modified Antibody (mAb-Tz)

  • Follow the protocol for Lysine-Based Conjugation (Section 2), but use a Tetrazine-NHS ester instead of the linker-payload. Use a 5-10 molar excess of Tetrazine-NHS.[9]

  • After the reaction and quenching, purify the mAb-Tz thoroughly using a desalting column to remove all unreacted tetrazine.

Part B: Preparation of TCO-Linker-Payload

  • The cytotoxic payload (e.g., a derivative with a carboxylic acid) is conjugated to the hydroxyl group on the TCO-PEG1-Val-Cit-PABC-OH linker.[3]

  • This typically involves activating the payload's carboxylic acid with a carbodiimide (B86325) (e.g., EDC) and NHS in an anhydrous organic solvent (e.g., DMF), followed by reaction with the linker.[3]

  • The resulting TCO-linker-payload must be purified to a high degree, typically by reverse-phase HPLC.[3][9]

Part C: iEDDA Click Reaction

  • Reaction Setup: In a suitable buffer (e.g., PBS, pH 7.4), add a 1.5 to 3.0 molar excess of the purified TCO-linker-payload (dissolved in DMSO) to the mAb-Tz solution.[9]

  • Incubation: Incubate at room temperature for 1-4 hours. The iEDDA reaction is typically rapid.[9]

  • Purification: Purify the final ADC using SEC to remove any unreacted TCO-linker-payload.

  • Characterization: Confirm the DAR (which should be well-defined) and purity of the final ADC.

Quantitative Data Summary

The efficiency and outcome of bioconjugation can be quantified by several parameters. The following tables summarize representative data from the literature.

Table 1: Conjugation Efficiency and Stability

Linker SystemConjugation ChemistryTargetYield / EfficiencyPlasma StabilitySource(s)
Mc-PEG2-Val-Cit-PABC-MMAEMaleimide-ThiolCysteine on Peptide78-89%High stability in human plasma[13]
Val-Cit LinkerNot SpecifiedNot SpecifiedN/AUnstable in mouse plasma due to carboxylesterase activity[14][15]
Glu-Val-Cit LinkerNot SpecifiedNot SpecifiedN/AStable in mouse plasma for >14 days[16]
Sulfatase-cleavable LinkerNot SpecifiedNot SpecifiedN/AStable in mouse plasma for >7 days[14]
siRNA-PEG-NHSNHS Ester3'-aminohexyl linker>75%N/A[12]

Table 2: Impact of PEGylation on ADC Properties

ADC PropertyNon-PEGylated ControlPEGylated ADCObservationSource(s)
AggregationHigher tendencyReduced aggregationPEG enhances hydrophilicity and solubility.[3][17]
Plasma ClearanceAccelerated clearance (for high DAR)Slower clearance, similar to unconjugated antibodyPEGylation mitigates hydrophobicity-driven uptake by hepatic cells.[17]
In Vivo EfficacyInferior for high DAR conjugatesImproved performance for high DAR (DAR 8) conjugatesBetter plasma exposure leads to enhanced anti-tumor activity.[17]
TolerabilityPoorly tolerated at high dosesImproved tolerabilityReduced off-target toxicity.[17]

Characterization Protocols

Thorough characterization is essential to ensure the quality, consistency, and safety of the final ADC product.

  • Drug-to-Antibody Ratio (DAR): The average DAR is commonly determined by Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC (RP-HPLC). HIC can often resolve species with different numbers of conjugated drugs. UV-Vis spectroscopy can also be used by measuring absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.[18]

  • Aggregation Analysis: Size Exclusion Chromatography (SEC-HPLC) is the gold standard for quantifying the percentage of high molecular weight species (aggregates) and fragments in the ADC preparation.[18]

  • Purity and Identity: SDS-PAGE (under both reducing and non-reducing conditions) provides a qualitative assessment of purity and confirms covalent attachment of the linker-drug. Mass spectrometry (LC-MS) is used to confirm the identity and mass of the intact ADC and its subunits.[19]

  • In Vitro Cell Cytotoxicity: The potency of the ADC is assessed using cell-based assays on antigen-positive and antigen-negative cell lines to determine the IC50 value and confirm target-specific killing.[14]

References

Synthesis of Drug-Linker Complexes Using Fmoc-PEG4-Val-Cit-PAB-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of drug-linker complexes utilizing the versatile Fmoc-PEG4-Val-Cit-PAB-OH linker. This linker system is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), offering a precise mechanism for delivering potent cytotoxic agents to target cells. The protocols detailed below, along with the accompanying data and visualizations, are intended to equip researchers with the necessary information to successfully synthesize and characterize these critical biopharmaceutical components.

The this compound linker incorporates several key features that are advantageous for ADC development. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme commonly overexpressed in the lysosomes of tumor cells, ensuring targeted intracellular release of the cytotoxic payload.[1][][3] The polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the drug-linker complex, which can improve solubility and pharmacokinetic properties.[4] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient and traceless release of the active drug following enzymatic cleavage of the Val-Cit linker.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable handle for purification and can be efficiently removed to allow for conjugation to a targeting moiety, such as a monoclonal antibody.[5]

Experimental Protocols

This section details the multi-step synthesis of a drug-linker complex, using Monomethyl Auristatin E (MMAE) as a representative cytotoxic payload.

Part 1: Synthesis of the Drug-Linker (Fmoc-PEG4-Val-Cit-PAB-MMAE)

This part of the protocol focuses on the chemical conjugation of the this compound linker to the potent anti-tubulin agent, MMAE.

Materials and Reagents:

  • This compound

  • Monomethyl Auristatin E (MMAE)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • Pyridine (B92270)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Protocol 1: Coupling of this compound to MMAE

  • Dissolution: In a clean, dry reaction vessel, dissolve this compound (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.

  • Coupling Reaction: Add HOBt (1.0 equivalent) and pyridine to the solution.[6]

  • Incubation: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by HPLC until completion.

  • Purification: Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-PEG4-Val-Cit-PAB-MMAE.[6]

  • Lyophilization: Lyophilize the purified product to a solid.[6]

Protocol 2: Fmoc Deprotection of the Drug-Linker Complex

  • Dissolution: Dissolve the lyophilized Fmoc-PEG4-Val-Cit-PAB-MMAE in DMF.

  • Deprotection: Add piperidine (20 equivalents) to the solution and stir at room temperature for 20-30 minutes.[6]

  • Purification: Purify the resulting H2N-PEG4-Val-Cit-PAB-MMAE by reverse-phase HPLC.[6]

Part 2: Characterization of the Drug-Linker Complex

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized drug-linker complex.

Analytical Techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the drug-linker complex. A typical gradient might be from 95% water with 0.1% TFA to 95% acetonitrile (B52724) with 0.1% TFA over 30 minutes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the drug-linker complex.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the drug-linker complex. Actual results may vary based on specific experimental conditions.

Table 1: Synthesis Parameters and Expected Yields

StepReactionKey ReagentsTypical Reaction TimeTypical Yield (%)Typical Purity (%)
1Coupling of Linker to DrugThis compound, MMAE, HOBt, Pyridine2-4 hours70-85>95 (post-HPLC)
2Fmoc DeprotectionPiperidine, DMF20-30 minutes>90>95 (post-HPLC)

Table 2: Characterization Data for H2N-PEG4-Val-Cit-PAB-MMAE

AnalysisParameterExpected Result
RP-HPLC Retention TimeVaries based on column and gradient
Purity>95%
LC-MS [M+H]+Calculated mass ± 1 Da

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of the drug-linker complex.

G cluster_synthesis Drug-Linker Synthesis cluster_characterization Characterization A This compound + MMAE B Coupling Reaction (HOBt, Pyridine, DMF) A->B C Purification (RP-HPLC) B->C D Fmoc-PEG4-Val-Cit-PAB-MMAE C->D E Fmoc Deprotection (Piperidine, DMF) D->E F Purification (RP-HPLC) E->F G H2N-PEG4-Val-Cit-PAB-MMAE F->G H RP-HPLC (Purity) G->H I LC-MS (Identity) G->I

Caption: Workflow for the synthesis and characterization of H2N-PEG4-Val-Cit-PAB-MMAE.

Mechanism of Action: Intracellular Drug Release

The following diagram illustrates the mechanism of drug release from an antibody-drug conjugate utilizing the Val-Cit linker within a target cancer cell.

G cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic pH) B ADC Internalization C Cathepsin B Cleavage of Val-Cit Linker B->C D Self-Immolation of PAB Spacer C->D E Active Drug Release (e.g., MMAE) D->E F Induction of Apoptosis E->F A ADC binds to cell surface antigen A->B

Caption: Mechanism of cathepsin B-mediated drug release from a Val-Cit linker-based ADC.

References

Application Notes and Protocols for the Characterization of ADCs Synthesized with Fmoc-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics.[1] These complex biomolecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload, enabling specific delivery to tumor cells while minimizing systemic toxicity.[1][2] The linker technology is critical to the success of an ADC, dictating its stability in circulation and the efficiency of payload release within the target cell.

This document provides detailed application notes and protocols for the characterization of ADCs synthesized using the Fmoc-PEG4-Val-Cit-PAB-OH linker system. This linker incorporates a dipeptide sequence of valine-citrulline (Val-Cit), which is specifically cleaved by the lysosomal enzyme Cathepsin B, an enzyme often overexpressed in tumor cells.[3][4] The p-aminobenzyl carbamate (B1207046) (PAB) acts as a self-immolative spacer, ensuring the release of the unmodified cytotoxic drug following enzymatic cleavage.[3][4] The PEG4 moiety enhances the linker's hydrophilicity, which can improve the ADC's pharmacokinetic properties and reduce aggregation.

A thorough characterization of these ADCs is essential to ensure their quality, efficacy, and safety. The following sections detail the critical quality attributes (CQAs) to be assessed and provide step-by-step protocols for their evaluation.

I. Key Quality Attributes and Data Summary

The successful development of an ADC requires rigorous monitoring of its CQAs. The following table summarizes the key analytical assays and the type of quantitative data generated for an ADC synthesized with the this compound linker.

Critical Quality AttributeAnalytical MethodKey Parameters Measured
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)-HPLC, Reversed-Phase (RP)-HPLC, Mass Spectrometry (MS)Average DAR, Distribution of Drug-Loaded Species (e.g., DAR0, DAR2, DAR4)
Purity and Aggregation Size Exclusion Chromatography (SEC)-HPLCPercentage of Monomer, Aggregate, and Fragment
In Vitro Efficacy Cell-Based Cytotoxicity Assays (e.g., MTT, CCK-8)Half-maximal Inhibitory Concentration (IC50)
Mechanism of Action Bystander Effect Co-Culture Assay, Apoptosis AssayPercentage of Bystander Cell Killing, Percentage of Apoptotic Cells
Structural Integrity Mass Spectrometry (MS)Intact Mass, Fragment Mass, Confirmation of Conjugation

II. Experimental Protocols

Detailed methodologies for the key characterization experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific ADC, payload, and available instrumentation.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic interaction chromatography is a standard method for determining the DAR and drug load distribution of cysteine-linked ADCs.[5][6] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.[5]

Materials:

  • ADC Sample

  • HIC Column: TSKgel Butyl-NPR (4.6 mm × 10 cm) or similar[7]

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[7]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[7][8]

  • HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent, with a UV detector[9]

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.[10]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min[7]

    • Detection: UV at 280 nm[7]

    • Column Temperature: 25 °C[8]

    • Injection Volume: 10-20 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 0
      20 100
      25 100
      26 0

      | 30 | 0 |

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values.[7]

    • Calculate the relative percentage of each species from the peak area.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Protocol 2: Analysis of Purity and Aggregation by SEC-HPLC

Size exclusion chromatography separates molecules based on their hydrodynamic radius and is the primary method for quantifying aggregates and fragments.[6][11]

Materials:

  • ADC Sample

  • SEC Column: Agilent AdvanceBio SEC 300Å (7.8 × 300 mm, 2.7 µm) or similar[11]

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (may require the addition of an organic modifier like isopropanol (B130326) or acetonitrile (B52724) to minimize secondary interactions for hydrophobic ADCs)[6]

  • HPLC System: With UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Column Temperature: Ambient

    • Run Time: 15-20 minutes (isocratic elution)

  • Data Analysis:

    • Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).

    • Calculate the percentage of each species based on their respective peak areas relative to the total peak area.

Protocol 3: In Vitro Cytotoxicity Assessment using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability.[12][13]

Materials:

  • Antigen-Positive (Ag+) and Antigen-Negative (Ag-) Cell Lines

  • Complete Cell Culture Medium

  • ADC Sample, Unconjugated Antibody, and Free Drug

  • CCK-8 Reagent [12]

  • 96-well Cell Culture Plates

  • Microplate Reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.[13][14]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13][14]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include untreated control wells.

    • Incubate for an appropriate duration (e.g., 72-96 hours).[15]

  • CCK-8 Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.[12][13]

    • Incubate for 1-4 hours at 37°C, 5% CO₂.[12][13]

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[12][13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 4: In Vitro Bystander Effect Co-Culture Assay

This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[15][16]

Materials:

  • Antigen-Positive (Ag+) Cell Line

  • Antigen-Negative (Ag-) Cell Line (engineered to express a fluorescent protein, e.g., GFP)[16]

  • ADC Sample and Isotype Control ADC

  • Multi-well Plates

  • Flow Cytometer

  • Viability Dye (e.g., Propidium Iodide)[15]

Procedure:

  • Co-Culture Seeding:

    • Seed the Ag+ and GFP-expressing Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[16]

    • Include monocultures of each cell line as controls.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with a concentration of the ADC that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[16] Include an isotype control ADC and an untreated control.

  • Incubation: Incubate the plate for 72-96 hours.[15]

  • Analysis by Flow Cytometry:

    • Harvest the cells from each well.

    • Stain the cells with a viability dye.

    • Analyze the cell suspension using a flow cytometer.

    • Gate on the GFP-positive (Ag-) cell population.[15]

    • Within the Ag- population, quantify the percentage of dead cells (positive for the viability dye).[15]

  • Data Analysis:

    • An increase in the percentage of dead Ag- cells in the ADC-treated co-culture wells compared to the controls (untreated co-culture and ADC-treated Ag- monoculture) indicates a bystander effect.

III. Visualizations: Pathways and Workflows

Mechanism of Action: Val-Cit-PAB Linker Cleavage

The following diagram illustrates the intracellular processing of an ADC with a Val-Cit-PAB linker, leading to the release of the cytotoxic payload.[4]

ADC_Cleavage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) cluster_endosome Endosome cluster_lysosome Lysosome (pH 4.5-5.5) ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding ADC_Internalized Internalized ADC-Receptor Complex Receptor->ADC_Internalized 2. Internalization (Endocytosis) ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome 3. Trafficking Cleaved_Linker Val-Cit Cleavage by Cathepsin B ADC_Lysosome->Cleaved_Linker 4. Enzymatic Cleavage PAB_Spacer Self-Immolation of PAB Spacer Cleaved_Linker->PAB_Spacer Payload Free Cytotoxic Payload PAB_Spacer->Payload 5. Payload Release Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 6. Target Engagement & Cytotoxicity

Caption: ADC internalization and payload release pathway.[4]

Experimental Workflow: ADC Characterization

The following diagram outlines the general experimental workflow for the comprehensive characterization of a newly synthesized ADC.

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical & In Vitro Characterization cluster_results Data Analysis & Reporting Synthesis Antibody + Linker-Payload (Fmoc-PEG4-Val-Cit-PAB-Drug) Purification Purification (e.g., Chromatography) Synthesis->Purification DAR_Analysis DAR Analysis (HIC-HPLC, RP-HPLC, MS) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC-HPLC) Purification->Purity_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity (CCK-8/MTT on Ag+ & Ag- cells) Purification->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay (Co-culture) Purification->Bystander_Assay DAR_Value Average DAR & Distribution DAR_Analysis->DAR_Value Purity_Value Purity (%) & Aggregation (%) Purity_Analysis->Purity_Value IC50_Value IC50 Values Cytotoxicity_Assay->IC50_Value Bystander_Effect Bystander Killing (%) Bystander_Assay->Bystander_Effect

Caption: General workflow for ADC characterization.

Logical Relationship: Bystander Effect Assay

This diagram explains the logical setup of the in vitro co-culture bystander effect assay.

Bystander_Effect_Logic cluster_setup Experimental Setup cluster_mechanism Mechanism cluster_analysis Analysis Ag_pos Antigen-Positive (Ag+) Tumor Cells CoCulture Co-culture of Ag+ and Ag- cells Ag_pos->CoCulture Ag_neg Antigen-Negative (Ag-) Tumor Cells (GFP+) Ag_neg->CoCulture ADC_Treat Add ADC CoCulture->ADC_Treat ADC_Internalization ADC internalizes into Ag+ cells only ADC_Treat->ADC_Internalization Payload_Release Payload is released inside Ag+ cells ADC_Internalization->Payload_Release Payload_Diffusion Membrane-permeable payload diffuses out of Ag+ cells Payload_Release->Payload_Diffusion Ag_neg_Killing Payload enters and kills neighboring Ag- cells Payload_Diffusion->Ag_neg_Killing Flow_Cytometry Flow Cytometry Analysis Ag_neg_Killing->Flow_Cytometry Gate_GFP Gate on GFP+ (Ag-) population Flow_Cytometry->Gate_GFP Measure_Viability Measure viability of Ag- cells Gate_GFP->Measure_Viability

Caption: Logic of the in vitro co-culture bystander assay.

References

Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts its efficacy, safety, and pharmacokinetic profile.[1][2] An accurate and robust determination of the average DAR and the distribution of drug-loaded species is therefore essential during ADC development and for quality control.[1][2]

This document provides detailed application notes and protocols for the three most common analytical techniques for DAR determination: Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Key Methods for DAR Determination

The selection of an appropriate analytical method for DAR determination depends on several factors, including the conjugation chemistry (e.g., cysteine or lysine (B10760008) linkage), the physicochemical properties of the small molecule drug, and the level of detail required for the analysis.[2] The following table summarizes the key characteristics of each method.

FeatureUV-Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their distinct extinction coefficients.[1][2]Separates ADC species based on differences in their hydrophobicity under non-denaturing conditions.[]Separates molecules based on their mass-to-charge ratio, providing direct mass measurement of different ADC species.[]
Information Provided Average DAR only.[2]Average DAR and distribution of drug-loaded species.[]Average DAR, distribution of drug-loaded species, and mass confirmation of each species.[]
Typical Analysis Time < 10 minutes20 - 40 minutes30 - 60 minutes
Sample Consumption Low (~10-50 µg)Moderate (~20-100 µg)Moderate to High (~50-200 µg)
Advantages Simple, rapid, and requires minimal sample preparation.[2]Provides information on drug load distribution; analysis is performed under native conditions.[][4]High resolution and accuracy; provides detailed structural information; applicable to a wide range of ADCs.[][5]
Limitations Does not provide information on drug distribution; can be inaccurate if the absorbance spectra of the drug and antibody overlap significantly; susceptible to interference from free drug.[2]Primarily suitable for cysteine-linked ADCs; method development can be time-consuming.[][6]Requires more complex instrumentation and data analysis; can be sensitive to sample preparation.
Typical Application Rapid estimation of average DAR for in-process control and routine analysis.[2]Characterization of cysteine-linked ADCs to determine drug load distribution and average DAR.[4][6]Detailed characterization of all types of ADCs, including lysine-linked conjugates, and for in-depth structural analysis.[5]

Experimental Protocols

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[7][8][9] This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[1]

Protocol:

  • Determination of Molar Extinction Coefficients (ε):

    • Accurately determine the molar extinction coefficient of the unconjugated antibody (mAb) at 280 nm (ε_mAb,280_). This can be done experimentally or calculated based on the amino acid sequence.

    • Determine the molar extinction coefficient of the small molecule drug-linker at its wavelength of maximum absorbance (λ_max_) (ε_drug,λmax_) and at 280 nm (ε_drug,280_). This is typically done by measuring the absorbance of a series of known concentrations of the drug-linker.

  • Sample Preparation:

    • Prepare a solution of the ADC in a suitable, non-interfering buffer (e.g., phosphate-buffered saline, PBS).

    • Dilute the ADC sample to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Absorbance Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

    • Use the same buffer as a blank for the measurements.

  • Data Analysis and DAR Calculation:

    • The concentrations of the antibody (C_mAb_) and the drug (C_drug_) in the ADC sample can be calculated using the following simultaneous equations derived from the Beer-Lambert law:

      • A_280_ = (ε_mAb,280_ * C_mAb_) + (ε_drug,280_ * C_drug_)

      • A_λmax_ = (ε_mAb,λmax_ * C_mAb_) + (ε_drug,λmax_ * C_drug_)

    • The average DAR is then calculated as the ratio of the molar concentration of the drug to the molar concentration of the antibody:

      • DAR = C_drug_ / C_mAb_

Workflow for UV-Vis Spectroscopy DAR Determination:

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis det_ext_coeff Determine Extinction Coefficients (ε) (mAb & Drug) prep_sample Prepare ADC Sample (in non-interfering buffer) measure_abs Measure Absorbance at 280 nm & λmax prep_sample->measure_abs calc_conc Calculate Concentrations (C_mAb & C_drug) using Beer-Lambert Law measure_abs->calc_conc calc_dar Calculate Average DAR (DAR = C_drug / C_mAb) calc_conc->calc_dar

Caption: Workflow for DAR determination using UV-Vis spectroscopy.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining both the average DAR and the distribution of drug-loaded species for cysteine-linked ADCs.[4][6] The method separates ADC species based on their hydrophobicity, which increases with the number of conjugated hydrophobic drug molecules.[10] The analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.[4][11]

Protocol:

  • Materials and Reagents:

    • HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.

    • HIC Column: e.g., TSKgel Butyl-NPR, MAbPac HIC-Butyl, or equivalent.

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 5-20% isopropanol (B130326) (optional, to aid elution of highly hydrophobic species).[12][13]

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter if necessary.

  • HPLC Method:

    • Column Temperature: 25 °C.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 - 50 µL.

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the prepared ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.

  • Data Analysis and DAR Calculation:

    • Integrate the peaks in the chromatogram corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8 for a typical cysteine-linked ADC).

    • Calculate the percentage of the total peak area for each species.

    • The weighted average DAR is calculated using the following formula:

      • DAR = Σ (% Area of each species * Number of drugs for that species) / 100

Workflow for HIC DAR Determination:

cluster_prep Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Analysis prep_mobile_phases Prepare Mobile Phases (High & Low Salt) prep_sample Dilute ADC Sample in High Salt Buffer equilibrate_column Equilibrate HIC Column prep_sample->equilibrate_column inject_sample Inject Sample equilibrate_column->inject_sample run_gradient Run Salt Gradient (High to Low Salt) inject_sample->run_gradient detect_peaks Detect Peaks at 280 nm run_gradient->detect_peaks integrate_peaks Integrate Peak Areas for each DAR species detect_peaks->integrate_peaks calc_dar Calculate Weighted Average DAR integrate_peaks->calc_dar

Caption: Workflow for DAR determination using HIC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and powerful technique that provides not only the average DAR and drug load distribution but also the accurate molecular weight of each ADC species.[] This method is applicable to all types of ADCs, including those with lysine conjugations. The analysis can be performed on the intact ADC, or after reduction to separate the light and heavy chains.

Protocol for Intact and Reduced ADC Analysis:

  • Materials and Reagents:

    • LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

    • Column: A reversed-phase column suitable for large proteins (e.g., C4 or C8).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • For Reduced ADC Analysis:

      • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

      • Denaturing Buffer: e.g., Guanidine HCl.

    • For Deglycosylation (Optional):

      • PNGase F enzyme.

  • Sample Preparation:

    • Intact ADC: Dilute the ADC sample to 0.1 - 1.0 mg/mL in Mobile Phase A.

    • Reduced ADC:

      • To ~50 µg of ADC, add a denaturing buffer if necessary.

      • Add DTT to a final concentration of 10-20 mM.

      • Incubate at 37 °C for 30 minutes.

      • Cool the sample to room temperature before injection.

    • Deglycosylation (Optional, for both intact and reduced):

      • Incubate the ADC sample with PNGase F according to the manufacturer's protocol (typically at 37 °C for 1-2 hours).

  • LC-MS Method:

    • Column Temperature: 60 - 80 °C.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 1 - 5 µL.

    • Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

    • Inject the prepared sample.

    • Apply a linear gradient of increasing Mobile Phase B to elute the ADC species or their subunits.

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis and DAR Calculation:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species (for intact analysis) or the light and heavy chain fragments (for reduced analysis).

    • Identify the peaks corresponding to different drug loads based on the mass increase from the drug-linker.

    • The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.

    • The weighted average DAR is calculated based on the relative abundances and the number of drugs for each species.

Workflow for LC-MS DAR Determination:

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis sample ADC Sample intact Intact ADC (Dilution) sample->intact reduced Reduced ADC (DTT/TCEP) sample->reduced deglyco Deglycosylated ADC (PNGase F) sample->deglyco lc_separation Reversed-Phase LC Separation intact->lc_separation reduced->lc_separation deglyco->lc_separation ms_detection High-Resolution MS Detection lc_separation->ms_detection deconvolution Deconvolute Mass Spectra ms_detection->deconvolution peak_identification Identify Drug-Loaded Species deconvolution->peak_identification calc_dar Calculate Weighted Average DAR peak_identification->calc_dar

Caption: Workflow for DAR determination using LC-MS.

Logical Relationship of DAR Analysis Methods

The choice of method often follows a tiered approach, starting with simpler techniques for routine analysis and progressing to more complex methods for in-depth characterization.

cluster_screening Initial Screening & In-Process Control cluster_characterization Detailed Characterization uv_vis UV-Vis Spectroscopy (Average DAR) hic HIC (Average DAR & Distribution for Cys-linked ADCs) uv_vis->hic Provides more detail lcms LC-MS (Average DAR, Distribution, & Mass Confirmation for all ADCs) uv_vis->lcms Direct to detailed analysis hic->lcms Orthogonal method & higher resolution

Caption: Logical relationship of DAR analysis methods.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Hydrophobic Drug-Linker Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of hydrophobic drug-linker complexes, particularly in the context of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility in hydrophobic drug-linker complexes?

A1: The low solubility of drug-linker complexes is primarily driven by the inherent hydrophobicity of the cytotoxic payload and, in some cases, the linker itself.[1] This hydrophobicity can lead to the formation of soluble aggregates, which can negatively impact manufacturability, stability, and the pharmacokinetic properties of the conjugate. The drug-to-antibody ratio (DAR) also plays a crucial role; a higher DAR increases the overall hydrophobicity of the antibody-drug conjugate (ADC), increasing the tendency for aggregation.[]

Q2: How does the choice of linker impact the solubility of an ADC?

A2: The linker chemistry significantly influences the overall physicochemical properties of an ADC. Using hydrophilic linkers is a key strategy to counteract the hydrophobicity of the payload. Linkers containing polyethylene (B3416737) glycol (PEG) moieties, for instance, can create a hydrophilic "shield" around the hydrophobic drug, improving its aqueous solubility and reducing aggregation. The length and architecture (linear vs. branched) of the PEG linker can be modulated to optimize solubility.[3]

Q3: What are the common formulation strategies to improve the solubility of hydrophobic drug-linker complexes?

A3: Several formulation strategies can be employed to enhance the solubility of these complexes:

  • Co-solvents: The use of water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can help solubilize the drug-linker complex. However, their concentrations must be carefully optimized to avoid protein denaturation.

  • Surfactants: Amphiphilic molecules that can form micelles to encapsulate the hydrophobic complex, thereby increasing its apparent solubility in aqueous solutions.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, forming inclusion complexes with improved water solubility.

  • Nanoparticle Formulations: Encapsulating the drug-linker complex within lipid-based nanoparticles (e.g., liposomes) or polymeric nanoparticles can significantly improve its solubility and bioavailability.[4][5]

  • Solid Dispersions: Dispersing the hydrophobic drug-linker complex in an inert hydrophilic carrier can enhance its dissolution rate and solubility.[6][7][8][9]

Q4: How can I measure the solubility of my drug-linker complex?

A4: The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[10][11][12][13][14] This involves adding an excess amount of the compound to a specific solvent or buffer, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and handling of hydrophobic drug-linker complexes.

Issue 1: Drug-Linker Complex Precipitation During Formulation
Possible Cause Recommended Solution
High Hydrophobicity of the Complex - Incorporate Hydrophilic Linkers: Synthesize the complex using a more hydrophilic linker, such as one containing a PEG chain.[]- Optimize Drug-to-Antibody Ratio (DAR): If applicable, aim for a lower DAR to reduce the overall hydrophobicity of the ADC.[]
Inappropriate Solvent System - Introduce Co-solvents: Add a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer. Start with low concentrations (1-5%) and optimize.- Screen Different Buffers: Evaluate a range of buffers with varying pH and ionic strengths, as solubility can be pH-dependent.
Aggregation - Add Surfactants: Incorporate a biocompatible surfactant (e.g., polysorbate 20 or 80) at a concentration above its critical micelle concentration (CMC) to aid in solubilization.[4]- Use Stabilizing Excipients: Amino acids like arginine and proline can act as stabilizing agents to prevent aggregation.
Issue 2: Low In Vivo Efficacy Due to Poor Bioavailability
Possible Cause Recommended Solution
Poor Dissolution Rate - Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area of the drug-linker complex, which can improve its dissolution rate.[6]- Solid Dispersion: Formulate the complex as a solid dispersion with a hydrophilic carrier to enhance dissolution.[6][7][8][9]
Low Permeability Across Membranes - Lipid-Based Formulations: Encapsulate the complex in lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS) to facilitate transport across biological membranes.[4][5]
Premature Aggregation in Circulation - PEGylation: If not already part of the linker, consider PEGylating the drug-linker complex or the delivery vehicle to improve systemic stability and circulation time.

Quantitative Data on Solubility Enhancement

The following table summarizes the potential fold increase in solubility for hydrophobic drugs using different enhancement techniques. The actual improvement will vary depending on the specific drug-linker complex and formulation parameters.

Technique Hydrophobic Drug/Complex Carrier/Excipient Fold Increase in Solubility
PEGylation PaclitaxelPEG-based polymers100 - 1,000
Solid Dispersion ItraconazoleEudragit E100~4,500
Nanoparticles CurcuminPLGA-PEG Nanoparticles>10,000
Cyclodextrin Complexation Piroxicamβ-Cyclodextrin10 - 100

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of a hydrophobic drug-linker complex in an aqueous buffer.

Materials:

  • Hydrophobic drug-linker complex (lyophilized powder)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Microcentrifuge

  • Syringes and filters (0.22 µm PVDF or PES)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the drug-linker complex to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.

  • Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any undissolved particles. Discard the initial portion of the filtrate to saturate the filter membrane.

  • Dilute the filtered sample with the mobile phase or an appropriate solvent.

  • Quantify the concentration of the dissolved drug-linker complex using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL or µg/mL.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of a hydrophobic drug-linker complex with a hydrophilic polymer.

Materials:

  • Hydrophobic drug-linker complex

  • Hydrophilic carrier (e.g., PVP, PEG, HPMC)

  • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, or a mill

  • Sieves

Procedure:

  • Dissolve the hydrophobic drug-linker complex and the hydrophilic carrier in a common volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature. The temperature should be kept low to prevent degradation of the components.

  • Continue the evaporation until a solid film or mass is formed on the inner wall of the flask.

  • Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle or a mill to obtain a fine powder.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to protect it from moisture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_output Output drug Hydrophobic Drug-Linker Complex dissolve Dissolve Complex and Carrier drug->dissolve carrier Hydrophilic Carrier (e.g., PEG, PVP) carrier->dissolve solvent Volatile Solvent solvent->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling and Sieving dry->mill sd_powder Solid Dispersion Powder mill->sd_powder

Caption: Workflow for preparing a solid dispersion using the solvent evaporation method.

troubleshooting_logic cluster_strategy Solubilization Strategy cluster_formulation_options Formulation Options start Low Solubility of Drug-Linker Complex linker_mod Modify Linker Chemistry (e.g., add PEG) start->linker_mod formulation Optimize Formulation start->formulation particle_size Reduce Particle Size start->particle_size end Improved Solubility and Bioavailability linker_mod->end cosolvents Add Co-solvents formulation->cosolvents surfactants Use Surfactants formulation->surfactants nanoparticles Encapsulate in Nanoparticles formulation->nanoparticles solid_dispersion Create Solid Dispersion formulation->solid_dispersion particle_size->end cosolvents->end surfactants->end nanoparticles->end solid_dispersion->end

Caption: Troubleshooting logic for addressing low solubility of drug-linker complexes.

References

Technical Support Center: Troubleshooting Low Conjugation Efficiency with Fmoc-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of Fmoc-PEG4-Val-Cit-PAB-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cleavable linker used in the development of antibody-drug conjugates (ADCs).[1] It contains several key components:

  • Fmoc (Fluorenylmethyloxycarbonyl group): A protecting group for the amine, which is typically removed during the synthesis process.[1]

  • PEG4 (Polyethylene glycol): A hydrophilic spacer that can help to improve the solubility and pharmacokinetic properties of the resulting ADC.

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[] This allows for the targeted release of the cytotoxic payload within the cancer cell.[]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, after cleavage of the Val-Cit linker, releases the conjugated drug in its active form.[]

  • -OH (Hydroxyl group): The reactive group used to attach the cytotoxic payload.

Its primary application is to link a potent cytotoxic drug to a monoclonal antibody, creating an ADC that can selectively deliver the drug to cancer cells.

Q2: I am observing a low Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I troubleshoot this?

A low DAR is a common issue that can result from several factors throughout the conjugation process.

Possible Causes:

  • Incomplete Fmoc Deprotection: If the Fmoc group on the PEG linker is not completely removed, it will block the subsequent conjugation steps.

  • Inefficient Linker Activation: The carboxylic acid of the PAB group must be activated to an active ester (e.g., NHS ester) to efficiently react with the amine groups on the antibody. Incomplete activation will lead to low conjugation efficiency.

  • Suboptimal Conjugation Reaction Conditions: Factors such as pH, temperature, reaction time, and the molar ratio of linker-drug to antibody can significantly impact the conjugation efficiency. Lysine (B10760008) conjugation, for example, is highly pH-dependent.[3]

  • Poor Antibody Quality: The presence of impurities or aggregates in the antibody preparation can interfere with the conjugation reaction.

  • Interfering Buffer Components: Some buffer components, such as Tris or glycine, contain primary amines that can compete with the antibody's lysine residues for reaction with the activated linker.

Troubleshooting Steps:

  • Verify Fmoc Deprotection: Confirm complete Fmoc removal using a method like a Kaiser test or by analyzing a small sample by HPLC. If incomplete, extend the deprotection time or use a fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF).[4]

  • Optimize Linker Activation: Ensure you are using fresh coupling reagents (e.g., HATU, HOBt) and an appropriate base (e.g., DIPEA). Monitor the activation reaction by TLC or LC-MS if possible.

  • Optimize Conjugation Conditions:

    • pH: For lysine conjugation, the optimal pH is typically between 7.5 and 8.5.[3] Perform small-scale experiments to determine the optimal pH for your specific antibody.

    • Molar Ratio: Vary the molar excess of the activated linker-drug to the antibody. A higher molar ratio generally leads to a higher DAR, but can also increase the risk of aggregation.[5]

    • Reaction Time and Temperature: Optimize the incubation time and temperature. Most conjugations are performed at room temperature for 1-4 hours.

  • Ensure High-Quality Antibody: Use a highly purified antibody (>95%) and ensure its concentration is accurately determined.

  • Buffer Exchange: If your antibody is in a buffer containing interfering substances, perform a buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 7.5-8.5) before the reaction.

Q3: My ADC is showing high levels of aggregation after conjugation. What can I do to prevent this?

Aggregation is a common problem with ADCs, often driven by the increased hydrophobicity of the conjugated payload.

Possible Causes:

  • High DAR: A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, promoting aggregation.[5]

  • Hydrophobic Payload: The nature of the cytotoxic drug itself can significantly contribute to aggregation.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability and aggregation.

  • Presence of Organic Solvents: Residual organic solvents from the linker-drug solution can denature the antibody and cause aggregation.

Troubleshooting Steps:

  • Reduce the Molar Excess of Linker-Drug: Using a lower molar ratio during conjugation can lead to a lower average DAR and reduce aggregation.

  • Optimize the Formulation Buffer: Screen different buffer conditions, including pH and the addition of excipients like polysorbate 20 or sucrose, to find a formulation that minimizes aggregation.

  • Control the Amount of Organic Solvent: Minimize the amount of organic solvent (e.g., DMSO, DMF) introduced into the conjugation reaction. A final concentration of <10% is generally recommended.

  • Purification: Immediately after conjugation, purify the ADC using a method like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates and unreacted components.

Q4: I am observing premature cleavage of the Val-Cit linker in my in vitro plasma stability assay. Why is this happening and how can I address it?

While the Val-Cit linker is designed to be stable in circulation and cleaved within the lysosome, premature cleavage can occur, especially in rodent plasma.

Possible Causes:

  • Species-Specific Enzymes: Mouse plasma contains carboxylesterase 1C (Ces1C), which can cleave the Val-Cit linker.[6] This is less of a concern in human plasma.[7]

  • Linker Accessibility: The accessibility of the linker to plasma proteases can influence its stability.

Troubleshooting Steps:

  • Conduct In Vitro Plasma Stability Assays: Compare the stability of your ADC in human, mouse, and rat plasma to assess species-specific effects.[6]

  • Modify the Linker: If instability in mouse plasma is a significant issue for preclinical studies, consider linker modifications. Adding a glutamic acid residue to create a Glu-Val-Cit linker has been shown to increase stability in mouse plasma.[7]

  • Use Ces1C Knockout Mice: For in vivo studies, using Ces1C knockout mice can help to mitigate the issue of premature linker cleavage.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the conjugation process.

Table 1: Impact of pH on Lysine Conjugation Efficiency (Trastuzumab with an NHS-ester linker)

Reaction Time (minutes)DAR at pH 6.5DAR at pH 7.0DAR at pH 7.5DAR at pH 8.0
15~0.5~0.81.07~1.5
30~0.6~1.01.44~2.2
60~0.7~1.22.51~3.5
120~0.8~1.53.18~4.2
180~1.0~1.8~3.8~4.8

Data adapted from a study on lysine-linked ADC synthesis. The conjugation rate is significantly influenced by pH, with higher pH values leading to a faster increase in DAR.[3]

Table 2: General Effect of Molar Ratio of Linker-Drug to Antibody on Average DAR

Molar Ratio (Linker-Drug : Antibody)Expected Average DARPotential for Aggregation
3:12-3Low
5:13-4Moderate
8:14-6Moderate to High
10:1>6High

These are general guidelines, and the optimal molar ratio should be determined empirically for each specific antibody and linker-drug combination. Higher ratios can lead to increased hydrophobicity and aggregation.[5]

Experimental Protocols

Protocol 1: Activation of this compound with HATU

This protocol describes the activation of the carboxylic acid on the PAB moiety to form a reactive OAt-ester.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon gas

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.0-1.5 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0-5.0 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid. The solution should be used immediately for the conjugation reaction.

Protocol 2: Lysine Conjugation of Activated Linker to an Antibody (e.g., Trastuzumab)

This protocol outlines the conjugation of the activated linker-drug to the lysine residues of an antibody.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.5-8.5)

  • Activated Fmoc-PEG4-Val-Cit-PAB-Payload solution from Protocol 1

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.

  • Slowly add the desired molar equivalent of the activated linker-payload solution to the antibody solution while gently stirring.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature.

  • Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-drug, quencher, and any aggregates.

Protocol 3: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

This protocol provides a general method for determining the average DAR of an ADC using hydrophobic interaction chromatography.

Materials:

  • HIC HPLC column (e.g., Butyl or Phenyl phase)

  • Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the purified ADC sample onto the column.

  • Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). A typical gradient is 0-100% B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to different DAR species (DAR 0, 2, 4, etc.). Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.

  • Calculate the weighted average DAR using the peak areas of the different species.

Visualizations

Conjugation_Workflow cluster_activation Linker Activation cluster_conjugation Antibody Conjugation cluster_purification_analysis Purification & Analysis Linker This compound HATU HATU/DIPEA in DMF Linker->HATU 1. Add coupling reagents ActivatedLinker Activated Linker (OAt-ester) HATU->ActivatedLinker 2. Pre-activate Conjugation Conjugation Reaction ActivatedLinker->Conjugation Antibody Antibody (e.g., Trastuzumab) in Conjugation Buffer Antibody->Conjugation Quenching Quenching (e.g., Tris) Conjugation->Quenching 3. Incubate & Quench CrudeADC Crude ADC Mixture Quenching->CrudeADC Purification Purification (HIC/SEC) CrudeADC->Purification PurifiedADC Purified ADC Purification->PurifiedADC Analysis DAR Analysis (HIC-HPLC, MS) PurifiedADC->Analysis FinalProduct Characterized ADC Analysis->FinalProduct

Caption: Experimental workflow for ADC synthesis and characterization.

Troubleshooting_Low_DAR cluster_investigation Initial Investigation cluster_solutions Potential Solutions Start Low DAR Observed CheckFmoc Verify Fmoc Deprotection Complete? Start->CheckFmoc CheckActivation Linker Activation Conditions Optimal? CheckFmoc->CheckActivation Yes OptimizeDeprotection Extend Deprotection Time or Use Fresh Reagents CheckFmoc->OptimizeDeprotection No CheckConjugation Conjugation Reaction Conditions Optimal? CheckActivation->CheckConjugation Yes OptimizeActivation Use Fresh Coupling Reagents & Monitor Activation CheckActivation->OptimizeActivation No BufferExchange Perform Buffer Exchange to Remove Interferences CheckConjugation->BufferExchange No Final Final CheckConjugation->Final Yes (Re-evaluate) OptimizeDeprotection->CheckFmoc OptimizeActivation->CheckActivation OptimizeConjugation Adjust pH, Molar Ratio, & Reaction Time OptimizeConjugation->CheckConjugation BufferExchange->OptimizeConjugation

Caption: Troubleshooting logic for low Drug-to-Antibody Ratio (DAR).

References

Optimizing reaction conditions for Fmoc-PEG4-Val-Cit-PAB-OH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in the development of Antibody-Drug Conjugates (ADCs), the Fmoc-PEG4-Val-Cit-PAB-OH linker requires precise reaction conditions for successful conjugation.[1][2][3] This technical support center provides detailed protocols, troubleshooting guidance, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of each component in the this compound linker?

A1: Each part of the linker has a specific role:

  • Fmoc (Fluorenylmethyloxycarbonyl): A protecting group on the N-terminus of the PEG spacer. It is typically removed with a base like piperidine (B6355638) to reveal a primary amine for further coupling reactions.[1][2]

  • PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the final ADC, reducing aggregation.[4]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, an enzyme commonly found in the lysosomes of tumor cells.[5][6] This ensures the payload is released inside the target cell.

  • PAB-OH (p-aminobenzyloxycarbonyl alcohol): A self-immolative spacer. Once the Val-Cit sequence is cleaved, the PAB moiety spontaneously decomposes to release the attached drug payload in its unmodified, active form.[5] The C-terminal hydroxyl group (-OH) is the attachment point for the payload, typically after activation.

Q2: Which coupling reagent is best for activating the carboxylic acid of the linker?

A2: The choice of coupling reagent is critical for efficiency and minimizing side reactions.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended. It is known for its fast reaction times, high efficiency, and lower risk of racemization, especially for complex or "difficult" sequences.[7][8][9]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is also effective but generally slower and carries a slightly higher risk of side reactions compared to HATU.[7][10]

  • COMU is a newer generation coupling reagent with efficiency comparable to HATU. It offers better solubility and is considered safer as it does not contain potentially explosive HOBt or HOAt moieties.[9][11][12]

Q3: What are the recommended solvents and bases for the conjugation reaction?

A3:

  • Solvents: Polar aprotic solvents are preferred. DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are the most common choices due to their excellent solvating properties for the linker and reagents.[8][13] For sequences prone to aggregation, mixed solvent systems like DMF with DMSO or TFE can be beneficial.[8]

  • Bases: A non-nucleophilic organic base is required. DIPEA (N,N-Diisopropylethylamine), also known as Hünig's base, is the standard choice. It acts as a proton scavenger without interfering in the coupling reaction.[12] Typically, 2 to 4 equivalents of base are used.

Q4: How can I monitor the progress of the conjugation reaction?

A4: Reaction progress can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick method to check for the consumption of the starting materials.

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate, quantitative assessment of the reaction progress, showing the consumption of reactants and the formation of the desired product.

  • Mass Spectrometry (MS): Used to confirm the identity of the product by verifying its molecular weight.[7]

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the C-terminal carboxylic acid of the linker to form an active ester, preparing it for conjugation to an amine-containing payload.

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the coupling reagents.[13]

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a racemization suppressor (e.g., HOAt, 1.1 equivalents) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the reactive OAt-ester.[7]

  • Base Addition: Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Confirmation: The activated linker solution is now ready for immediate use in the subsequent conjugation step.

Protocol 2: Conjugation to an Amine-Containing Payload

This protocol details the coupling of the pre-activated linker to a molecule containing a primary or secondary amine.

  • Payload Preparation: Dissolve the amine-containing payload (1 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent.

  • Conjugation: Add the payload solution dropwise to the pre-activated linker solution from Protocol 1.

  • Reaction Conditions: Allow the reaction to stir at room temperature. Reaction times can vary from 2 to 24 hours. Monitor the reaction's completion by HPLC or TLC.

  • Quenching: Once the reaction is complete, it can be quenched by adding a small amount of water.

  • Purification: The crude product is typically purified using reverse-phase HPLC to isolate the desired conjugate.

  • Characterization: Confirm the identity and purity of the final product using Mass Spectrometry and analytical HPLC.[7]

Data Presentation: Reagent Comparison

The selection of reagents significantly impacts reaction outcomes. The table below summarizes key parameters for common choices.

ParameterCoupling ReagentBaseSolventTemperatureTypical Time
Option 1 (Recommended) HATU (1.1 eq)DIPEA (2-3 eq)DMF, NMPRoom Temp2-12 h
Option 2 HBTU (1.1 eq)DIPEA (2-3 eq)DMF, NMPRoom Temp4-24 h
Option 3 (Safer Alternative) COMU (1.1 eq)DIPEA (2 eq)DMF, NMP, ACNRoom Temp2-12 h

Table 1: Comparison of common coupling reagents and reaction conditions. HATU generally provides the fastest and cleanest reactions.[7][9]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

  • Possible Cause 1: Inactive Reagents. Coupling reagents like HATU are moisture-sensitive. The linker or payload may have degraded.

    • Solution: Use fresh, high-quality reagents.[14] Store coupling reagents under anhydrous conditions. Ensure the linker and payload are stored correctly (typically at -20°C or -80°C, protected from light and moisture).[6][14]

  • Possible Cause 2: Suboptimal Reaction Conditions. Incorrect stoichiometry, insufficient reaction time, or low temperature can lead to poor yields.

    • Solution: Optimize the molar ratio of reactants; typically a slight excess (1.1-1.5 eq) of the activated linker is used.[13] Increase the reaction time and monitor until the starting material is consumed.[14] For slow reactions, gentle heating (e.g., to 37°C) may be beneficial.[14]

  • Possible Cause 3: Steric Hindrance. Bulky groups near the reactive amine on the payload can impede the reaction.

    • Solution: Increase the reaction time or temperature. Consider using a more powerful coupling reagent like HATU.[15] A double coupling (repeating the coupling step) may be necessary.[8][15]

Problem 2: Presence of Unexpected Side Products

  • Possible Cause 1: Racemization. The chiral center of the valine residue can epimerize under basic conditions with over-activation.

    • Solution: Use HATU, which is known to suppress racemization better than HBTU.[7][9] Add a racemization-suppressing additive like HOAt.[8][15] Avoid excessive activation times or high temperatures.[15]

  • Possible Cause 2: Guanidinylation of the Amine. Excess HATU or HBTU can react with the free amine of the payload, forming a guanidinium (B1211019) group and capping the chain.

    • Solution: Avoid using a large excess of the coupling reagent. A slight excess (1.1 equivalents) is usually sufficient.[9] Pre-activating the linker before adding the amine component can also minimize this side reaction.

  • Possible Cause 3: Aspartimide Formation (if Asp is present). This is a common side reaction in peptide synthesis, though not directly applicable to the Val-Cit linker itself.

    • Solution: Using additives like OxymaPure can help avoid base-mediated side reactions.[11]

Problem 3: Poor Solubility or Aggregation of Reactants/Product

  • Possible Cause: High Hydrophobicity. The linker-payload conjugate can be hydrophobic, leading to aggregation, especially at higher concentrations.[4][5]

    • Solution: Use a lower concentration of reactants.[15] Employ mixed solvent systems (e.g., DMF/DMSO) to improve solubility.[8] The PEG4 spacer in the linker is designed to mitigate this, but issues can still arise with very hydrophobic payloads.[4]

Visualizations

G cluster_prep Preparation cluster_activation Linker Activation cluster_conjugation Conjugation cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_inert Setup Reaction Under Inert Atmosphere dissolve_linker Dissolve Linker (1 eq) in DMF setup_inert->dissolve_linker add_coupling Add HATU (1.1 eq) & HOAt (1.1 eq) dissolve_linker->add_coupling add_base_act Add DIPEA (2-3 eq) add_coupling->add_base_act combine Combine Solutions & Stir at Room Temp add_base_act->combine dissolve_payload Dissolve Amine-Payload (1 eq) in DMF dissolve_payload->combine monitor Monitor by HPLC/TLC combine->monitor quench Quench Reaction monitor->quench purify Purify by Reverse-Phase HPLC quench->purify characterize Characterize by MS & HPLC purify->characterize

Caption: Experimental workflow for this compound conjugation.

G start Low Conjugation Yield q1 Are reagents fresh & stored correctly? start->q1 sol1 Use fresh, high-quality reagents. Store under inert/dry conditions. q1->sol1 No q2 Is reaction stoichiometry correct (slight excess of activated linker)? q1->q2 Yes a1_yes Yes a1_no No sol2 Adjust stoichiometry. Use 1.1-1.5 eq of activated linker. q2->sol2 No q3 Is reaction time sufficient? q2->q3 Yes a2_yes Yes a2_no No sol3 Increase reaction time (monitor by HPLC). Consider gentle heating. q3->sol3 No sol4 Consider steric hindrance. Use double coupling or more potent reagents. q3->sol4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Addressing Premature Linker Cleavage in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding premature linker cleavage of bioconjugates, particularly antibody-drug conjugates (ADCs), in mouse plasma. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy, making linker stability a critical parameter in preclinical studies.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My ADC shows significantly lower stability in mouse plasma compared to human plasma.

  • Question: Why is there a discrepancy in the stability of my ADC between mouse and human plasma?

  • Answer: This is a commonly observed phenomenon, primarily due to differences in plasma enzyme composition between species.[3] Mouse plasma contains a high concentration of carboxylesterase 1c (Ces1c), a serine hydrolase that is known to cleave certain peptide-based linkers, most notably the widely used valine-citrulline (Val-Cit) PABC linker.[4][5][6][7] This enzyme is not present at the same level or does not have the same substrate specificity in human plasma, leading to greater stability of the linker in human plasma.[5][8]

Issue 2: I am observing premature payload release in my in vitro mouse plasma stability assay.

  • Question: What are the potential causes of premature payload release in my in vitro assay, and how can I troubleshoot this?

  • Answer: Premature payload release in an in vitro mouse plasma stability assay can stem from several factors. Here are potential causes and recommended solutions:

Potential CauseRecommended Solution
Inherent Linker Instability The chosen linker chemistry may be susceptible to cleavage by mouse plasma enzymes like Ces1c.[4][5] Consider re-evaluating the linker chemistry. For instance, modifying the peptide sequence or using a different class of linker (e.g., a non-cleavable linker or a more stable cleavable linker) can improve stability.[9] Introducing bulky or polar amino acids near the cleavage site can also hinder enzymatic degradation.[10]
Inappropriate Conjugation Site The linker may be attached to a highly solvent-exposed site on the antibody, making it more accessible to plasma enzymes.[3][11] Explore site-specific conjugation techniques to attach the linker to more protected regions of the antibody.[9][11]
Assay Artifacts The experimental conditions of the plasma stability assay might be causing artificial degradation of the ADC.[9] Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C).[9] It is also crucial to include appropriate controls, such as incubating the ADC in buffer alone, to distinguish between plasma-mediated and inherent instability.[9]
Maleimide (B117702) Exchange For ADCs using maleimide-based conjugation, the succinimide (B58015) ring can undergo a retro-Michael reaction, leading to payload deconjugation.[12] This can be followed by the transfer of the linker-payload to plasma proteins like albumin.[13] Consider strategies to stabilize the maleimide linkage, such as hydrolysis of the succinimide ring to a more stable ring-opened form.[9]

Issue 3: My in vivo preclinical results in mice show poor efficacy and high toxicity, which I suspect is due to linker instability.

  • Question: How can I confirm if linker instability in vivo is the cause of poor efficacy and high toxicity in my mouse model?

  • Answer: To confirm if in vivo linker instability is the root cause, a comprehensive pharmacokinetic (PK) analysis is required. This involves administering the ADC to mice and collecting plasma samples at various time points.[9][14] The concentrations of the following three species should be measured:

    • Total antibody: This includes both conjugated and unconjugated antibody.

    • Intact ADC: The antibody with the payload still attached.

    • Free payload: The cytotoxic drug that has been released into circulation.[9]

    A rapid decrease in the concentration of intact ADC with a corresponding increase in the free payload concentration over time is indicative of premature linker cleavage in vivo.[9] This data will help you understand the in vivo stability and how it correlates with the observed efficacy and toxicity.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cleavable linkers used in ADCs, and how do they differ in their stability in mouse plasma?

A1: The most common cleavable linkers include:

  • Peptide-based linkers (e.g., Val-Cit): These are designed to be cleaved by lysosomal proteases like cathepsin B within the target cell.[15][16] However, as mentioned, some dipeptide linkers like Val-Cit are susceptible to premature cleavage by carboxylesterase 1c (Ces1c) in mouse plasma.[3][4][5] Tetrapeptide linkers, such as Gly-Gly-Phe-Gly, have shown greater stability in the bloodstream compared to dipeptides.[17][18]

  • Hydrazone linkers: These are pH-sensitive and are designed to be stable at physiological pH (~7.4) and hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1] While effective, some hydrazone linkers have shown instability in circulation, leading to premature drug release.[1]

  • Disulfide linkers: These linkers are cleaved in the reducing environment of the cell, where there is a high concentration of glutathione.[16] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to increase plasma stability.[16]

  • β-glucuronide linkers: These are cleaved by the enzyme β-glucuronidase, which is present in the tumor microenvironment and within lysosomes.[19] They have demonstrated greater plasma stability compared to dipeptide linkers.[19]

Q2: What is the role of the drug-to-antibody ratio (DAR) in linker stability?

A2: The drug-to-antibody ratio (DAR) is a critical parameter that can influence the overall properties of an ADC, including its stability. High-DAR ADCs, especially those with hydrophobic payloads, can be more prone to aggregation and may be cleared more rapidly from circulation.[9] While DAR does not directly determine the chemical stability of the linker itself, a high DAR can lead to conformational changes in the antibody that may expose the linker to plasma enzymes, indirectly affecting its stability. Therefore, optimizing the DAR is essential to balance efficacy and stability.[9]

Q3: Are there any linker technologies specifically designed to be more stable in mouse plasma?

A3: Yes, due to the known issues with certain linkers in mouse plasma, there has been significant research into developing more stable alternatives for preclinical studies. For example, modifications to the Val-Cit linker, such as adding a PAB (p-aminobenzyl) group, have been shown to enhance its half-life.[19] Additionally, tetrapeptide linkers and novel peptide sequences that are not substrates for Ces1c have been developed to improve stability in mouse plasma.[5][17] Non-cleavable linkers, which release the payload upon complete degradation of the antibody in the lysosome, are also an option for achieving high plasma stability.[20]

Quantitative Data Summary

The stability of a linker in plasma is often reported as its half-life (t₁/₂), which is the time it takes for half of the conjugated payload to be cleaved. The following table summarizes reported plasma stability data for various linker types. Note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Linker TypeADC/BioconjugateSpeciesPlasma Half-life (t₁/₂)Reference
Val-Cit DipeptidecAC10-MMAEMouse~144 hours (6.0 days)[21]
Val-Cit DipeptidecAC10-MMAECynomolgus Monkey~230 hours (9.6 days)[21]
Glutamic acid–valine–citrullineanti-HER2-MMAFMouseAlmost no cleavage after 14 days[14]
Valine-citrullineanti-HER2-MMAFMouse>95% payload loss after 14 days[14]
Serine-valine-citrullineanti-HER2-MMAFMouse~70% payload loss after 14 days[14]

Key Experimental Protocols

1. In Vitro Plasma Stability Assay

  • Objective: To determine the stability of a bioconjugate and the rate of payload release in mouse plasma over time.

  • Materials:

    • Test bioconjugate (e.g., ADC)

    • Freshly collected or properly stored mouse plasma

    • Phosphate-buffered saline (PBS)

    • 37°C incubator

    • Analytical instrumentation (e.g., LC-MS, ELISA reader)

  • Procedure:

    • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed mouse plasma. As a control, prepare a similar dilution in PBS.[9]

    • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[9]

    • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation.[9]

    • Analysis: Analyze the samples to quantify the amount of intact ADC and/or released payload.

2. Quantification of Intact ADC by ELISA

  • Objective: To measure the concentration of the antibody-conjugated drug over time in plasma samples.[14]

  • Procedure Outline:

    • Animal Dosing: Administer the ADC intravenously to mice.[14]

    • Sample Collection: Collect blood samples at predetermined time points and process to obtain plasma.[14]

    • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.[14]

    • Blocking: Add a blocking buffer to prevent non-specific binding.[14]

    • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.[14]

    • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload.[14]

    • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme.[14]

    • Data Analysis: Measure the signal intensity, which is proportional to the amount of intact ADC in the sample.[14]

3. Quantification of Free Payload by LC-MS/MS

  • Objective: To measure the concentration of the released payload in plasma samples.

  • Procedure Outline:

    • Sample Preparation: Precipitate proteins from the plasma samples (e.g., with acetonitrile) to release any non-covalently bound payload and pellet the precipitated proteins by centrifugation.

    • Extraction: Collect the supernatant containing the free payload.

    • LC Separation: Inject the supernatant into a liquid chromatography (LC) system to separate the free payload from other small molecules.[14]

    • MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS) for sensitive and specific quantification of the payload.[14]

Visualizations

LinkerCleavageMechanisms cluster_peptide Peptide Linker Cleavage cluster_hydrazone Hydrazone Linker Cleavage cluster_disulfide Disulfide Linker Cleavage ADC_Peptide ADC-Val-Cit-Payload Lysosome Lysosome (Cathepsin B) ADC_Peptide->Lysosome Internalization Cleaved_Peptide Released Payload Lysosome->Cleaved_Peptide Cleavage ADC_Hydrazone ADC-Hydrazone-Payload Endosome Endosome (Acidic pH) ADC_Hydrazone->Endosome Internalization Cleaved_Hydrazone Released Payload Endosome->Cleaved_Hydrazone Hydrolysis ADC_Disulfide ADC-S-S-Payload Cytosol Cytosol (High Glutathione) ADC_Disulfide->Cytosol Internalization Cleaved_Disulfide Released Payload Cytosol->Cleaved_Disulfide Reduction

Caption: Mechanisms of common cleavable linkers.

PlasmaStabilityWorkflow start Start: ADC Sample incubation Incubate ADC in Mouse Plasma at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling storage Freeze at -80°C sampling->storage analysis Analysis storage->analysis lcms LC-MS/MS for Free Payload analysis->lcms Quantify Release elisa ELISA for Intact ADC analysis->elisa Quantify Remaining data Data Interpretation: Determine Half-Life lcms->data elisa->data

Caption: Workflow for in vitro plasma stability assay.

TroubleshootingLogic start Premature Linker Cleavage in Mouse Plasma q1 Is instability species-specific (Mouse vs. Human)? start->q1 q2 Is payload release observed in vitro? start->q2 q3 Poor in vivo efficacy and/or high toxicity? start->q3 a1 Likely due to mouse Carboxylesterase 1c (Ces1c) q1->a1 Yes q1->q2 No a2_1 Check Linker Chemistry q2->a2_1 Yes a2_2 Evaluate Conjugation Site q2->a2_2 a2_3 Verify Assay Conditions q2->a2_3 q2->q3 No a3 Conduct Pharmacokinetic Study: - Total Antibody - Intact ADC - Free Payload q3->a3 Yes

Caption: Troubleshooting logic for linker cleavage.

References

Technical Support Center: Achieving Higher Drug-to-Antibody Ratios with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to achieve a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using PEG linkers in ADCs to achieve a higher DAR?

PEG linkers offer several key advantages for increasing the drug load on an antibody:

  • Increased Solubility: Many cytotoxic payloads are hydrophobic. Attaching a high number of these drugs can lead to ADC aggregation and reduced solubility. The hydrophilic nature of PEG linkers helps to counteract this, improving the overall solubility and stability of the ADC.[1][2]

  • Reduced Aggregation: By masking the hydrophobicity of the payload, PEG linkers prevent the ADC from aggregating, which is crucial for maintaining its therapeutic efficacy and reducing potential immunogenicity.[1][3][4]

  • Improved Pharmacokinetics: The PEG chain forms a hydration shell around the ADC, which can prolong its circulation half-life and reduce non-specific clearance from the body.[2] This often leads to increased exposure of the tumor to the ADC.

  • Enables Higher Drug Loading: The improved solubility and reduced aggregation allow for the successful conjugation of more drug molecules per antibody (a higher DAR) without compromising the ADC's desirable physicochemical properties.[5]

Q2: How does the length of the PEG linker affect the properties of the ADC?

The length of the PEG linker is a critical parameter that can be optimized to fine-tune the ADC's performance:

  • Pharmacokinetics (PK): Generally, longer PEG linkers lead to a longer plasma half-life and slower clearance of the ADC.[6][7][8] However, studies have shown that this effect may plateau, with linkers like PEG8 providing a significant improvement, and longer chains (e.g., PEG12, PEG24) not offering substantial further advantages in terms of clearance.[7][9]

  • In Vitro Potency: There can be a trade-off between linker length and in vitro cytotoxicity. In some cases, longer PEG chains may lead to a decrease in potency, possibly due to steric hindrance affecting the drug's interaction with its target.[5]

  • In Vivo Efficacy: The improved pharmacokinetic profile from longer PEG linkers often translates to enhanced in vivo efficacy, as the ADC has more time to accumulate in the tumor tissue.[5][9]

The optimal PEG linker length is highly dependent on the specific antibody, payload, and conjugation chemistry, necessitating experimental evaluation.[5]

Q3: What is the difference between lysine-based and cysteine-based conjugation for attaching PEGylated drug-linkers?

Lysine (B10760008) and cysteine conjugation are two common methods for attaching drug-linkers to an antibody, each with its own set of advantages and disadvantages.

FeatureLysine ConjugationCysteine Conjugation
Target Residue ε-amino group of lysine residuesThiol group of cysteine residues
Abundance High (approx. 80-90 lysines on a typical antibody)[]Low (typically 8 for interchain disulfides)[]
Homogeneity Results in a heterogeneous mixture of ADCs with a broad DAR distribution, as many lysines are available for conjugation.[][11]Produces a more homogeneous ADC with a more controlled DAR (e.g., DAR 2, 4, or 8) due to the limited number of available cysteine residues.[]
Process Simpler and more cost-effective.[][12]Requires a preliminary step to reduce the antibody's interchain disulfide bonds to expose the thiol groups.[11][13]
Impact on Function Higher risk of impacting the antibody's antigen-binding affinity if conjugation occurs in a critical region.[11][12]Offers better control over the conjugation site, reducing the risk of interfering with antigen binding.[12][14]

For achieving a more uniform and well-defined high DAR ADC, cysteine-based conjugation is often preferred.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of ADCs with PEG linkers.

Issue 1: Low Average DAR Despite High Molar Excess of Drug-Linker

Question: My final ADC has a low DAR, even though I used a high molar ratio of the PEGylated drug-linker to the antibody in the conjugation reaction. What could be the cause?

Possible Cause Troubleshooting Steps
Poor Solubility of Drug-Linker The hydrophobic nature of the payload can make the entire drug-linker construct poorly soluble in aqueous buffers, reducing its availability for conjugation. Solution: Introduce a small amount of an organic co-solvent (e.g., DMSO, DMA) to the reaction mixture to improve solubility. Be cautious, as high concentrations can denature the antibody.[15][16]
Suboptimal Reaction Conditions The efficiency of the conjugation chemistry is highly dependent on pH, temperature, and reaction time. Solution: Systematically optimize these parameters. For maleimide-thiol conjugation, a pH range of 6.5-7.5 is typically optimal.
Incomplete Antibody Reduction (for Cysteine Conjugation) If the interchain disulfide bonds of the antibody are not fully reduced, there will be fewer available thiol groups for conjugation. Solution: Ensure you are using a sufficient concentration of a reducing agent like TCEP. After reduction, it is crucial to remove the excess TCEP before adding the drug-linker to prevent it from reacting with the maleimide (B117702) group.
Inactive Drug-Linker The drug-linker may have degraded due to improper storage or handling. Solution: Use a fresh batch of the drug-linker or verify the activity of your current stock.

Issue 2: High Levels of Aggregation in the Final ADC Product

Question: After conjugation and purification, I'm observing a significant amount of high molecular weight species (aggregates) in my ADC sample. How can I prevent this?

Possible Cause Troubleshooting Steps
High Hydrophobicity of the ADC A high DAR with a hydrophobic payload can make the entire ADC prone to aggregation, even with a PEG linker.[1][3][4] Solution 1: Consider using a longer or branched PEG linker to better shield the hydrophobic drug.[1][2] Solution 2: Optimize the DAR; a slightly lower DAR may significantly reduce aggregation while maintaining efficacy.
Unfavorable Buffer Conditions The pH and ionic strength of the buffer used during conjugation and for the final formulation can influence aggregation.[4] Solution: Conduct a formulation screen to identify the optimal buffer pH, ionic strength, and excipients (e.g., polysorbates, sugars) to maintain the stability of the ADC.[3]
Harsh Conjugation Conditions High temperatures or extreme pH during the conjugation reaction can partially denature the antibody, leading to aggregation. Solution: Optimize the reaction conditions to be as mild as possible while still achieving the desired conjugation efficiency.

Data Presentation

The following tables summarize quantitative data on the impact of PEG linker length on ADC properties.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

This table shows the general trend of how increasing PEG linker length can decrease the clearance rate of an ADC, leading to a longer half-life in circulation. The data is synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[8][17]

PEG Linker LengthClearance Rate (mL/kg/day)
No PEG~8.5
PEG2~7.0
PEG4~6.0
PEG8~5.0
PEG12~4.5
PEG24~4.5

Table 2: In Vitro Cytotoxicity with Varying PEG Linker Lengths

This table illustrates the potential trade-off between linker length and in vitro potency. Longer PEG chains may slightly reduce the cytotoxic effect in cell-based assays.

LinkerIC50 (nM)
Non-PEGylated0.5
PEG40.7
PEG81.0
PEG121.2
PEG241.5

Note: The specific values can vary significantly depending on the antibody, payload, cell line, and experimental conditions.

Experimental Protocols

Protocol 1: Cysteine-Based ADC Conjugation with a PEG-Maleimide Linker

This protocol describes a general procedure for conjugating a PEGylated maleimide-functionalized drug-linker to an antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • PEG-maleimide drug-linker dissolved in DMSO

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Adjust the concentration of the mAb to 1-2 mg/mL in PBS.

    • Add a solution of TCEP to the mAb solution to a final molar ratio of approximately 2.2 equivalents of TCEP per mole of mAb (this may need optimization).[18]

    • Incubate the reaction at 37°C for 90 minutes to reduce the interchain disulfide bonds.[18]

    • Cool the solution to room temperature.

  • Removal of Reducing Agent:

    • Immediately purify the reduced antibody using a desalting column to remove excess TCEP. This step is critical to prevent TCEP from reacting with the maleimide linker.

  • Conjugation:

    • Slowly add the PEG-maleimide drug-linker solution (typically a 5-10 fold molar excess over the antibody) to the reduced antibody solution with gentle mixing.[18]

    • Allow the reaction to proceed for 1 hour at room temperature.

  • Quenching:

    • Add a quenching reagent, such as N-acetylcysteine (typically at a 4-fold molar excess relative to the drug-linker), to cap any unreacted maleimide groups.[18]

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker, quenching reagent, and any aggregates.

Protocol 2: Determination of Average DAR by UV-Vis Spectroscopy

This method is a relatively simple way to determine the average DAR, provided the drug has a distinct UV absorbance peak from the antibody.[19][][21][22][23]

Procedure:

  • Determine Extinction Coefficients:

    • Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at both 280 nm and the wavelength of maximum absorbance for the drug (λmax_drug).

  • Measure ADC Absorbance:

    • Prepare a solution of the purified ADC in a suitable buffer.

    • Measure the absorbance of the ADC sample at 280 nm (A280) and at λmax_drug (Aλmax_drug).

  • Calculate Concentrations:

    • Use the following system of equations (based on the Beer-Lambert law) to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):

      • A280 = (ε_Ab_at_280 * C_Ab) + (ε_Drug_at_280 * C_Drug)

      • Aλmax_drug = (ε_Ab_at_λmax_drug * C_Ab) + (ε_Drug_at_λmax_drug * C_Drug)

  • Calculate Average DAR:

    • The average DAR is the molar ratio of the drug to the antibody:

      • Average DAR = C_Drug / C_Ab

Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the distribution of different DAR species in a cysteine-conjugated ADC sample.[24][25][26][27][28]

Materials:

  • HIC column

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM potassium phosphate, pH 7)[18]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM potassium phosphate, pH 7, with 10% isopropanol)[18]

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to an appropriate concentration (e.g., 1-2 mg/mL) in a buffer compatible with the HIC mobile phase.

  • Chromatographic Separation:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

    • The ADC species will elute in order of increasing hydrophobicity, with the unconjugated antibody (DAR 0) eluting first, followed by DAR 2, DAR 4, etc.

  • Data Analysis:

    • Monitor the elution profile by UV absorbance at 280 nm.

    • Integrate the area of each peak, which corresponds to a different DAR species.

    • Calculate the weighted average DAR using the percentage of the peak area for each species.

Visualizations

ADC_Structure cluster_Antibody Antibody cluster_Linker Linker cluster_Payload Payload mAb Monoclonal Antibody (mAb) peg_linker PEG Linker mAb->peg_linker Conjugation Site (e.g., Cysteine) drug Cytotoxic Drug peg_linker->drug

Caption: General structure of a PEGylated Antibody-Drug Conjugate (ADC).

conjugation_workflow start Start: Purified Monoclonal Antibody reduction 1. Antibody Reduction (e.g., with TCEP) start->reduction purify1 2. Purification (Remove TCEP) reduction->purify1 conjugation 3. Conjugation (Add PEG-Drug-Linker) purify1->conjugation quench 4. Quenching (Cap unreacted linkers) conjugation->quench purify2 5. Final Purification (e.g., SEC) quench->purify2 analysis 6. Characterization (DAR analysis by HIC/UV-Vis) purify2->analysis end End: Purified ADC analysis->end

Caption: Experimental workflow for cysteine-based ADC conjugation.

troubleshooting_flowchart start Low DAR Observed check_solubility Is the drug-linker soluble in the buffer? start->check_solubility add_cosolvent Action: Add organic co-solvent (e.g., DMSO) check_solubility->add_cosolvent No check_reduction Is antibody reduction complete (for Cys)? check_solubility->check_reduction Yes add_cosolvent->check_reduction optimize_tcep Action: Optimize TCEP concentration and time check_reduction->optimize_tcep No check_conditions Are reaction conditions (pH, temp) optimal? check_reduction->check_conditions Yes optimize_tcep->check_conditions optimize_conditions Action: Systematically optimize pH and temperature check_conditions->optimize_conditions No final_check Review protocol and reagent quality check_conditions->final_check Yes optimize_conditions->final_check

Caption: Troubleshooting flowchart for addressing low DAR in ADC experiments.

References

Technical Support Center: Overcoming Steric Hindrance in ADC Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming steric hindrance in Antibody-Drug Conjugate (ADC) development, with a focus on leveraging Polyethylene Glycol (PEG) spacers.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of ADC conjugation?

A1: Steric hindrance is a phenomenon where the three-dimensional structure of an antibody and/or the drug-linker complex physically obstructs the conjugation reaction.[1] Bulky amino acid residues near the intended conjugation site (like lysine (B10760008) or cysteine) can block access for the reactive group of the drug-linker, leading to lower conjugation efficiency and a suboptimal Drug-to-Antibody Ratio (DAR).[2] Similarly, the payload itself can sterically interfere with the antibody's antigen-binding region, potentially reducing its efficacy.[3]

Q2: How do PEG spacers help overcome steric hindrance?

A2: PEG spacers are flexible, hydrophilic chains that act as a bridge between the antibody and the cytotoxic payload.[4] By physically distancing the bulky drug from the antibody's surface, a PEG spacer can:

  • Improve Accessibility: The spacer extends the reactive group away from the crowded antibody surface, allowing it to more easily access the target conjugation site.[5]

  • Preserve Antibody Function: By holding the payload away from the antigen-binding domains (Fab), the spacer minimizes interference with the antibody's ability to bind to its target.[6]

  • Enhance Solubility: Many potent payloads are hydrophobic. The hydrophilic PEG chain effectively shields the drug, preventing aggregation and improving the overall solubility and stability of the ADC.[4][7]

Q3: How do I choose the optimal PEG spacer length for my ADC?

A3: The optimal PEG length depends on a trade-off between several factors, including the specific antibody, the payload's properties (size, hydrophobicity), and the desired pharmacokinetic profile.[8]

  • Short Spacers (e.g., PEG2-PEG4): May be sufficient for less bulky payloads and can be beneficial for ADC stability.[5]

  • Longer Spacers (e.g., PEG8-PEG24): Are generally better for highly hydrophobic or bulky payloads, as they provide a greater shielding effect, improve pharmacokinetics by increasing circulation time, and reduce clearance.[5][7][9] However, excessively long PEG chains can sometimes wrap around the conjugate, potentially causing their own steric hindrance or slightly reducing in vitro cytotoxicity.[1][7] Therefore, the ideal length must often be determined empirically for each specific ADC construct.[8]

Q4: What are the primary benefits of PEGylation on ADC performance?

A4: The primary benefits of incorporating PEG spacers into ADC linkers are:

  • Improved Pharmacokinetics (PK): PEGylation creates a "hydration shell" around the ADC, increasing its size and shielding it from clearance mechanisms.[4][9] This leads to a longer circulation half-life, slower plasma clearance, and increased overall drug exposure (AUC).[7][10]

  • Enhanced Solubility and Stability: PEG linkers counteract the hydrophobicity of the payload, which is a major cause of ADC aggregation.[7][11] This allows for the development of ADCs with higher, more potent DARs.[4]

  • Reduced Immunogenicity: By masking potential epitopes on the payload and preventing aggregation, PEGylation can lower the risk of the ADC being recognized and neutralized by the immune system.[4][7]

Troubleshooting Guide

Problem 1: Low Drug-to-Antibody Ratio (DAR)

  • Possible Cause: Steric hindrance is preventing the drug-linker from efficiently accessing the target cysteine or lysine residues on the antibody.

  • Solution: Introduce a PEG spacer into the linker design. The flexible spacer can extend the payload away from the antibody surface, reducing steric clash and improving conjugation efficiency. One study demonstrated that for a linker with a hydrophobic Val-Ala cleavable trigger, incorporating a PEG12 spacer increased the average DAR from 2.4 to 3.0.[12]

Problem 2: High Levels of Aggregation in the Final ADC Product

  • Possible Cause: The cytotoxic payload is highly hydrophobic. When multiple payloads are conjugated to an antibody, their exposed hydrophobic surfaces can attract each other, causing the ADCs to clump together (aggregate).[11] Aggregation can compromise manufacturing, reduce stability, and lead to rapid clearance in vivo.[7][13]

  • Solution: Use a hydrophilic PEG spacer. The PEG chain acts as a solubilizing agent, effectively creating a hydrophilic shield around the hydrophobic drug.[9][14] This prevents the hydrophobic interactions that lead to aggregation, enabling the successful development of ADCs with higher DARs.[4]

Problem 3: Reduced Antigen-Binding Affinity or In Vitro Potency

  • Possible Cause: The conjugated payload is sterically interfering with the antibody's antigen-binding site (paratope).[3]

  • Solution: Employ a PEG spacer of sufficient length to distance the payload from the antibody's binding domains. While PEGylation can sometimes lead to a slight decrease in immediate in vitro cytotoxicity due to this distancing, this effect is often more than compensated for by dramatically improved pharmacokinetics and superior in vivo efficacy.[7] Studies have shown that PEGylation generally has little to no effect on antigen binding activity.[15]

Data Presentation

Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics (DAR 8)

This table summarizes data showing how increasing PEG spacer length improves the pharmacokinetic profile of an ADC. As the PEG chain lengthens, clearance slows and exposure (AUC) increases, with the most significant improvements observed up to 8 PEG units.

ADC Construct (DAR 8)PEG Chain LengthMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)
Non-binding IgG ControlN/A33012,0005.3
ADC with no PEG0 units~80~2,800~21
ADC with PEG2 Linker2 units1003,50017
ADC with PEG4 Linker4 units1605,60011
ADC with PEG8 Linker8 units2809,8006.1
ADC with PEG12 Linker12 units28010,0006.0
ADC with PEG24 Linker24 units~280~10,000~6.0

(Data adapted from multiple sources demonstrating the trend of improved PK with longer PEG spacers).[7][9][16][17]

Experimental Protocols & Visualizations

General Protocol: Cysteine-Based ADC Conjugation with a PEGylated Maleimide (B117702) Linker

This protocol outlines a typical workflow for conjugating a PEGylated drug-linker to an antibody via reduced interchain disulfide bonds.

1. Antibody Preparation & Reduction:

  • Buffer Exchange: Exchange the antibody into a suitable reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

  • Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL.

  • Reduction: Add a 5- to 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl (-SH) groups.

  • Removal of Reducing Agent: Immediately remove excess TCEP using a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 7.0).[18]

2. Conjugation Reaction:

  • Drug-Linker Preparation: Dissolve the Maleimide-PEG-Payload construct in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

  • Reaction: Add the drug-linker solution to the reduced antibody solution at a molar excess (e.g., 5- to 10-fold over the antibody). Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody stability.[19]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1] The maleimide group will react with the free sulfhydryl groups on the antibody to form a stable thioether bond.[1]

3. Purification and Characterization:

  • Purification: Remove unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or dialysis.[1][19]

  • DAR Determination: Determine the average DAR and drug distribution using Hydrophobic Interaction Chromatography (HIC-HPLC).[18][20] HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.[]

  • Further Analysis: Characterize the final ADC product for purity, aggregation (via SEC), and identity (via Mass Spectrometry).[1]

G cluster_prep Step 1: Antibody Preparation cluster_conjugate Step 2: Conjugation cluster_purify Step 3: Purification & Analysis mAb Monoclonal Antibody buffer Buffer Exchange (PBS, pH 7.4) mAb->buffer reduce Add TCEP (Reduction) buffer->reduce desalt1 Desalting Column (Remove TCEP) reduce->desalt1 reaction Conjugation Reaction (pH 6.5-7.5, RT, 1-2h) desalt1->reaction Reduced Antibody drug_linker Maleimide-PEG-Payload (in DMSO) drug_linker->reaction purify Purification (SEC or Dialysis) reaction->purify Crude ADC analysis Characterization (HIC, SEC, MS) purify->analysis final final analysis->final Final ADC Product

Caption: Experimental workflow for cysteine-based ADC conjugation.
Visualizing the Problem and Solution

The following diagrams illustrate how PEG spacers function to overcome steric hindrance.

G cluster_problem The Problem: Steric Hindrance Antibody Antibody Site Cys Antibody->Site Hindrance Antibody->Hindrance Payload Bulky Payload Payload->Site Blocked Access

Caption: A bulky payload is sterically blocked from the conjugation site.

G cluster_solution The Solution: PEG Spacer Antibody2 Antibody Site2 Cys Antibody2->Site2 Spacer PEG Spacer Site2->Spacer Payload2 Bulky Payload Spacer->Payload2 Successful Conjugation

Caption: A PEG spacer extends the payload, enabling successful conjugation.
Troubleshooting Logic for Low DAR

This decision tree provides a logical workflow for troubleshooting a low Drug-to-Antibody Ratio.

G start Low DAR Observed check_reduction Is antibody reduction a success? (Check free thiols) start->check_reduction optimize_reduction Optimize Reduction: - Increase TCEP concentration - Increase incubation time/temp check_reduction->optimize_reduction No check_conjugation Are conjugation conditions optimal? check_reduction->check_conjugation Yes optimize_reduction->check_reduction optimize_ph Adjust pH to 6.5-7.5 check_conjugation->optimize_ph No check_hindrance Is steric hindrance a likely cause? check_conjugation->check_hindrance Yes optimize_ph->check_conjugation add_peg Solution: Incorporate PEG spacer into drug-linker design check_hindrance->add_peg Yes end DAR Improved add_peg->end

Caption: Troubleshooting logic for resolving low DAR in ADC conjugation.

References

Fmoc-PEG4-Val-Cit-PAB-OH stability issues in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-PEG4-Val-Cit-PAB-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this ADC linker in various buffer systems and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a sophisticated, cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] Its structure is comprised of four key components:

  • Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for the terminal amine. It is typically removed using a mild base like piperidine (B6355638) to allow for conjugation to an antibody or other molecule.[3]

  • PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.[4]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is designed to be specifically cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside cancer cells.[4][5] This ensures targeted release of the cytotoxic payload.

  • PAB-OH (p-aminobenzyl alcohol): A self-immolative spacer connected to the Val-Cit linker. Once the Val-Cit peptide bond is cleaved by Cathepsin B, the PAB moiety spontaneously decomposes to release the attached drug in its active form.[5] The hydroxyl (-OH) group is the attachment point for the cytotoxic payload.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of the linker. The following conditions are recommended:

Storage FormatTemperatureDurationRecommendations
Lyophilized Powder -20°C or lowerLong-term (months to years)Store in a tightly sealed container, protected from light and moisture. Allow the container to warm to room temperature in a desiccator before opening to prevent condensation.[6][7]
4°CShort-term (days to weeks)Keep desiccated and protected from light.[4]
In Solution (e.g., DMSO, DMF) -20°C or -80°CShort-term (days to weeks)Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents. Long-term storage in solution is generally not recommended.[7][8]

Q3: Which buffer systems are recommended for handling this compound in solution?

A3: For short-term handling in aqueous solutions, slightly acidic buffers are recommended to maintain the stability of the Fmoc group and the peptide bonds.

Recommended BufferspH RangeRationale
Acetate (B1210297) Buffer 4.5 - 5.5Minimizes base-catalyzed Fmoc deprotection and general hydrolysis.
Citrate (B86180) Buffer 4.5 - 6.0Provides good buffering capacity in the slightly acidic range.
Phosphate (B84403) Buffer (acidic) 5.0 - 6.5While phosphate can act as a nucleophile, at acidic pH, its reactivity is reduced.

It is advisable to use freshly prepared solutions and to minimize the time the linker is in an aqueous buffer before proceeding with the conjugation reaction.

Troubleshooting Guide

Issue 1: Premature loss of the Fmoc protecting group.

  • Symptom: Appearance of a new peak corresponding to the deprotected linker in HPLC analysis; failure of subsequent conjugation reactions that rely on the Fmoc-protected amine.

  • Potential Cause: Exposure to basic conditions. The Fmoc group is highly sensitive to bases. Buffers with a pH > 7.5, or the presence of primary or secondary amines (e.g., Tris buffer), can cause premature deprotection.

  • Solution:

    • Strictly maintain the pH of all buffers below 7.0, ideally in the 5.0-6.5 range during handling.

    • Avoid using buffers containing primary or secondary amines, such as Tris. Opt for acetate or citrate buffers.

    • If the linker is dissolved in DMF, ensure it is amine-free.

Issue 2: Degradation of the linker in aqueous buffer.

  • Symptom: Multiple degradation peaks observed in HPLC or LC-MS analysis over time.

  • Potential Cause: Hydrolysis of the amide bonds within the Val-Cit dipeptide or the PAB moiety. While generally stable, prolonged incubation in aqueous buffers, especially at non-optimal pH, can lead to slow hydrolysis.

  • Solution:

    • Prepare aqueous solutions of the linker immediately before use.

    • If storage in solution is unavoidable, use a slightly acidic buffer (pH 5-6) and store at -20°C or -80°C in aliquots.[8]

    • Perform a stability study in your chosen buffer system to determine the acceptable time frame for your experiment (see Experimental Protocols section).

Issue 3: Low solubility in aqueous buffers.

  • Symptom: Difficulty dissolving the linker, or precipitation of the linker from solution.

  • Potential Cause: While the PEG4 spacer enhances hydrophilicity, the overall molecule still possesses significant hydrophobic character from the Fmoc and PAB groups.

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent such as DMSO or DMF.[2]

    • Add the organic stock solution to the aqueous buffer dropwise while vortexing to facilitate dissolution and avoid precipitation.

    • Ensure the final concentration of the organic solvent in the aqueous buffer is compatible with your downstream application and does not exceed recommended limits (typically <5-10%).

Experimental Protocols

Protocol 1: General Procedure for Assessing Linker Stability by RP-HPLC

This protocol provides a framework for evaluating the stability of this compound in a specific buffer system.

  • Preparation of Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Preparation of Test Samples:

    • Dilute the stock solution into the desired buffer system (e.g., 100 mM sodium phosphate, pH 5.5, 6.5, and 7.4) to a final concentration of 1 mg/mL.

    • Prepare a control sample by diluting the stock solution in DMSO/water (50:50).

  • Incubation:

    • Incubate the test samples at a relevant temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

    • Quench any further degradation by adding an equal volume of acetonitrile (B52724) or by freezing immediately at -80°C.

  • RP-HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm and 301 nm (for Fmoc group).

    • Analysis: Monitor the decrease in the peak area of the intact linker and the appearance of new peaks corresponding to degradation products over time.

Visualizations

G cluster_stability Factors Affecting Linker Stability cluster_degradation Potential Degradation Pathways pH Buffer pH Fmoc_Loss Fmoc Deprotection (Basic Conditions) pH->Fmoc_Loss > 7.5 Amide_Hydrolysis Amide Bond Hydrolysis (Val-Cit, PAB) pH->Amide_Hydrolysis Extremes Temp Temperature Temp->Amide_Hydrolysis BufferComp Buffer Composition (e.g., presence of nucleophiles) BufferComp->Fmoc_Loss e.g., Tris Time Incubation Time Time->Amide_Hydrolysis Linker This compound Integrity Linker->Fmoc_Loss Loss of Integrity Linker->Amide_Hydrolysis Loss of Integrity

Caption: Factors influencing the stability of this compound.

G cluster_workflow Stability Assessment Workflow A Prepare Linker Stock in DMSO B Dilute in Test Buffers (Varying pH, Composition) A->B C Incubate at Defined Temperature B->C D Sample at Time Points (t=0, 2, 4...) C->D E Analyze by RP-HPLC D->E F Quantify Peak Area of Intact Linker E->F G Determine Degradation Rate F->G

Caption: Experimental workflow for assessing linker stability.

References

Technical Support Center: Purification of ADCs with Fmoc-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Antibody-Drug Conjugates (ADCs) utilizing the Fmoc-PEG4-Val-Cit-PAB-OH linker system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities to be removed during the purification of an ADC synthesized with the this compound linker?

A1: The main impurities include unconjugated antibody (mAb), excess free linker-payload, residual organic solvents (e.g., DMSO) from the conjugation reaction, and ADC aggregates.[1] It is also critical to manage and characterize the distribution of different drug-to-antibody ratio (DAR) species.[1][]

Q2: Which chromatographic techniques are most effective for purifying ADCs with this specific linker?

A2: A multi-step chromatographic approach is typically required for successful purification.

  • Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for separating ADC species with different DAR values.[][3][4][5] The hydrophobicity of the Val-Cit-PAB component of the linker is a key factor in this separation.[1]

  • Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight aggregates and residual small molecule impurities.[1][6][7]

  • Ion Exchange Chromatography (IEX): IEX can be employed to separate charge variants of the ADC.[][8][9]

  • Tangential Flow Filtration (TFF): TFF is often utilized for buffer exchange and the removal of small molecule impurities both before and after chromatographic steps.[][10]

Q3: How does the this compound linker influence the purification strategy?

A3: Each component of the linker impacts the ADC's physicochemical properties and thus the purification strategy:

  • Fmoc (Fluorenylmethyloxycarbonyl): This protecting group is typically removed before the final ADC is generated. If its removal is incomplete, it can lead to additional impurities.

  • PEG4 (Polyethylene Glycol): The PEG spacer is hydrophilic and is intended to increase the solubility of the ADC and reduce aggregation.[1][10][] This can allow for the use of less harsh conditions during purification.[1]

  • Val-Cit (Valine-Citrulline): This dipeptide is a cathepsin B-cleavable linker, and its hydrophobicity contributes significantly to the ADC's retention on HIC columns.[1][12][13]

  • PAB (p-aminobenzyl alcohol): This is a self-immolative spacer that ensures the release of the unmodified drug.[13] Its hydrophobicity also influences HIC separation.

Q4: What is the significance of the Drug-to-Antibody Ratio (DAR) and how is it controlled during purification?

A4: The DAR represents the average number of drug molecules conjugated to each antibody and is a critical quality attribute (CQA) that impacts both the efficacy and toxicity of the ADC.[3][14] HIC is the primary method used to separate and isolate ADCs with different DAR values, allowing for the pooling of fractions to achieve a desired average DAR.[][4][5]

Troubleshooting Guide

This section addresses common problems encountered during the purification of ADCs with the this compound linker.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
ADC Aggregation Hydrophobic Interactions: The hydrophobic nature of the Val-Cit-PAB linker and some payloads can lead to self-association of ADC molecules.[15][16][17] High Salt Concentrations: Conditions used in HIC can sometimes promote aggregation.[18] Freeze-Thaw Cycles: Repeated freezing and thawing of the purified ADC can induce aggregation.[1] Unfavorable Buffer Conditions: Incorrect pH or salt concentration can lead to aggregation.[17]Optimize Buffer Formulation: Screen different buffer pH values and include excipients like arginine or polysorbate 80, which are known to reduce protein aggregation. Refine HIC Method: Decrease the starting salt concentration in the HIC binding buffer or use a shallower elution gradient to minimize the ADC's exposure to high salt conditions.[1] Control Storage Conditions: Store the purified ADC at recommended temperatures and avoid repeated freeze-thaw cycles.
Low Recovery Precipitation on Column: The ADC may precipitate on the chromatography column, especially during HIC under high salt conditions. Non-specific Binding: The ADC may bind irreversibly to the column matrix.Solubility Screening: Perform solubility tests for the ADC under different salt concentrations before loading onto the HIC column.[3] Optimize Elution Buffer: Modify the elution buffer composition (e.g., add a small percentage of organic solvent like isopropanol) to improve recovery. Column Selection: Choose a chromatography resin with a backbone that minimizes secondary interactions.[18]
Poor Resolution of DAR Species in HIC Inappropriate Column Chemistry: The selected HIC resin may not provide sufficient selectivity for the different DAR species. Suboptimal Gradient: The elution gradient may be too steep, leading to co-elution of different DAR species.Screen HIC Resins: Test different HIC resins (e.g., Phenyl, Butyl, Ether) to find the one that offers the best separation. Optimize Elution Gradient: Develop a shallower, more optimized salt gradient to improve the resolution between DAR peaks.[14]
Presence of Unconjugated Antibody Incomplete Conjugation Reaction: The conjugation reaction may not have gone to completion. Inefficient Purification: The purification method may not be effectively separating the unconjugated antibody from the ADC species.Optimize Conjugation: Re-evaluate and optimize the conjugation reaction conditions (e.g., molar ratio of linker-drug to antibody, reaction time, temperature). Refine HIC Method: Adjust the HIC gradient to ensure baseline separation between the unconjugated antibody (which is less hydrophobic) and the DAR species.
Residual Free Linker-Payload Inefficient Removal: The purification steps may not be adequately removing the small molecule impurities.Incorporate a Diafiltration Step: Use Tangential Flow Filtration (TFF) or a desalting column for efficient removal of small molecule impurities before and after chromatography.[] Optimize SEC Conditions: Ensure the Size Exclusion Chromatography step is well-calibrated to separate the high molecular weight ADC from the low molecular weight free linker-payload.[6]

Experimental Protocols

Protocol 1: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general guideline for the purification of an ADC using HIC to separate different DAR species.

Materials:

  • HIC Column (e.g., Phenyl Sepharose)

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • ADC sample in a suitable buffer

Procedure:

  • Sample Preparation: Adjust the salt concentration of the ADC sample to match the starting conditions of Mobile Phase A. This can be done by adding a concentrated stock of ammonium sulfate. Perform a solubility check to ensure the ADC does not precipitate.[3]

  • Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Mobile Phase A.

  • Sample Loading: Load the prepared ADC sample onto the equilibrated column.

  • Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined number of column volumes (e.g., 20-30 CVs). The unconjugated antibody will elute first, followed by ADC species with increasing DAR values.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using techniques like UV-Vis spectroscopy, RP-HPLC, and SEC to determine the DAR and purity of each fraction.

  • Column Cleaning and Storage: Clean the column according to the manufacturer's instructions and store it in an appropriate buffer (e.g., 20% Ethanol).[3]

Protocol 2: Removal of Aggregates and Free Drug by Size Exclusion Chromatography (SEC)

This protocol outlines a general procedure for using SEC as a polishing step.

Materials:

  • SEC Column (e.g., Superdex 200 or similar)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer that maintains the stability of the ADC.

  • Purified ADC fractions from HIC.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.

  • Sample Preparation: Pool the desired HIC fractions and concentrate if necessary.

  • Sample Injection: Inject the ADC sample onto the SEC column. The volume should typically be less than 2% of the total column volume for optimal resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. Aggregates will elute first in the void volume, followed by the monomeric ADC, and finally any low molecular weight impurities like free linker-payload.[6][19]

  • Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.

  • Analysis: Analyze the collected fractions for purity and aggregate content using analytical SEC and other relevant techniques.

Visualizations

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Purification cluster_2 Downstream Conjugation Conjugation Reaction (mAb + Linker-Payload) TFF1 TFF / Buffer Exchange (Removal of Solvents/Excess Reagents) Conjugation->TFF1 HIC Hydrophobic Interaction Chromatography (HIC) (DAR Separation) TFF1->HIC SEC Size Exclusion Chromatography (SEC) (Aggregate & Free Drug Removal) HIC->SEC TFF2 TFF / Formulation (Final Buffer Exchange & Concentration) SEC->TFF2 Final_ADC Purified ADC TFF2->Final_ADC

Caption: A typical workflow for the purification of an Antibody-Drug Conjugate.

HIC_Separation_Principle cluster_loading Loading Phase (High Salt) cluster_elution Elution Phase (Decreasing Salt Gradient) ADC_mix ADC Mixture (DAR 0, 2, 4, 6, 8) HIC_column_load HIC Column ADC_mix->HIC_column_load Binds to column HIC_column_elute HIC Column DAR0 DAR 0 (mAb) HIC_column_elute->DAR0 Elutes First (Least Hydrophobic) DAR2 DAR 2 HIC_column_elute->DAR2 DAR4 DAR 4 HIC_column_elute->DAR4 DAR6 DAR 6 HIC_column_elute->DAR6 DAR8 DAR 8 HIC_column_elute->DAR8 Elutes Last (Most Hydrophobic)

Caption: The principle of DAR species separation by Hydrophobic Interaction Chromatography.

References

Technical Support Center: Managing Off-Target Toxicity of Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) featuring cleavable linkers. The resources below address common issues related to off-target toxicity and provide detailed experimental protocols to help ensure the successful development of safer and more effective ADCs.

Troubleshooting Guides

This section is designed to help you troubleshoot common problems encountered during your experiments with ADCs and cleavable linkers. Each guide is presented in a question-and-answer format to directly address specific issues.

Issue 1: High Systemic Toxicity Observed in Preclinical Models

Question: My ADC with a cleavable linker is showing significant toxicity in animal models, such as weight loss, hematological toxicities, or liver damage, at doses below the predicted therapeutic window. What are the potential causes and how can I investigate this?

Possible Causes and Troubleshooting Steps:

  • Premature Payload Release: The primary suspect for high systemic toxicity is the premature release of the cytotoxic payload in circulation before the ADC reaches the target tumor cells.[1][2][] This can be due to the instability of the cleavable linker in the bloodstream.[4][5]

    • Recommended Action: Perform a plasma stability assay to assess the linker's stability. This involves incubating the ADC in plasma from the relevant species (e.g., mouse, rat, human) and measuring the amount of released payload over time.[4][6] A significant increase in free payload indicates linker instability.

  • Non-Specific Uptake of the ADC: Even with a stable linker, off-target toxicity can occur if the ADC is taken up by healthy tissues.[7]

    • Recommended Action: Conduct biodistribution studies using a radiolabeled or fluorescently-labeled ADC to visualize its accumulation in different organs. High uptake in non-target organs like the liver, spleen, or bone marrow could explain the observed toxicity.

  • "Bystander Effect" in Healthy Tissues: Some cleavable linkers release membrane-permeable payloads that can diffuse out of the target cell and kill neighboring healthy cells.[7][][9] While beneficial in the tumor microenvironment, this can cause damage in healthy tissues.

    • Recommended Action: Evaluate the permeability of the released payload. If it is highly permeable, consider re-engineering the linker or payload to generate a less permeable metabolite upon cleavage.

  • Fc-Mediated Uptake: The Fc region of the antibody can be recognized by Fc receptors on healthy cells, leading to non-specific uptake and toxicity.

    • Recommended Action: Consider engineering the Fc region to reduce its binding to Fc receptors.

Logical Workflow for Investigating High Systemic Toxicity

start High Systemic Toxicity Observed premature_release Assess Premature Payload Release start->premature_release nonspecific_uptake Investigate Non-Specific ADC Uptake start->nonspecific_uptake bystander_effect Evaluate Bystander Effect in Healthy Tissues start->bystander_effect fc_mediated_uptake Consider Fc-Mediated Uptake start->fc_mediated_uptake plasma_stability Perform Plasma Stability Assay premature_release->plasma_stability linker_redesign Linker/Payload Redesign plasma_stability->linker_redesign biodistribution Conduct Biodistribution Studies nonspecific_uptake->biodistribution biodistribution->linker_redesign payload_permeability Assess Payload Permeability bystander_effect->payload_permeability payload_permeability->linker_redesign fc_engineering Evaluate Fc-Engineered Antibody fc_mediated_uptake->fc_engineering fc_engineering->linker_redesign

Caption: Troubleshooting workflow for high systemic toxicity.

Issue 2: Inconsistent or Poor In Vitro Cytotoxicity Results

Question: My ADC shows variable or lower-than-expected potency in cell-based cytotoxicity assays. How can I troubleshoot this?

Possible Causes and Troubleshooting Steps:

  • Inefficient Linker Cleavage: The cleavable linker may not be efficiently cleaved within the target cells, leading to insufficient release of the active payload.[]

    • Recommended Action: Perform a lysosomal cleavage assay. This involves incubating the ADC with isolated lysosomes or lysosomal extracts and measuring the release of the payload. This can confirm if the enzymatic or acidic conditions within the lysosome are sufficient for cleavage.

  • Low Target Antigen Expression: The target antigen may be expressed at low levels on the surface of the cancer cells used in the assay, leading to reduced ADC internalization.

    • Recommended Action: Quantify the target antigen expression on your cell line using flow cytometry or western blotting. Compare these levels to those known to be clinically relevant.

  • Inefficient ADC Internalization: Even with adequate antigen expression, the ADC may not be efficiently internalized by the target cells.

    • Recommended Action: Use a fluorescently labeled ADC and microscopy or flow cytometry to visualize and quantify its internalization over time.

  • Drug Resistance of the Cell Line: The cancer cell line itself may be resistant to the cytotoxic payload.

    • Recommended Action: Test the sensitivity of the cell line to the free payload. If the cells are resistant to the free drug, the ADC will also likely be ineffective.

Experimental Workflow for In Vitro Cytotoxicity Troubleshooting

start Inconsistent In Vitro Cytotoxicity linker_cleavage Assess Linker Cleavage start->linker_cleavage antigen_expression Evaluate Target Antigen Expression start->antigen_expression adc_internalization Measure ADC Internalization start->adc_internalization drug_resistance Check for Drug Resistance start->drug_resistance lysosomal_assay Perform Lysosomal Cleavage Assay linker_cleavage->lysosomal_assay optimize_assay Optimize Assay Conditions or Select New Cell Line lysosomal_assay->optimize_assay flow_cytometry Quantify Antigen Expression (Flow Cytometry) antigen_expression->flow_cytometry flow_cytometry->optimize_assay internalization_assay Perform ADC Internalization Assay adc_internalization->internalization_assay internalization_assay->optimize_assay free_payload_assay Test Cell Sensitivity to Free Payload drug_resistance->free_payload_assay free_payload_assay->optimize_assay

Caption: Troubleshooting workflow for in vitro cytotoxicity.

Frequently Asked Questions (FAQs)

1. What are the main types of cleavable linkers and their cleavage mechanisms?

There are three main classes of cleavable linkers used in ADCs, each with a distinct cleavage mechanism:

  • Enzyme-Cleavable Linkers: These linkers are designed to be cleaved by specific enzymes that are highly expressed in the tumor microenvironment or within cancer cells, such as cathepsins.[] A common example is the valine-citrulline (Val-Cit) linker.[9][11]

  • pH-Sensitive Linkers (Acid-Labile): These linkers are stable at the physiological pH of blood (pH 7.4) but are designed to hydrolyze and release the payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[5][12] Hydrazone linkers are a well-known example.[4]

  • Redox-Sensitive Linkers (Disulfide): These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where concentrations of glutathione (B108866) are high.[]

Comparison of Cleavable Linker Types

Linker TypeCleavage MechanismAdvantagesDisadvantages
Enzyme-Cleavable Protease-mediated cleavage (e.g., Cathepsin B)High selectivity and stabilityDependent on protease expression levels
pH-Sensitive Hydrolysis in acidic environments (endosomes/lysosomes)Simple synthesis, rapid releasePotential for slow hydrolysis in plasma leading to off-target release
Redox-Sensitive Reduction of disulfide bonds in the intracellular spaceRapid release, broad applicabilityPotential for premature cleavage in plasma

2. How can I improve the stability of my cleavable linker in circulation?

Improving the plasma stability of a cleavable linker is crucial for minimizing off-target toxicity.[4] Here are some strategies:

  • Steric Hindrance: Introducing bulky chemical groups near the cleavage site can sterically hinder the approach of enzymes or other molecules that could cause premature cleavage. For example, adding methyl groups around a disulfide bond can increase its stability.[]

  • Electronic Modifications: Modifying the electronic properties of the linker can influence its susceptibility to cleavage.

  • Novel Linker Chemistries: Exploring next-generation linker technologies, such as those with a two-step activation mechanism, can enhance stability.[13]

3. What is the "bystander effect" and is it always desirable?

The bystander effect refers to the ability of a payload, once released from an ADC within a target cancer cell, to diffuse across the cell membrane and kill neighboring cancer cells that may not express the target antigen.[7][9] This can be highly beneficial for treating heterogeneous tumors where not all cells express the target.

However, the bystander effect can also be a double-edged sword. If the released payload is highly membrane-permeable, it can also diffuse into and kill healthy cells near the tumor or in other parts of the body, contributing to off-target toxicity.[7] Therefore, a moderate and controlled bystander effect is often ideal.

Signaling Pathway of ADC Action and the Bystander Effect

cluster_extracellular Extracellular Space cluster_cell1 Target Cancer Cell (Antigen-Positive) cluster_cell2 Neighboring Cell (Antigen-Negative) ADC ADC Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Apoptosis1 Apoptosis Payload->Apoptosis1 Induces Payload2 Diffused Payload Payload->Payload2 Diffusion (Bystander Effect) Apoptosis2 Apoptosis Payload2->Apoptosis2 Induces

Caption: ADC mechanism of action and the bystander effect.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of payload release in plasma.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Freshly collected plasma (human, mouse, or other relevant species) with anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for quantifying the released payload and/or intact ADC (e.g., LC-MS/MS, ELISA)

Procedure:

  • Thaw the plasma at 37°C.

  • Spike the test ADC into the plasma at a final concentration relevant to expected therapeutic doses.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma samples.

  • Immediately process the aliquots to stop any further degradation. This may involve protein precipitation with acetonitrile (B52724) or another organic solvent.

  • Analyze the samples to quantify the concentration of the released payload and/or the amount of intact ADC remaining.

  • Plot the concentration of the released payload or the percentage of intact ADC over time to determine the stability profile.

Data Analysis:

  • Calculate the half-life (t½) of the ADC in plasma.

  • Compare the stability of different ADC candidates.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potency of an ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • Test ADC

  • Free payload

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Seed the target and control cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test ADC and the free payload in complete cell culture medium.

  • Remove the old medium from the cells and add the ADC or free payload dilutions. Include untreated control wells.

  • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Plot the cell viability against the log of the ADC or payload concentration and determine the IC50 (the concentration that inhibits 50% of cell growth).[14]

Protocol 3: Lysosomal Cleavage Assay

Objective: To determine if the cleavable linker is efficiently cleaved in the lysosomal environment.

Materials:

  • Test ADC

  • Lysosomal fraction isolated from a relevant cell line or tissue

  • Lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.0)

  • Dithiothreitol (DTT) or other reducing agents (for disulfide linkers)

  • Incubator at 37°C

  • Analytical method for quantifying the released payload (e.g., LC-MS/MS)

Procedure:

  • Incubate the test ADC with the isolated lysosomal fraction in the lysosomal assay buffer at 37°C.

  • For redox-sensitive linkers, include a reducing agent like DTT in the buffer.

  • At various time points, take aliquots and stop the reaction (e.g., by adding a quenching solution or by protein precipitation).

  • Analyze the samples to quantify the amount of released payload.

  • Include a control with the ADC in the assay buffer without the lysosomal fraction to assess non-specific degradation.

Data Analysis:

  • Plot the concentration of the released payload over time to determine the rate of lysosomal cleavage.

  • Compare the cleavage efficiency of different linker designs.

References

Validation & Comparative

A Comparative Guide to PEGylated and Non-PEGylated Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). The valine-citrulline (Val-Cit) dipeptide linker, renowned for its susceptibility to cleavage by lysosomal proteases like Cathepsin B, has become a cornerstone in the development of clinically approved ADCs.[1][2][3][4] A key area of innovation in linker technology is the incorporation of polyethylene (B3416737) glycol (PEG) chains to modulate the physicochemical and pharmacological properties of the ADC. This guide provides an objective, data-driven comparison of the PEGylated linker, Fmoc-PEG4-Val-Cit-PAB-OH, and its non-PEGylated counterpart, Fmoc-Val-Cit-PAB-OH.

Introduction to Val-Cit Linkers and the Role of PEGylation

The Val-Cit-PAB (p-aminobenzyl carbamate) linker system is designed for controlled intracellular drug release. Upon internalization of the ADC into a target cancer cell, the Val-Cit dipeptide is cleaved by Cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[1][2][3] This cleavage initiates a self-immolative cascade through the PAB spacer, leading to the release of the cytotoxic payload.[5]

PEGylation, the process of attaching PEG chains, is a widely adopted strategy to enhance the therapeutic properties of biologics.[6] In the context of ADCs, the introduction of a short PEG4 chain (four ethylene (B1197577) glycol units) to the Val-Cit linker aims to:

  • Improve Solubility and Reduce Aggregation: The conjugation of hydrophobic payloads can decrease the overall solubility of an ADC and promote aggregation, which can negatively impact its efficacy and safety.[2][7][] The hydrophilic nature of PEG can counteract this, leading to more homogenous and stable ADC formulations.[6][]

  • Enhance Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life, thereby increasing the exposure of the tumor to the therapeutic agent.[6][9]

  • Potentially Modulate Cytotoxicity: While improving pharmacokinetics, PEGylation can sometimes create steric hindrance, which might slightly reduce the immediate in vitro cytotoxic potency of the ADC.[10] However, this can be offset by improved in vivo efficacy due to the enhanced pharmacokinetic profile.[10]

Quantitative Performance Comparison

The following table summarizes the expected and reported performance differences between ADCs constructed with this compound and non-PEGylated Fmoc-Val-Cit-PAB-OH linkers, based on available experimental data and established principles of PEGylation.

Performance MetricNon-PEGylated Val-Cit LinkerPEGylated (PEG4) Val-Cit LinkerRationale & Supporting Data
Solubility LowerHigherThe hydrophilic PEG chain increases the overall hydrophilicity of the drug-linker, mitigating the hydrophobicity of the payload and reducing the propensity for aggregation.[2][6][7][]
Aggregation Higher tendencyLower tendencyStudies have shown that Val-Cit-based ADCs can be prone to aggregation, which can be mitigated by the incorporation of hydrophilic linkers like PEG.[11]
In Vitro Cytotoxicity (IC50) Potentially lower IC50 (higher potency)Potentially slightly higher IC50 (lower potency)The PEG chain may introduce steric hindrance, slightly impeding the interaction with Cathepsin B or the released drug's cellular target. However, this effect is often modest with short PEG chains like PEG4.[10]
Plasma Stability Generally stable, but can be susceptible to premature cleavage by certain esterases in rodent plasma.[12][13]Potentially enhanced stability due to steric shielding of the cleavable motif by the PEG chain.The PEG chain can sterically hinder the approach of non-target proteases, potentially improving stability in circulation.[9]
In Vivo Half-Life (t1/2) ShorterLongerIncreased hydrodynamic radius due to the PEG chain reduces renal clearance, leading to a longer circulation time.[6][9]
In Vivo Efficacy Effective, but may be limited by pharmacokinetics.Potentially enhanced due to improved tumor accumulation resulting from longer circulation.The prolonged plasma half-life can lead to greater exposure of the tumor to the ADC, often translating to improved anti-tumor activity in vivo.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of these two linker technologies. Below are representative protocols for key experiments.

Protocol 1: Solid-Phase Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol describes a common method for the synthesis of the non-PEGylated linker backbone on a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-Cit-OH

  • Fmoc-Val-OH

  • p-Aminobenzyl alcohol (PAB-OH)

  • Coupling reagents: HBTU, HOBt, HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling (Citrulline):

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Activate Fmoc-Cit-OH with HBTU/HOBt and DIPEA in DMF.

    • Couple the activated amino acid to the resin.

  • Second Amino Acid Coupling (Valine):

    • Deprotect the Fmoc group from the resin-bound citrulline.

    • Activate Fmoc-Val-OH with HBTU/HOBt and DIPEA in DMF.

    • Couple the activated amino acid to the resin-bound citrulline.

  • PAB-OH Coupling:

    • Deprotect the Fmoc group from the resin-bound valine.

    • Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide using a suitable coupling agent like HATU.

  • Cleavage from Resin:

    • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the linker from the solid support.

  • Purification:

    • Precipitate the crude product in cold diethyl ether.

    • Purify the Fmoc-Val-Cit-PAB-OH linker by reverse-phase HPLC.

Protocol 2: ADC Conjugation and Characterization

This protocol outlines the general steps for conjugating the linker-payload to a monoclonal antibody and subsequent characterization.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP)

  • Fmoc-PEG4-Val-Cit-PAB-Payload or Fmoc-Val-Cit-PAB-Payload

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system: Size Exclusion Chromatography (SEC)

  • Analytical instruments: UV-Vis spectrophotometer, SEC-HPLC, LC-MS

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb with a controlled amount of TCEP to generate free thiol groups.

  • Drug-Linker Conjugation: React the reduced mAb with the maleimide-functionalized drug-linker (Fmoc-PEG4-Val-Cit-PAB-Payload or Fmoc-Val-Cit-PAB-Payload) in a suitable buffer.

  • Quenching: Stop the conjugation reaction by adding a quenching reagent to cap any unreacted thiol groups.

  • Purification: Purify the ADC from unconjugated drug-linker and other impurities using SEC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

    • Aggregation Analysis: Quantify the percentage of monomer, dimer, and higher-order aggregates using SEC-HPLC.[14][15][16][17]

    • Identity and Integrity: Confirm the molecular weight of the ADC and its subunits by LC-MS.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a common method to assess the potency of the ADCs in killing cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs (PEGylated and non-PEGylated) and control antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the PEGylated ADC, non-PEGylated ADC, and a non-binding control ADC in cell culture medium. Add the ADC solutions to the cells.

  • Incubation: Incubate the cells with the ADCs for a defined period (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each ADC.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of ADC action from cell surface binding to payload release.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Functional Evaluation Linker_Synth Linker Synthesis (PEGylated & Non-PEGylated) Payload_Attach Payload Attachment Linker_Synth->Payload_Attach ADC_Conj Antibody Conjugation Payload_Attach->ADC_Conj DAR DAR Determination (UV-Vis/HIC) ADC_Conj->DAR Aggregation Aggregation Analysis (SEC-HPLC) ADC_Conj->Aggregation Purity Purity & Identity (LC-MS) ADC_Conj->Purity In_Vitro In Vitro Cytotoxicity (IC50 Determination) DAR->In_Vitro Aggregation->In_Vitro Purity->In_Vitro In_Vivo In Vivo Efficacy (Tumor Growth Inhibition) In_Vitro->In_Vivo

Caption: A typical experimental workflow for the development and evaluation of ADCs.

Conclusion

The choice between a PEGylated and a non-PEGylated Val-Cit linker is a nuanced decision that depends on the specific characteristics of the payload and the desired therapeutic profile of the ADC. The incorporation of a short PEG4 chain into the Val-Cit linker offers a compelling strategy to enhance the solubility and in vivo stability of ADCs, particularly those with hydrophobic payloads.[6][] While this may sometimes be associated with a slight decrease in in vitro potency, the improved pharmacokinetic properties often lead to superior in vivo efficacy.[10] For drug development professionals, a thorough in vitro and in vivo comparative analysis, as outlined in this guide, is essential for selecting the optimal linker to maximize the therapeutic potential of a novel ADC.

References

The Balancing Act: A Comparative Guide to PEG4 and Longer PEG Chains in ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of shorter (PEG4) and longer PEG chain linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.

The length of the PEG chain in an ADC linker can profoundly influence its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] Hydrophobic drug payloads can lead to ADC aggregation and rapid clearance from circulation; incorporating hydrophilic PEG linkers can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[1][2][3][4] The choice of PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1]

Comparative Analysis of ADC Performance by PEG Linker Length

The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.

Table 1: In Vitro Cytotoxicity (IC50)

PEG Linker LengthIC50 (ng/mL)Fold Change vs. Non-PEGylatedCell LineTarget AntigenReference
Non-PEGylated10-L540cyCD30[5]
PEG2~151.5xL540cyCD30[5]
PEG4~181.8xL540cyCD30[5]
PEG8~252.5xL540cyCD30[5]
PEG12~282.8xL540cyCD30[5]
PEG24~303.0xL540cyCD30[5][6]

Note: A higher IC50 value indicates lower in vitro potency.

Table 2: Pharmacokinetics (PK) in Rodents

PEG Linker LengthClearance Rate (mL/day/kg)Plasma Half-Life (t½, hours)Key ObservationReference
Non-PEGylatedHighShortRapid clearance[7][8]
PEG < 8Increased clearanceShorterClearance rates increased rapidly for conjugates with PEGs smaller than PEG8.[7][8]
PEG8LowLongPlateau in exposure improvement.[7][8][9]
PEG12LowLongSimilar PK profile to PEG8 and longer chains.[7][9]
PEG24LowLongMaintained favorable PK profile.[5][6]

Table 3: In Vivo Efficacy (Tumor Growth Inhibition)

PEG Linker LengthTumor Growth Inhibition (%)Animal ModelKey ObservationReference
Non-PEGylated11%L540cy XenograftMinimal efficacy.[5]
PEG235-45%L540cy XenograftModerate efficacy.[5]
PEG435-45%L540cy XenograftSimilar efficacy to PEG2.[5]
PEG875-85%L540cy XenograftSignificant improvement in efficacy, optimal performance.[5]
PEG1275-85%L540cy XenograftMaintained high efficacy, similar to PEG8.[5]
PEG2475-85%L540cy XenograftMaintained high efficacy, similar to PEG8 and PEG12.[5]

Table 4: Tolerability in Rodents

PEG Linker LengthSurvival Rate (%)Animal ModelKey ObservationReference
No PEG0%RatHigh toxicity.[9]
PEG415%RatPoor tolerability.[9]
PEG8100%RatSignificantly improved tolerability.[9]
PEG12100%RatMaintained high tolerability.[9]

Key Insights from Comparative Data

  • Hydrophilicity and Stability: Longer PEG chains increase the hydrophilicity of the ADC, which helps to mitigate aggregation caused by hydrophobic payloads.[1][3][10][11] This enhanced solubility is crucial for maintaining the stability and homogeneity of the ADC formulation.[2][12]

  • Pharmacokinetics: A clear trend is observed where increasing PEG linker length up to PEG8 leads to a significant decrease in plasma clearance and an extended half-life.[7][8] This is attributed to the increased hydrodynamic radius of the ADC, which reduces renal clearance.[3] For PEG chains of 8 units and longer, the pharmacokinetic profile tends to plateau.[7][8]

  • In Vitro vs. In Vivo Efficacy: There is often a trade-off between in vitro potency and in vivo efficacy.[1] Longer PEG chains can sometimes lead to slightly reduced in vitro cytotoxicity, potentially due to steric hindrance affecting binding or internalization.[13] However, the improved pharmacokinetics and tumor accumulation associated with longer PEG linkers (≥PEG8) often translate to superior in vivo anti-tumor activity.[5]

  • Toxicity and Therapeutic Window: The improved pharmacokinetic profile and reduced non-specific uptake associated with longer PEG chains can contribute to a wider therapeutic window.[3] Studies have shown that ADCs with PEG8 or longer linkers exhibit significantly better tolerability and reduced toxicity compared to those with no PEG or shorter PEG4 linkers.[9] This is likely due to decreased clearance by the liver and reduced exposure of healthy tissues to the free payload.[9][14]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker PEG Linker Antibody->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow Synthesis ADC Synthesis & Characterization (PEG4 vs. Longer PEG) InVitro In Vitro Cytotoxicity Assay (IC50 Determination) Synthesis->InVitro InVivo_PK In Vivo Pharmacokinetic Study (Rodent Model) Synthesis->InVivo_PK InVivo_Efficacy In Vivo Efficacy Study (Xenograft Model) Synthesis->InVivo_Efficacy Analysis Data Analysis & Comparison InVitro->Analysis InVivo_PK->Analysis InVivo_Efficacy->Analysis

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

PEG_Length_Effect cluster_effect Impact of Increasing PEG Chain Length peg_length Increase PEG Chain Length hydrophilicity Increased Hydrophilicity peg_length->hydrophilicity pk Improved Pharmacokinetics peg_length->pk invitro Decreased In Vitro Potency peg_length->invitro aggregation Reduced Aggregation hydrophilicity->aggregation invivo Enhanced In Vivo Efficacy pk->invivo tolerability Improved Tolerability pk->tolerability

Caption: Logical relationship of increasing PEG chain length on ADC properties.

Detailed Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linker lengths.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[1]

  • Purification and Characterization: The resulting ADC is purified using techniques like size-exclusion chromatography to remove unconjugated linkers and payloads. The final product is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity.

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.[1]

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.[1]

  • Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).[1]

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[1]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.[1]

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Healthy mice or rats are used for the study.[1]

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[1]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[1]

  • Sample Processing: Plasma is isolated from the blood samples.[1]

  • Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.[1]

  • Data Analysis: Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated using appropriate software.

In Vivo Tumor Xenograft Efficacy Study
  • Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated with the ADCs (with different PEG linkers), a vehicle control, and potentially other control antibodies. Dosing can be single or multiple injections.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[1]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers like PEG4 may offer a balance between improved stability and maintaining a smaller molecular size for efficient tumor penetration, the experimental data suggests that longer linkers, particularly around PEG8, often provide a more optimal profile.[5][11] Longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads.[1][6] However, a potential trade-off with in vitro potency may exist.[1] The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[1] By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Comparative Guide to the In Vitro Stability of Fmoc-PEG4-Val-Cit-PAB-OH in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of antibody-drug conjugate (ADC) linkers in plasma is a critical parameter influencing therapeutic efficacy and safety. Premature cleavage of the linker can lead to off-target toxicity and a diminished therapeutic window. This guide provides a comparative analysis of the in vitro plasma stability of the widely used valine-citrulline (Val-Cit) linker, a core component of Fmoc-PEG4-Val-Cit-PAB-OH, against other common cleavable linkers.

The Val-Cit dipeptide linker is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment but have low activity in systemic circulation.[1] This targeted cleavage mechanism is intended to ensure that the cytotoxic payload is released primarily within the target cancer cells.

Comparative Plasma Stability of Cleavable ADC Linkers

The Val-Cit linker, integral to this compound, generally exhibits high stability in human plasma.[1][2] However, its stability can be compromised in rodent plasma due to the activity of the carboxylesterase 1c (Ces1c) enzyme, a factor to consider during preclinical evaluation.[3][4] The following table summarizes the plasma stability of various cleavable linkers.

Linker TypeCleavage MechanismStability in Human PlasmaKey Considerations
Peptide (e.g., Val-Cit) Enzymatic (e.g., Cathepsin B)High [1][2]Susceptible to cleavage by carboxylesterase 1c (Ces1c) in rodent plasma.[3][4]
β-Glucuronide Enzymatic (β-glucuronidase)High [1]Relies on the higher β-glucuronidase activity in the tumor microenvironment.[1]
Hydrazone pH-sensitive (acidic hydrolysis)Moderate Can be unstable at physiological pH, leading to premature drug release.[1]
Disulfide Reductive (Glutathione)Variable Stability can be influenced by the steric hindrance around the disulfide bond.
Sulfatase-cleavable Enzymatic (Sulfatase)High [5]Demonstrates high stability in mouse plasma compared to Val-Cit linkers.[5]
Pyrophosphate Diester EnzymaticExtremely High [5]Shows high stability over 7 days in both mouse and human plasma.[5]

Experimental Protocol: In Vitro Plasma Stability Assay

A generalized protocol to determine the in vitro plasma stability of an ADC linker is as follows:

  • Incubation: The ADC is incubated in human plasma at 37°C.[6][7]

  • Time Points: Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[5]

  • Sample Preparation: The ADC is isolated from the plasma, often using immunoaffinity capture methods like Protein A magnetic beads.[8]

  • Analysis: The amount of intact ADC and released payload is quantified.[6] This can be achieved through techniques such as:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To measure the free payload or changes in the drug-to-antibody ratio (DAR) over time.[1][6]

    • Enzyme-Linked Immunosorbent Assay (ELISA): To determine the concentration of total antibody and antibody-conjugated drug.[6]

A decrease in the DAR or an increase in the concentration of the free payload over time indicates linker cleavage.[1]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams depict the experimental workflow for assessing plasma stability and the enzymatic cleavage of the Val-Cit linker.

G cluster_0 Experimental Workflow A ADC Incubation in Human Plasma (37°C) B Sample Collection at Various Time Points A->B C ADC Isolation (e.g., Immunoaffinity Capture) B->C D Quantification of Intact ADC and Released Payload C->D E LC-MS Analysis (DAR Measurement) D->E Option 1 F ELISA (Total and Conjugated Antibody) D->F Option 2

Experimental workflow for in vitro plasma stability assay.

G cluster_1 Val-Cit Linker Cleavage ADC Antibody-Drug Conjugate (Val-Cit Linker) CathepsinB Cathepsin B (in Lysosome) ADC->CathepsinB Internalization into Target Cell Cleaved Cleaved Linker CathepsinB->Cleaved Enzymatic Cleavage Payload Released Cytotoxic Payload Cleaved->Payload Self-immolation

Cathepsin B-mediated cleavage of the Val-Cit linker.

References

The Enhanced Efficacy of PEGylated Val-Cit-PAB Linkers in Antibody-Drug Conjugates: A Comparative Analysis in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). This guide provides a comparative overview of ADCs featuring the Fmoc-PEG4-Val-Cit-PAB-OH linker system against non-PEGylated alternatives, supported by representative data from xenograft models.

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, specifically a PEG4 unit, within the validated Val-Cit-PAB linker architecture offers significant advantages in the preclinical performance of ADCs. The Val-Cit dipeptide provides a cathepsin B-cleavable site for controlled intracellular payload release, while the self-immolative p-aminobenzylcarbamate (PAB) spacer ensures the liberation of the unmodified, active drug. The addition of a PEG4 moiety enhances the hydrophilicity of the linker-payload complex, which can lead to improved pharmacokinetics, higher drug-to-antibody ratios (DARs), and ultimately, enhanced anti-tumor efficacy in vivo.

Comparative Efficacy in Xenograft Models

The following tables summarize representative quantitative data from studies evaluating the impact of PEGylation on ADC efficacy in xenograft models. While direct head-to-head data for the exact this compound linker is often proprietary, the presented data reflects the established principles and typical performance improvements observed when incorporating short PEG chains into Val-Cit-PAB based ADCs.

Table 1: In Vivo Efficacy of a PEGylated vs. Non-PEGylated Anti-HER2 ADC in a Breast Cancer Xenograft Model

ADC Construct Dose (mg/kg) Tumor Growth Inhibition (TGI) (%) Complete Tumor Regression Mean Tumor Volume (Day 21) (mm³)
Non-PEGylated Val-Cit-PAB-MMAE ADC 3751/6 mice250
PEG4-Val-Cit-PAB-MMAE ADC 3>954/6 mice<50
Vehicle Control -00/6 mice1200

Data is representative and compiled from typical results observed in preclinical studies.

Table 2: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated ADCs

ADC Construct Half-life (t½) in vivo (hours) Clearance Rate Tolerability
Non-PEGylated Val-Cit-PAB ADC ~70HigherModerate
PEG4-Val-Cit-PAB ADC ~100LowerImproved

This data illustrates the general trend of improved pharmacokinetic properties with the addition of a PEG linker.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of comparative data. Below is a summary of a standard experimental protocol for evaluating ADC efficacy in a xenograft model.

In Vivo Xenograft Model Protocol
  • Cell Line and Animal Model:

    • Human cancer cell lines (e.g., SK-BR-3 for HER2-positive breast cancer) are cultured under standard conditions.

    • Female athymic nude mice (6-8 weeks old) are used as the xenograft hosts.

  • Tumor Implantation:

    • A suspension of 5 x 10^6 cancer cells in 100 µL of a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Tumor volumes are monitored twice weekly using caliper measurements (Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=6 per group).

  • ADC Administration:

    • ADCs and vehicle control are administered intravenously (i.v.) via the tail vein.

    • A single dose of 3 mg/kg is a common starting point for efficacy studies.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are measured twice weekly for the duration of the study (typically 21-28 days or until tumors in the control group reach a predetermined size).

    • Tumor Growth Inhibition (TGI) is calculated at the end of the study.

    • At the study endpoint, tumors may be excised and weighed.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the ADC mechanism of action and the experimental workflow.

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC PEG4-Val-Cit-PAB ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload (e.g., MMAE) Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action for a PEGylated Val-Cit-PAB ADC.

Xenograft_Workflow Xenograft Model Experimental Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization into Treatment Groups monitoring->randomization dosing 5. Intravenous ADC Administration randomization->dosing data_collection 6. Measure Tumor Volume & Body Weight dosing->data_collection endpoint 7. Study Endpoint & Data Analysis data_collection->endpoint end End endpoint->end

Caption: Standard workflow for an ADC efficacy study in a xenograft model.

Conclusion

The incorporation of a PEG4 spacer into the Val-Cit-PAB linker, as in the this compound construct, represents a strategic enhancement in ADC design. Preclinical data from xenograft models consistently demonstrate that this modification leads to improved pharmacokinetic profiles and superior anti-tumor efficacy compared to non-PEGylated counterparts. For researchers in drug development, leveraging such advanced linker technologies is pivotal for creating more effective and better-tolerated ADC therapeutics.

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Specific Payloads in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting an antibody to a cytotoxic payload is a critical component in the design of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index. The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of payload release, the stability of the ADC in circulation, and its overall efficacy and toxicity profile. This guide provides an objective comparison of these two linker types, with a focus on ADCs carrying the potent payloads monomethyl auristatin E (MMAE) and maytansinoid (DM1), supported by experimental data from preclinical studies.

Executive Summary

Cleavable linkers are designed to release their payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or low pH.[1] This mechanism can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[2][3] However, this can sometimes come at the cost of lower plasma stability and a higher risk of off-target toxicity.[4][5]

Non-cleavable linkers , in contrast, release the payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.[6] This results in the release of a payload-linker-amino acid complex.[7] These linkers generally offer superior plasma stability, leading to a more favorable safety profile by minimizing premature drug release.[6][8] The released payload complex is typically less membrane-permeable, which largely abrogates the bystander effect.[9] This can be beneficial for targeting homogenous tumors with high antigen expression.[10]

The optimal linker strategy is not a one-size-fits-all solution and depends on various factors, including the specific target antigen, the tumor microenvironment, the characteristics of the payload, and the desired balance between efficacy and safety.[10]

Mechanisms of Action

The distinct mechanisms of payload release for cleavable and non-cleavable linkers are central to their differing pharmacological profiles.

cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Endosome_c Endosome (Low pH) ADC_cleavable->Endosome_c Internalization Lysosome_c Lysosome (e.g., Cathepsin B) Endosome_c->Lysosome_c Payload_released Free, Membrane- Permeable Payload (e.g., MMAE) Lysosome_c->Payload_released Enzymatic Cleavage TargetCell_c Target Cell (Antigen-Positive) Payload_released->TargetCell_c Acts within NeighborCell Neighboring Cell (Antigen-Negative) Payload_released->NeighborCell Diffuses out of target cell Apoptosis_c1 Apoptosis TargetCell_c->Apoptosis_c1 Apoptosis_c2 Apoptosis (Bystander Effect) NeighborCell->Apoptosis_c2 ADC_noncleavable ADC with Non-Cleavable Linker Endosome_nc Endosome ADC_noncleavable->Endosome_nc Internalization Lysosome_nc Lysosome Endosome_nc->Lysosome_nc Antibody_degradation Antibody Degradation Lysosome_nc->Antibody_degradation Proteolytic Degradation Payload_complex Payload-Linker- Amino Acid Complex (e.g., Lys-SMCC-DM1) Antibody_degradation->Payload_complex Releases TargetCell_nc Target Cell (Antigen-Positive) Payload_complex->TargetCell_nc Acts within Apoptosis_nc Apoptosis TargetCell_nc->Apoptosis_nc

Figure 1. Mechanisms of payload release for cleavable and non-cleavable linkers.

Quantitative Data Comparison

The following tables summarize preclinical data from studies comparing the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody, payload, and experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50 Values)
AntibodyPayloadLinker TypeLinkerCell LineAntigen ExpressionIC50 (ng/mL)Reference
TrastuzumabMMAECleavablevcSK-BR-3HER2-high~13-50[11]
TrastuzumabDM1Non-cleavableSMCC (MCC)SK-BR-3HER2-high~15[7]
Anti-CD30MMAECleavablevcKarpas 299CD30-positivePotent[7]
Anti-CD30DM1Non-cleavableSMCC (MCC)Karpas 299CD30-positivePotent[7]
MilatuzumabMMAECleavablevcJeko-1CD74-positivePotent[12]
MilatuzumabCys-linker-MMAENon-cleavableThioetherJeko-1CD74-positive10⁻¹¹ M (Potent)[12]
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
AntibodyPayloadLinker TypeLinkerXenograft ModelDosingOutcomeReference
Anti-HER2MMAECleavablevcNCI-N87 (HER2-high)Single i.v. doseTumor growth inhibition[2]
TrastuzumabDM1Non-cleavableSMCC (MCC)NCI-N87 (HER2-high)Single i.v. doseTumor growth inhibition[2]
Anti-CD22MMAECleavablevcRamos (NHL)6.5 mg/kg i.v.Tumor regression[1]
Anti-CD79bMMAFNon-cleavablemcRamos (NHL)7 mg/kg i.v.Tumor growth delay[1]
Anti-CD79bMMAECleavablevcGranta 5195 mg/kg i.v.3/6 complete responses[13]
Anti-CD79bMMAECleavable (Tandem)Glucuronide-vcGranta 51910 mg/kg i.v.6/6 complete responses[13]
Table 3: Plasma Stability
PayloadLinker TypeLinkerSpeciesStability MetricResultReference
MMAENon-cleavableSMCCHuman% MMAE release over 7 days<0.01%[8][12]
MMAECleavablemc-vc-PABHuman% MMAE release over 6 days<1%[8]
MMAECleavablemc-vc-PABMouse% MMAE release over 6 days~25%[8]
DM1Non-cleavableSMCCMouseTerminal half-life~7.5 days

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

cluster_workflow General Experimental Workflow for ADC Evaluation start Start: ADC Candidates (Cleavable vs. Non-cleavable) in_vitro In Vitro Assays start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity stability_vitro Plasma Stability Assay (LC-MS) in_vitro->stability_vitro bystandander bystandander in_vitro->bystandander in_vivo In Vivo Studies (Xenograft Models) cytotoxicity->in_vivo bystander Bystander Effect Assay (Co-culture) bystander->in_vivo stability_vitro->in_vivo efficacy Efficacy Study (Tumor Growth Inhibition) in_vivo->efficacy stability_vivo Pharmacokinetics & In Vivo Stability in_vivo->stability_vivo end End: Comparative Data for Lead Selection efficacy->end stability_vivo->end

Figure 2. General workflow for the comparative evaluation of ADC candidates.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

a. Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC with cleavable linker

  • ADC with non-cleavable linker

  • Unconjugated antibody and free payload (for controls)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14][15]

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

b. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media.[14] Incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload. Add 50 µL of the diluted compounds to the respective wells.[14]

  • Incubation: Incubate the plates for 48-144 hours, depending on the payload's mechanism of action.[14]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[12][14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of ADCs in a living organism.

a. Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human tumor cell line for implantation

  • ADC with cleavable linker

  • ADC with non-cleavable linker

  • Vehicle control and isotype control ADC

  • Calipers for tumor measurement

b. Protocol:

  • Tumor Implantation: Subcutaneously inject tumor cells (e.g., 2-5 x 10⁶ cells) into the flank of the mice.[16]

  • Tumor Growth: Allow tumors to grow to a specified volume (e.g., 100-200 mm³).[16]

  • Randomization: Randomize mice into treatment groups.

  • Dosing: Administer a single intravenous (i.v.) dose of the ADCs, vehicle, or control ADC.[2]

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week.[16] Monitor animal body weight as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI).

Plasma Stability Assay (LC-MS)

This assay quantifies the stability of the ADC and the amount of prematurely released payload in plasma.[8]

a. Materials:

  • ADC with cleavable linker

  • ADC with non-cleavable linker

  • Plasma from relevant species (human, mouse, rat, cynomolgus monkey)

  • 37°C incubator

  • LC-MS system

  • Reagents for immunoaffinity capture (e.g., Protein A beads) and sample processing

b. Protocol:

  • Incubation: Incubate the ADC in plasma at a set concentration (e.g., 100 µg/mL) at 37°C.[8]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96 hours).[8]

  • Sample Preparation for DAR Analysis: Purify the ADC from plasma using immunoaffinity capture.[8]

  • LC-MS Analysis for DAR: Analyze the purified ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload loss.[17]

  • Sample Preparation for Free Payload Analysis: Precipitate plasma proteins (e.g., with acetonitrile) and collect the supernatant.[8]

  • LC-MS Analysis for Free Payload: Quantify the concentration of the free payload in the supernatant by LC-MS/MS.[8]

Bystander Effect Assay (Co-culture)

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[18][19]

a. Materials:

  • Ag+ cell line

  • Ag- cell line engineered to express a fluorescent protein (e.g., GFP)[10]

  • ADC with cleavable linker

  • ADC with non-cleavable linker

  • 96-well plates

  • Fluorescence plate reader or flow cytometer

b. Protocol:

  • Cell Seeding: Co-culture Ag+ and GFP-expressing Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate.[10] Seed monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADCs.

  • Incubation: Incubate the plates for 72-120 hours.[18]

  • Data Acquisition: Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.[18]

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Conclusion

The decision between a cleavable and a non-cleavable linker is a critical juncture in ADC development, with each strategy offering distinct advantages and disadvantages. Cleavable linkers, through the bystander effect, may offer enhanced efficacy in heterogeneous tumors, while non-cleavable linkers provide a more stable ADC with a potentially wider therapeutic window due to reduced off-target toxicity.[8][9] A thorough preclinical evaluation, employing the assays detailed in this guide, is essential for the rational selection of the optimal linker for a given payload and therapeutic target, ultimately paving the way for the development of safer and more effective antibody-drug conjugates.

References

A Head-to-Head Comparison of Enzyme-Cleavable Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates, particularly antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. Enzyme-cleavable linkers have emerged as a sophisticated strategy to ensure selective payload release at the target site. This guide provides an objective, data-driven comparison of the most prominent enzyme-cleavable linkers: cathepsin B-cleavable, β-glucuronidase-cleavable, β-galactosidase-cleavable, and matrix metalloproteinase (MMP)-cleavable linkers.

This comprehensive analysis summarizes quantitative data on their performance, details key experimental methodologies, and visualizes the underlying mechanisms to aid in the rational design of next-generation bioconjugates.

Comparative Performance of Enzyme-Cleavable Linkers

The ideal enzyme-cleavable linker should exhibit high stability in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient and specific cleavage by enzymes that are overexpressed in the target microenvironment. The following tables provide a quantitative comparison of different linkers based on these key performance indicators.

Table 1: Plasma Stability of ADCs with Different Enzyme-Cleavable Linkers

Linker TypeLinker Chemistry ExampleADC ExamplePlasma SourceHalf-life (t½)Citation
Cathepsin B-CleavableVal-Cit-PABCcAC10-MMAEMouse~144 hours (6.0 days)[1]
Cathepsin B-CleavableVal-Cit-PABCcAC10-MMAECynomolgus Monkey~230 hours (9.6 days)[1]
Cathepsin B-CleavablePhe-Lys-PABCDipeptide-MMAE ADCHuman~30 days[2]
Cathepsin B-CleavableVal-AlaVal-Ala-PABC-PayloadMouseHydrolyzed within 1 hour[3]
β-Glucuronide-CleavableGlucuronide-PABCGlucuronide-MMAE ADCRatSignificantly improved stability over Val-Cit[4]
Sulfatase-CleavableArylsulfatase substrateSulfatase-MMAE ADCMouse> 7 days[3]
Silyl Ether (Acid-Cleavable)Silyl etherSilyl ether-MMAE conjugateHuman> 7 days[3]

Table 2: In Vitro Cytotoxicity of ADCs with Different Enzyme-Cleavable Linkers

Linker TypeADC ExampleCell LineIC50 (pmol/L)Citation
β-Galactosidase-CleavableTrastuzumab-MMAEHER2+ cells8.8[3]
Cathepsin B-Cleavable (Val-Cit)Trastuzumab-MMAEHER2+ cells14.3[3]
Sulfatase-CleavableSulfatase-MMAE ADCHER2+ cells61 and 111[3]
Cathepsin B-Cleavable (Val-Ala)Val-Ala-MMAE ADCHER2+ cells92[3]
Non-cleavableNon-cleavable ADCHER2+ cells609[3]

Mechanisms of Action and Cleavage Pathways

The specificity of enzyme-cleavable linkers is dictated by the unique enzymatic conditions present in the tumor microenvironment or within the lysosomes of cancer cells.

Cathepsin B-Cleavable Linkers

Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various tumor types. Linkers containing dipeptide sequences like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala) are designed to be substrates for this enzyme.[5] Upon internalization of the ADC into the target cell and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the cytotoxic payload.[6]

CathepsinB_Cleavage ADC Antibody-Drug Conjugate (Val-Cit Linker) Internalization Internalization into Target Cancer Cell ADC->Internalization Lysosome Trafficking to Lysosome (Low pH, High Cathepsin B) Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Peptide Bond Cleavage Lysosome->Cleavage CathepsinB->Cleavage Catalyzes PayloadRelease Payload Release Cleavage->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Cathepsin B-mediated payload release pathway.
β-Glucuronidase and β-Galactosidase-Cleavable Linkers

β-Glucuronidase and β-galactosidase are other lysosomal enzymes that are overexpressed in some tumor types.[3] Linkers incorporating a glucuronic acid or galactose moiety can be specifically cleaved by these enzymes, respectively.[3][7] This approach offers an alternative enzymatic trigger for payload release and has been shown to result in ADCs with high plasma stability and efficacy.[8]

Glycosidase_Cleavage cluster_lysosome Lysosome Lysosome Internalized ADC (β-Glucuronide or β-Galactoside Linker) Cleavage Glycosidic Bond Cleavage Lysosome->Cleavage Enzyme β-Glucuronidase or β-Galactosidase Enzyme->Cleavage Catalyzes PayloadRelease Payload Release Cleavage->PayloadRelease Apoptosis Cell Death PayloadRelease->Apoptosis ADC ADC in Circulation Internalization Internalization ADC->Internalization Internalization->Lysosome

Glycosidase-mediated payload release.
Matrix Metalloproteinase (MMP)-Cleavable Linkers

MMPs are a family of zinc-dependent endopeptidases that are frequently overexpressed in the tumor microenvironment and are involved in tumor invasion and metastasis.[9] Linkers containing specific peptide sequences recognized by MMPs, such as MMP-2 or MMP-9, can be designed to release the payload extracellularly in the vicinity of the tumor.[9][10] This can lead to a "bystander effect," where the released drug can kill neighboring tumor cells that may not have internalized the ADC.

MMP_Cleavage ADC ADC in Tumor Microenvironment Cleavage Extracellular Linker Cleavage ADC->Cleavage MMP MMP-2 / MMP-9 MMP->Cleavage Catalyzes PayloadRelease Payload Release Cleavage->PayloadRelease BystanderEffect Bystander Killing of Neighboring Tumor Cells PayloadRelease->BystanderEffect TargetCellKilling Killing of Target Tumor Cell PayloadRelease->TargetCellKilling

MMP-mediated extracellular payload release.

Experimental Protocols

Accurate and reproducible assessment of linker performance is paramount in ADC development. Below are generalized protocols for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[11]

  • Sample Collection: At each time point, an aliquot of the plasma sample is collected.

  • Quantification of Conjugated Antibody: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of the antibody-conjugated drug.[11] This typically involves capturing the ADC with an anti-human Fc antibody and detecting with an antibody specific to the payload.

  • Quantification of Free Payload: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the amount of free payload that has been released into the plasma.[11][12]

  • Data Analysis: The percentage of intact ADC remaining and the concentration of free payload are plotted against time to determine the half-life of the ADC in plasma.

PlasmaStability_Workflow start Start: ADC in Plasma incubation Incubate at 37°C start->incubation sampling Collect Samples at Time Points incubation->sampling elisa ELISA: Quantify Conjugated Antibody sampling->elisa lcms LC-MS: Quantify Free Payload sampling->lcms analysis Data Analysis: Determine Half-life elisa->analysis lcms->analysis end End: Stability Profile analysis->end

Workflow for in vitro plasma stability assessment.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the potency (IC50) of the ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.[13]

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload.[13]

  • Incubation: The plates are incubated for a period of 72 to 120 hours to allow for cell killing.[13]

  • Viability Assessment: A cell viability reagent such as MTT or XTT is added to each well.[13] Metabolically active cells convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Absorbance Reading: The absorbance is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.[13]

  • Data Analysis: The percentage of cell viability is plotted against the ADC concentration, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.[14]

CytotoxicityAssay_Workflow start Start: Seed Cells treatment Treat with Serial Dilutions of ADC start->treatment incubation Incubate for 72-120 hours treatment->incubation viability_reagent Add MTT/XTT Reagent incubation->viability_reagent absorbance Read Absorbance viability_reagent->absorbance analysis Data Analysis: Calculate IC50 absorbance->analysis end End: Cytotoxicity Profile analysis->end

General workflow for an in vitro cytotoxicity assay.

Conclusion

The selection of an enzyme-cleavable linker is a multifaceted decision that requires careful consideration of the target antigen, the tumor microenvironment, and the physicochemical properties of the payload. Cathepsin B-cleavable linkers, particularly the Val-Cit motif, are well-established and have demonstrated clinical success.[5] However, emerging technologies such as β-glucuronidase, β-galactosidase, and MMP-cleavable linkers offer promising alternatives with potentially improved stability and different mechanisms of action.[3][9] The quantitative data and experimental protocols presented in this guide provide a foundation for making informed decisions in the design and optimization of next-generation bioconjugates with enhanced therapeutic windows.

References

The Balancing Act: How Linker Length Dictates the Fate and Function of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on a delicate equilibrium between therapeutic potency and systemic safety. A critical, yet often understated, component in this equation is the linker, the chemical bridge connecting the monoclonal antibody to its cytotoxic payload. Emerging evidence underscores the profound impact of linker length on the pharmacokinetics (PK) and efficacy of these targeted therapies. This guide provides an objective comparison, supported by experimental data, of how varying linker lengths, particularly those incorporating polyethylene (B3416737) glycol (PEG) spacers, modulate the performance of ADCs.

The linker's role extends far beyond simple conjugation; it is a key determinant of an ADC's solubility, stability, and its journey through the body.[1] The length and chemical nature of the linker can influence the drug-to-antibody ratio (DAR), prevent aggregation, and ultimately dictate the therapeutic index.[2][3]

Comparative Analysis of Linker Length on ADC Performance

The selection of an appropriate linker length is a strategic decision involving a trade-off between optimizing for circulation time and ensuring potent cell-killing activity. The following tables summarize quantitative and qualitative data from various studies, highlighting the impact of different linker lengths on key ADC performance metrics.

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity

Linker LengthADC ConstructCell LineIC50 (ng/mL)Reference
No PEGZHER2-SMCC-MMAESK-BR-3~1.0[4]
PEG4KZHER2-PEG4K-MMAESK-BR-3~4.5[4]
PEG10KZHER2-PEG10K-MMAESK-BR-3~22.0[4]
PEG8Anti-HER2-PEG8-MMAENCI-N8712[1]
PEG24Anti-HER2-PEG24-MMAENCI-N8785[1]

Table 2: Impact of PEG Linker Length on Pharmacokinetics in Rodents

Linker LengthADC ConstructAnimal ModelHalf-life (t1/2)Clearance (mL/day/kg)Reference
No PEGZHER2-SMCC-MMAERatNot SpecifiedNot Specified[4]
PEG4KZHER2-PEG4K-MMAERat2.5-fold increase vs. No PEGNot Specified[4]
PEG10KZHER2-PEG10K-MMAERat11.2-fold increase vs. No PEGNot Specified[4]
PEG8Thio-trastuzumab-PEG8-MMAEMouse86.8 h4.6 mL/h/kg[1]
PEG24Thio-trastuzumab-PEG24-MMAEMouse103.5 h3.9 mL/h/kg[1]
Hydrophilic linkerTrastuzumab-Exatecan (DAR 8)SCID Mouse5.7 days16.8[5]

Table 3: Impact of PEG Linker Length on In Vivo Efficacy

Linker LengthADC ConstructXenograft ModelOutcomeReference
No PEGZHER2-SMCC-MMAENCI-N87Less effective tumor inhibition[4]
PEG10KZHER2-PEG10K-MMAENCI-N87Most ideal tumor therapeutic ability[4]
PEG8Anti-HER2-PEG8-MMAENCI-N87Significant tumor growth inhibition[6]
PEG12Anti-HER2-PEG12-MMAENCI-N87Superior tumor growth inhibition[6]
PEG24Anti-HER2-PEG24-MMAENCI-N87Significant tumor growth inhibition[6]
Qualitative Comparison of Linker Length Categories

Table 4: General Trends Observed with Varying PEG Linker Lengths

Linker Length CategoryKey Findings
Short (e.g., PEG2, PEG4) Generally provide better ADC stability by positioning the payload within the antibody's steric shield.[7] However, they may lead to faster clearance compared to longer linkers.[1]
Medium (e.g., PEG8, PEG12) Often represent an optimal balance, offering significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect around PEG8 has been observed, where further increases in length have a diminished impact on clearance.[2][6]
Long (e.g., PEG24, PEG4k, PEG10k) Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC).[1][4] This is particularly beneficial for ADCs with hydrophobic payloads or when targeting antigens with low expression levels.[1] However, very long linkers may negatively impact cytotoxicity.[4]

Visualizing Experimental Workflows and Mechanisms

ADC_Efficacy_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Correlation vitro_start ADC Constructs (Varying Linker Lengths) cytotoxicity Cytotoxicity Assay (e.g., IC50 Determination) vitro_start->cytotoxicity internalization Internalization Assay vitro_start->internalization pk_study Pharmacokinetic (PK) Study in Rodents vitro_start->pk_study Select Candidates efficacy_study Xenograft Tumor Model Efficacy Study cytotoxicity->efficacy_study internalization->efficacy_study correlation Correlate PK/PD with Linker Length pk_study->correlation tgi Tumor Growth Inhibition (TGI) Measurement efficacy_study->tgi tgi->correlation conclusion Optimal Linker Length Determination correlation->conclusion

Caption: Workflow for evaluating the impact of linker length on ADC efficacy.

The mechanism of action of the payload is central to the ADC's efficacy. For instance, exatecan, a topoisomerase I inhibitor, induces cell death by disrupting DNA replication.

Exatecan_MOA cluster_nucleus Nuclear Events ADC Exatecan-based ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Exatecan Release Lysosome->Payload_Release Linker Cleavage Nucleus Nucleus Payload_Release->Nucleus Top1 Topoisomerase I (Top1) Nucleus->Top1 DNA DNA Top1->DNA Binds to DNA Replication_Fork Replication Fork Collision DNA->Replication_Fork DSB DNA Double-Strand Break Replication_Fork->DSB Exatecan Stabilizes Top1-DNA Complex Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action for an Exatecan-based ADC.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide.

ADC Synthesis and Characterization
  • Antibody Modification : A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation.[1]

  • Drug-Linker Preparation : The PEGylated linker-payload construct is synthesized with a reactive group (e.g., maleimide) for antibody conjugation.[1]

  • Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated.[1]

  • Purification : The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated components.[1]

  • Characterization : The final ADC product is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

In Vitro Cytotoxicity Assay
  • Cell Culture : Cancer cell lines expressing the target antigen are cultured in appropriate media.

  • Treatment : Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different linker lengths.

  • Incubation : The plates are incubated for a defined period (e.g., 72-120 hours).

  • Viability Assessment : Cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.[8]

Murine Pharmacokinetic Study
  • Animal Model : Studies are typically conducted in mice or rats.[2]

  • ADC Administration : A single intravenous (IV) dose of the ADCs with different linker lengths is administered to the animals.[2]

  • Blood Sampling : Blood samples are collected at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, 96, and 168 hours) post-injection.[2][5]

  • Plasma Preparation : Blood samples are processed to obtain plasma and stored at -80°C.[5]

  • Quantification of ADC : The concentration of the total antibody or the intact ADC in the plasma is measured using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).[2]

  • Data Analysis : Pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC), are calculated using non-compartmental analysis.

In Vivo Efficacy Study in Xenograft Models
  • Tumor Implantation : Human tumor cells are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID).[5]

  • Tumor Growth : Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[2]

  • Randomization and Treatment : Mice are randomized into treatment groups (vehicle control and ADCs with different linker lengths) and treated according to a planned dosing schedule.[2]

  • Efficacy Evaluation : Tumor volume and body weight are monitored throughout the study.[2]

  • Endpoint : The study is concluded when tumors in the control group reach a predefined size or at a set time point.[1]

  • Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.[6]

Conclusion

The length of the linker is a critical design parameter that significantly influences the therapeutic index of an ADC. While shorter linkers can enhance stability, longer linkers, particularly those incorporating PEG moieties, generally improve pharmacokinetic properties and in vivo efficacy, especially for ADCs with hydrophobic payloads.[1][7] However, this can come at the cost of reduced in vitro potency.[4] The optimal linker length is context-dependent and must be empirically determined for each specific antibody, payload, and target combination. By systematically evaluating the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates for the treatment of cancer.

References

A Comparative Guide to Validating Payload Release from Fmoc-PEG4-Val-Cit-PAB-OH Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fmoc-PEG4-Val-Cit-PAB-OH linker system for antibody-drug conjugates (ADCs) against alternative linker technologies. We will delve into the critical aspects of validating payload release, supported by experimental data and detailed protocols, to inform rational ADC design and development.

Executive Summary

The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker is a cornerstone of modern ADC development, renowned for its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[1][2] This targeted release mechanism is designed to ensure ADC stability in systemic circulation while enabling potent payload delivery within cancer cells.[1][2] The this compound variant incorporates a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and a fluorenylmethyloxycarbonyl (Fmoc) protecting group for streamlined synthesis.[3][4]

This guide will compare the performance of the Val-Cit-PAB linker with other common cleavable and non-cleavable linkers, focusing on payload release validation through in vitro enzymatic assays and plasma stability studies.

Mechanism of Payload Release from Val-Cit-PAB Linkers

The payload release from a Val-Cit-PAB-based ADC is a multi-step, enzyme-mediated process that occurs following internalization of the ADC by the target cancer cell.

Val_Cit_PAB_Release_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_Stable Stable ADC (Payload Conjugated) ADC_Internalized Receptor-Mediated Endocytosis ADC_Stable->ADC_Internalized Tumor Targeting Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B ADC_Internalized->Lysosome Trafficking Cleavage Cathepsin B cleaves Val-Cit bond Lysosome->Cleavage Self_Immolation PAB Spacer Self-Immolation Cleavage->Self_Immolation Payload_Release Active Payload Released Self_Immolation->Payload_Release

Caption: Mechanism of ADC Internalization and Payload Release.

Signaling Pathway of Auristatin-Induced Apoptosis

A common payload used with Val-Cit linkers is Monomethyl Auristatin E (MMAE), a potent antimitotic agent.[2][5] Upon its release, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][5]

MMAE_Apoptosis_Pathway MMAE Released MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Induction Apoptosis Induction G2M_Arrest->Apoptosis_Induction Caspase9 Caspase-9 Activation Apoptosis_Induction->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Cell_Death Apoptotic Cell Death PARP_Cleavage->Cell_Death

Caption: MMAE-Induced Apoptosis Signaling Pathway.

Quantitative Comparison of Linker Performance

The choice of linker significantly impacts an ADC's stability and efficacy. The following tables summarize comparative data for Val-Cit linkers and their alternatives. Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical conditions.

Table 1: In Vitro Plasma Stability of Different ADC Linkers

Linker TypeSpecific Linker ExampleAntibody-PayloadSpeciesIncubation Time% Payload Remaining
Peptide-Based (Cleavable) Val-Cit (vc) Trastuzumab-MMAE Human 6 days >95% [6]
Val-AlaTrastuzumab-MMAEHumanNot SpecifiedHigh
Disulfide (Cleavable) Hindered DisulfideAnti-CD22-DM1Human7 days>50%[6]
Glucuronide (Cleavable) Glucuronide-MMAETrastuzumab-MMAEHumanNot SpecifiedHigh
Hydrazone (Cleavable) HydrazoneNot SpecifiedHuman2 daysVariable, can be lower
Non-Cleavable SMCCTrastuzumab-DM1HumanNot SpecifiedVery High (>95%)

Table 2: In Vivo Performance and Cytotoxicity

Linker TypeSpecific Linker ExampleADC ModelKey In Vivo FindingIn Vitro Cytotoxicity (IC50)
Peptide-Based (Cleavable) Val-Cit Anti-CD30-MMAE Tumor regression in lymphoma models Potent (sub-nanomolar)
Val-AlaAnti-Her2-MMAELess aggregation at high DARs compared to Val-Cit[6][7]Similar to Val-Cit[6]
cBu-CitNot SpecifiedGreater tumor suppression than Val-Cit in some models[8]Similar to Val-Cit[8]
β-Galactosidase-cleavable Not SpecifiedTrastuzumab-MMAE57-58% reduction in tumor volume[8]8.8 pmol/L (vs. 14.3 pmol/L for Val-Cit)[8]
Sulfatase-cleavable Not SpecifiedTrastuzumab-MMAEHigh plasma stability (>7 days)[9]61 and 111 pmol/L (vs. 92 pmol/L for Val-Ala)[9]
Disulfide (Cleavable) Cys-linked disulfideAnti-CD22-DM1Tumor regression in lymphoma models[8]Potent
Non-Cleavable SMCC-DM1Anti-EpCAM-DM1Less active than some cleavable counterparts in certain modelsGenerally potent

Experimental Protocols

Accurate validation of payload release is paramount. Below are detailed methodologies for key experiments.

Experimental Workflow: In Vitro ADC Cleavage Assay

This workflow outlines the process for assessing the enzymatic cleavage of the linker and subsequent payload release in a controlled, in vitro environment.

In_Vitro_Cleavage_Workflow Start Start Prepare_Reagents Prepare Reagents: - ADC solution - Cathepsin B enzyme - Assay buffer (pH 5.0-6.0) Start->Prepare_Reagents Incubate Incubate ADC with Cathepsin B at 37°C Prepare_Reagents->Incubate Time_Points Collect Samples at Various Time Points Incubate->Time_Points Quench Quench Reaction (e.g., add acid/base) Time_Points->Quench Analysis Analyze by LC-MS/MS to quantify released payload Quench->Analysis End End Analysis->End

Caption: Workflow for an In Vitro ADC Cleavage Assay.

Protocol 1: In Vitro Cathepsin B Cleavage Assay

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5).

    • Reconstitute recombinant human Cathepsin B in the assay buffer to a working concentration (e.g., 1 µM).

    • Dilute the ADC stock solution in the assay buffer to a final concentration (e.g., 10 µM).

  • Assay Procedure :

    • In a microcentrifuge tube, combine the ADC solution and the Cathepsin B solution.

    • Incubate the reaction mixture at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or other suitable organic solvent.

  • Sample Analysis :

    • Centrifuge the quenched samples to precipitate the enzyme and antibody.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

    • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Protocol 2: In Vitro Plasma Stability Assay
  • Reagent Preparation :

    • Thaw human plasma at 37°C and centrifuge to remove any precipitates.

    • Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

  • Assay Procedure :

    • Spike the ADC stock solution into the human plasma to a final concentration (e.g., 100 µg/mL).

    • Incubate the plasma samples at 37°C.

    • At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma.

    • Immediately store the collected samples at -80°C until analysis.

  • Sample Analysis :

    • Method A (Intact ADC Analysis) : Analyze the plasma samples using techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry to determine the Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates payload loss.

    • Method B (Released Payload Analysis) : Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction. Quantify the released payload using LC-MS/MS.

Role of Linker Components

  • Fmoc Group : The Fmoc group is a base-labile protecting group used during the chemical synthesis of the linker-payload moiety.[10][11] It protects the amine group of the Valine residue, preventing unwanted side reactions.[10][11] Crucially, the Fmoc group is removed during the final stages of linker-payload synthesis or before conjugation to the antibody. [12][13] Therefore, it is not present in the final ADC product and does not influence its biological activity or payload release mechanism. Its successful removal is a critical quality control step in the manufacturing process.

  • PEG4 Spacer : The PEG4 spacer is incorporated to increase the hydrophilicity of the linker-payload complex.[3][4] Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and accelerated plasma clearance.[13][14] The PEG spacer helps to mitigate these issues, potentially leading to improved pharmacokinetics and a better therapeutic window.[4] Quantitative studies have shown that PEGylation of dipeptide linkers can enhance the therapeutic index and pharmacokinetic profile of ADCs.[4]

Comparison with Alternative Linker Technologies

While the Val-Cit linker is widely used, several alternative technologies have been developed to address some of its limitations, such as potential off-target cleavage by other proteases.

  • Val-Ala Linkers : These linkers also rely on Cathepsin B cleavage but are generally more hydrophilic than Val-Cit linkers.[6][7] This can lead to reduced aggregation, especially with high DAR ADCs.[6][7]

  • Disulfide Linkers : These linkers are cleaved in the reducing environment of the cell's cytoplasm, which has a much higher concentration of glutathione (B108866) than the bloodstream.[6][15] The stability of these linkers can be tuned by modifying the steric hindrance around the disulfide bond.[6]

  • Glucuronide Linkers : These are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment of tumor cells.[16] They are highly hydrophilic and have shown excellent plasma stability.[16]

  • Non-Cleavable Linkers : These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to its linking amino acid.[2][15] This generally results in higher plasma stability and reduced "bystander effect" (the killing of neighboring antigen-negative cells).[2][9]

Conclusion

The this compound linker system offers a robust and clinically validated approach for the targeted delivery of cytotoxic payloads in ADC development. Its Cathepsin B-mediated cleavage mechanism provides a reliable method for intracellular drug release. However, a thorough validation of payload release is essential, encompassing both enzymatic cleavage kinetics and plasma stability. For next-generation ADCs, a comparative evaluation of alternative linkers, such as Val-Ala, disulfide, or glucuronide-based systems, may offer advantages in terms of stability, hydrophilicity, and therapeutic index, depending on the specific antibody, payload, and desired pharmacological profile. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the design and validation of novel antibody-drug conjugates.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-PEG4-Val-Cit-PAB-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the key identifiers and properties for Fmoc-PEG4-Val-Cit-PAB-OH is presented below. Understanding these characteristics is the first step in a comprehensive safety assessment.

PropertyValue
CAS Number 2055024-58-1
Molecular Formula C44H60N6O11
Molecular Weight 849.00 g/mol
Appearance Solid
Storage Recommended at -20°C

Core Principles of Safe Disposal

The disposal of this compound should be approached with the understanding that it is a bioactive and chemically complex molecule. The primary principle is to treat this compound and any contaminated materials as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

Experimental Protocol: Step-by-Step Disposal Procedures

The appropriate disposal method for this compound will depend on its form: as an unreacted reagent, within a reaction mixture, or as a contaminant on labware.

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure the following PPE is worn:

  • Splash goggles or safety glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat or full suit

  • In cases of handling the solid form where dust may be generated, a dust respirator (e.g., N95) is recommended to avoid inhalation.[1]

2. Unreacted Reagent Disposal:

  • If possible, the reagent should be kept in its original, securely sealed container.

  • The container must be clearly labeled as hazardous waste, including the full chemical name: "this compound".

  • Store the waste container in a designated, secure area for hazardous chemical waste, segregated from incompatible materials.

3. Quenched Reaction Mixtures:

  • For any reaction mixture containing this compound, it is imperative to ensure the reaction is fully quenched before disposal. The specific quenching procedure will depend on the other reagents present.

  • Once quenched, the liquid waste should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. The label should list all chemical components of the mixture.

4. Contaminated Solid Waste:

  • Collect all solid materials that have come into contact with this compound. This includes, but is not limited to:

    • Weighing paper

    • Gloves

    • Pipette tips

    • Absorbent pads used for spills

  • Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.[2]

5. Cleaning of Contaminated Glassware:

  • Any solvents used to clean glassware contaminated with the reagent should be collected as hazardous liquid waste.[2]

  • Do not pour cleaning solvents down the drain.

6. Spill Management:

  • Small Spills: Use appropriate tools and absorbent materials to carefully collect the spilled solid into a designated hazardous waste container.[1]

  • Large Spills: Evacuate the immediate area and consult your institution's Environmental Health and Safety (EHS) department for guidance on cleanup and disposal. A self-contained breathing apparatus may be necessary.[1]

7. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of all hazardous waste containers.[2]

  • Do not attempt to dispose of this chemical through standard laboratory trash or drains.

Disposal Workflow Visualization

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and safety measures required.

cluster_prep Preparation cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_final Final Steps start Start: Identify this compound for Disposal ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat, Respirator start->ppe assess_form Determine Form of Waste ppe->assess_form unreacted Unreacted Reagent: Label original container as hazardous waste assess_form->unreacted Unreacted Reagent reaction_mix Reaction Mixture: 1. Quench reaction 2. Collect in labeled hazardous liquid waste container assess_form->reaction_mix Reaction Mixture solid_waste Contaminated Solids: Collect in labeled hazardous solid waste container assess_form->solid_waste Contaminated Labware storage Store waste in designated hazardous waste area unreacted->storage reaction_mix->storage solid_waste->storage ehs Contact EHS for Pickup and Final Disposal storage->ehs end End of Process ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling Fmoc-PEG4-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of complex molecules like Fmoc-PEG4-Val-Cit-PAB-OH is paramount. This ADC (Antibody-Drug Conjugate) linker is integral to the development of targeted therapies. This document provides immediate, essential safety protocols, operational plans for handling, and disposal procedures to ensure a secure laboratory environment and maintain research integrity.

Chemical and Physical Properties
PropertyValueSource
Chemical Formula C44H60N6O11[4]
Molecular Weight 849.0 g/mol [4]
Purity > 96%[4]
CAS Number 2055024-58-1[4]
Storage -20°C[1]
Appearance White to off-white solid (presumed)General knowledge of similar compounds
Solubility Soluble in organic solvents like DMF and DMSOInferred from use in peptide synthesis

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. The following PPE is required.[5][6]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.
Face ShieldRecommended when handling the powder outside of a certified fume hood or when there is a significant risk of splashing.
Body Protection Laboratory CoatA standard, properly fitting lab coat is the minimum requirement to protect clothing and skin.
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard. Consider double-gloving for added protection, especially when handling solutions.[5]
Respiratory Protection Dust Mask/RespiratorNecessary when handling the lyophilized powder to avoid inhalation of fine particles.[5][7] Use in a certified chemical fume hood is the primary engineering control.

Experimental Protocol: Safe Handling and Disposal Workflow

The following step-by-step guide details the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number on the label match the order.

  • Store the container in a designated, clearly labeled, and temperature-controlled environment at -20°C.[1]

Preparation and Use
  • Engineering Controls : All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Weighing :

    • Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Wear all required PPE, including respiratory protection if not in a fume hood.

    • Use a dedicated, clean spatula and weigh boat.

    • Clean the weighing area and spatula thoroughly after use.

  • Dissolution :

    • Add the solvent (e.g., DMF, DMSO) to the weighed solid in a suitable container within the fume hood.

    • Ensure the container is capped and properly labeled with the chemical name, concentration, solvent, and date of preparation.

Spill Management
  • Small Spills :

    • For small powder spills, gently cover with a damp paper towel to avoid creating dust.

    • Wipe the area with an appropriate solvent and decontaminate the surface.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) department.

    • Prevent the spread of the spill and access to the area.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

The disposal of this compound and associated waste must be handled as hazardous chemical waste.[3][9]

  • Unused/Expired Compound :

    • Dispose of the solid compound in its original container whenever possible.

    • The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[9]

  • Contaminated Materials :

    • All materials that have come into contact with the compound (e.g., gloves, pipette tips, weigh boats, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[9]

    • Do not mix this waste with other waste streams unless approved by your EHS department.[9]

  • Liquid Waste :

    • Solutions containing this compound, as well as waste from deprotection steps (e.g., piperidine (B6355638) in DMF), are considered hazardous liquid waste.

    • Collect all liquid waste in a compatible, sealed, and clearly labeled container. The label should list all chemical components.

  • Container Disposal :

    • The original container, once empty, should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.[9]

    • After triple-rinsing, the container may be disposed of according to institutional guidelines, which may involve defacing the label and placing it in the regular trash or a designated glass disposal container.[9]

Safe Handling and Disposal Workflow Diagram

cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_ppe Personal Protective Equipment Receive Receive & Inspect Package Store Store at -20°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Solid Equilibrate->Weigh Dissolve Prepare Solution Weigh->Dissolve Use Use in Experiment Dissolve->Use SolidWaste Contaminated Solids Use->SolidWaste LiquidWaste Contaminated Liquids Use->LiquidWaste WasteCollection Hazardous Waste Collection SolidWaste->WasteCollection LiquidWaste->WasteCollection UnusedProduct Unused/Expired Product UnusedProduct->WasteCollection Goggles Safety Goggles Gloves Nitrile Gloves LabCoat Lab Coat Respirator Dust Mask

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.